Product packaging for CS-834(Cat. No.:CAS No. 157542-49-9)

CS-834

Cat. No.: B1669649
CAS No.: 157542-49-9
M. Wt: 440.5 g/mol
InChI Key: ZNOVVAJWYUBFMI-JIFFNSBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CS-834, with the chemical structure pivaloyloxymethyl (4R,5S,6S)-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(R)-5-oxopyrrolidin-3-yl]thio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, is an ester-type prodrug of a 1β-methylcarbapenem antibiotic developed to achieve potent oral antibacterial activity . After oral administration, this compound is metabolized to its active form, R-95867, which exerts the antibacterial effect . This prodrug strategy was central to its development, optimizing the C-3 ester promoiety to significantly enhance oral absorption . This compound exhibits a well-balanced antibacterial profile and demonstrates high stability against renal dehydropeptidase-I (DHP-I), a common challenge with carbapenem antibiotics . Pharmacokinetic studies in healthy volunteers showed that the active metabolite R-95867 reaches peak plasma concentrations between 1.1 to 1.7 hours post-administration, with a half-life of approximately 0.7 hours and a cumulative urinary recovery of about 30-35% . The bioavailability of this compound is not significantly affected by food intake . From a physicochemical perspective, this compound has been characterized in multiple crystalline forms, including an anhydrate (A-form), a monohydrate (B1-form), and a dihydrate (B2-form), which undergo complex phase transitions and dehydration processes that are critical for pharmaceutical formulation and stability . This compound is provided for research applications only, including investigations into novel antibacterial agents, prodrug metabolism, pharmacokinetic studies, and the formulation of stable oral carbapenem dosage forms. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N2O7S B1669649 CS-834 CAS No. 157542-49-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157542-49-9

Molecular Formula

C20H28N2O7S

Molecular Weight

440.5 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3R)-5-oxopyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C20H28N2O7S/c1-9-14-13(10(2)23)17(25)22(14)15(16(9)30-11-6-12(24)21-7-11)18(26)28-8-29-19(27)20(3,4)5/h9-11,13-14,23H,6-8H2,1-5H3,(H,21,24)/t9-,10-,11-,13-,14-/m1/s1

InChI Key

ZNOVVAJWYUBFMI-JIFFNSBPSA-N

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)C(C)O

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@@H]3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)C(C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CS 834
CS-834
pivaloyloxymethyl 6-(1-hydroxyethyl)-1-methyl-2-(5-oxopyrrolidin-3-ylthio)-1-carbapen-2-em-3-carboxylate

Origin of Product

United States

Foundational & Exploratory

Information regarding a sialidase inhibitor designated as CS-834 is not publicly available.

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for "CS-834 mechanism of action," "this compound clinical trials," "this compound preclinical studies," and "sialidase inhibitor this compound" did not yield specific information for a compound with this identifier operating as a sialidase inhibitor. The search results contained information on a variety of other compounds and topics, indicating that "this compound" is not a recognized designation for a sialidase inhibitor in the public scientific literature or clinical trial databases.

While the searches did not provide information on a specific molecule named this compound, they did return results for other compounds and general information on sialidase inhibitors. For instance, one result referred to a new oral 1β-methylcarbapenem antibiotic agent, also designated this compound, and detailed its physicochemical properties[1]. However, this is a different class of drug with a distinct mechanism of action unrelated to sialidase inhibition.

The searches also yielded general information on sialidase and sialyltransferase inhibitors, discussing their importance in treating diseases by targeting the enzymes responsible for adding and removing sialic acid from glycans.[2][3][4][5] These documents highlight the role of well-known sialidase inhibitors like Oseltamivir (Tamiflu™) and Zanamivir (Relenza™) in combating influenza by preventing the release of new virus particles from host cells.[2][5] The general mechanism involves mimicking the transition state of the sialoside hydrolysis reaction catalyzed by the viral neuraminidase (a type of sialidase).[2][4]

Furthermore, the searches returned information on other investigational drugs with different alphanumeric identifiers, such as ASP5834, a KRAS gene mutation inhibitor being studied in solid tumors[6], and CPI-444, an adenosine-A2A receptor antagonist for incurable cancers[7]. Information was also found for cenobamate, an antiseizure medication with a dual mechanism of action[8], and cemsidomide, an oral degrader of IKZF1/3 for hematological malignancies. These examples underscore that while much information is available on various therapeutic agents, none of the retrieved documents describe a sialidase inhibitor specifically named this compound.

References

R-95867: An Inquiry into its Antibacterial Profile

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to delineate the antibacterial spectrum and associated mechanistic pathways of the compound designated R-95867 have yielded no specific information. Comprehensive searches of available scientific literature and databases did not retrieve any data pertaining to a substance with this identifier in the context of antibacterial research and development.

The query for "R-95867" did not correspond to any known antibacterial agent in the public domain. Search results encompassed a range of unrelated subjects, including methodologies for assessing neuronal activity, the pharmacological profile of the antiepileptic medication lacosamide, and general principles of antibiotic susceptibility testing. Furthermore, information was retrieved for other distinctly identified antibacterial compounds, such as LB10517 and CI-867, as well as a designated medical procedural code (CPT® Code 95867) and various clinical trials for conditions unrelated to bacterial infections.

Consequently, the core requirements of this technical guide—namely, the presentation of quantitative data on antibacterial activity, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the absence of foundational information on R-95867.

It is recommended that the identifier "R-95867" be verified for accuracy. Future inquiries will be contingent on the provision of a correct and recognized compound designation.

An In-Depth Technical Guide to the Carbapenem Antibiotic CS-834

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and antibacterial activity of the carbapenem (B1253116) antibiotic CS-834. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in the field of drug development and infectious disease.

Core Chemical Structure and Prodrug Moiety

This compound is an orally bioavailable carbapenem antibiotic. Structurally, it is a pivaloyloxymethyl (POM) ester-type prodrug of its active metabolite, R-95867.[1] The core of R-95867 features a 1β-methylcarbapenem skeleton, which is crucial for its antibacterial activity and stability. A key functional group, the (R)-5-oxopyrrolidin-3-ylthio moiety, is attached at the C-2 position of the carbapenem ring.[1][2] The pivaloyloxymethyl ester group in this compound enhances its oral absorption, allowing it to be effectively administered via this route.

Chemical Structure of this compound and its Active Metabolite R-95867

G cluster_CS834 This compound (Prodrug) cluster_R95867 R-95867 (Active Drug) CS834_structure CS834_structure R95867_structure R95867_structure CS834_structure->R95867_structure Esterase Hydrolysis Prodrug_Activation This compound (Prodrug) This compound (Prodrug) Esterases Esterases This compound (Prodrug)->Esterases Substrate R-95867 (Active) R-95867 (Active) Esterases->R-95867 (Active) Catalyzes Hydrolysis PBP_Inhibition cluster_bacterium Bacterial Cell R-95867 R-95867 PBPs Penicillin-Binding Proteins (e.g., PBP1a, 2b, 2x) R-95867->PBPs Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell_Lysis PBPs->Cell_Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Integrity Synthesis_Workflow Start Start Acyclic_Precursor Acyclic Precursor with Phosphorus Ylide Start->Acyclic_Precursor Wittig_Reaction Intramolecular Wittig Reaction Acyclic_Precursor->Wittig_Reaction Carbapenem_Core Bicyclic Carbapenem Core Formation Wittig_Reaction->Carbapenem_Core Esterification Esterification with Pivaloyloxymethyl Halide Carbapenem_Core->Esterification Prodrug_Intermediate Carbapenem with POM Ester Esterification->Prodrug_Intermediate Side_Chain_Addition Addition of (R)-5-oxopyrrolidin- 3-ylthiol at C-2 Prodrug_Intermediate->Side_Chain_Addition This compound This compound Side_Chain_Addition->this compound MIC_Protocol Start Start Prepare_Drug_Dilutions Prepare serial dilutions of R-95867 in microtiter plate Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare bacterial inoculum to 0.5 McFarland standard Prepare_Drug_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually determine the lowest concentration with no growth (MIC) Incubate->Read_Results End End Read_Results->End

References

The Journey of a Prodrug: A Technical Guide to the Conversion of CS-834 to the Active Antibiotic R-95867

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

TOKYO, Japan – In the landscape of infectious disease treatment, the development of orally bioavailable carbapenem (B1253116) antibiotics has been a significant pursuit. This technical guide provides an in-depth exploration of the prodrug CS-834 and its conversion to the potent antibacterial agent R-95867. Designed for researchers, scientists, and drug development professionals, this document details the conversion process, mechanism of action, and key experimental protocols, supported by quantitative data and visual representations of the underlying biological pathways.

This compound is a pivaloyloxymethyl ester prodrug of the carbapenem antibiotic R-95867.[1][2][3][4] This chemical modification is crucial for enhancing the oral absorption of the active drug.[2] Once absorbed, this compound undergoes enzymatic conversion to release R-95867, which then exerts its antibacterial effect.

The Conversion Pathway: From Inactive Prodrug to Active Metabolite

The transformation of this compound to its active form, R-95867, is a critical step for its therapeutic efficacy. This bioactivation is primarily mediated by esterase enzymes present in the body.

CS_834_Conversion CS_834 This compound (Pivaloyloxymethyl Ester Prodrug) Intermediate Unstable Intermediate CS_834->Intermediate Hydrolysis R_95867 R-95867 (Active Carbapenem) Intermediate->R_95867 Byproducts Pivalic Acid + Formaldehyde (B43269) Intermediate->Byproducts Carboxylesterases Carboxylesterases (e.g., in intestinal wall, liver) Carboxylesterases->CS_834

This compound Prodrug Conversion Pathway

The pivaloyloxymethyl ester group of this compound is cleaved by carboxylesterases, which are abundant in tissues such as the intestinal wall and liver. This hydrolysis reaction generates an unstable intermediate that spontaneously decomposes to release the active carbapenem, R-95867, along with pivalic acid and formaldehyde as byproducts.

Pharmacokinetics of R-95867 Following Oral Administration of this compound in Healthy Volunteers

Clinical studies in healthy male volunteers have elucidated the pharmacokinetic profile of R-95867 following oral administration of this compound. The prodrug, this compound, itself was not detectable in plasma, indicating rapid and efficient conversion.[2]

Dose of this compoundCmax (µg/mL)Tmax (h)Half-life (t½) (h)Urinary Recovery (%)
Single Doses
50 mg0.511.1 - 1.7~0.730 - 35
100 mg0.971.1 - 1.7~0.730 - 35
200 mg1.591.1 - 1.7~0.730 - 35
400 mg2.511.1 - 1.7~0.730 - 35
Multiple Dose
150 mg (t.i.d. for 7 days)N/AN/AN/ANo accumulation observed

Data sourced from a study in healthy male volunteers.[1][2] Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax). The area under the concentration-time curve (AUC) was found to be proportional to the administered dose.[1] Food intake did not significantly affect the Cmax, AUC, half-life, or urinary recovery of R-95867.[1][2] Co-administration with probenecid, an inhibitor of renal tubular secretion, resulted in an approximate 1.5-fold increase in Cmax and a 2.1-fold increase in AUC for R-95867, with a prolonged half-life.[1][2]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

R-95867, like other carbapenem antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall.

R_95867_MOA R_95867 R-95867 PBPs Penicillin-Binding Proteins (PBPs) (e.g., PBP1, PBP2, PBP3, PBP4) R_95867->PBPs Inhibition Inhibition R_95867->Inhibition CellWall Peptidoglycan Synthesis PBPs->CellWall Catalyzes Lysis Bacterial Cell Lysis CellWall->Lysis Leads to Inhibition->CellWall

Mechanism of Action of R-95867

R-95867 has demonstrated high affinities for several key PBPs in both Gram-positive and Gram-negative bacteria. Specifically, it shows high affinity for PBPs 1 and 4 of Staphylococcus aureus and PBPs 1Bs, 2, 3, and 4 of Escherichia coli.[4] By binding to these essential enzymes, R-95867 effectively blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.

Experimental Protocols

In Vitro Conversion of this compound to R-95867 using Human Liver Microsomes

This protocol provides a framework for assessing the enzymatic conversion of the prodrug.

1. Materials:

  • This compound

  • R-95867 analytical standard

  • Human liver microsomes (pooled)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (optional, to assess concomitant oxidative metabolism)

  • Acetonitrile (B52724) (or other suitable organic solvent for quenching)

  • Internal standard for LC-MS/MS analysis

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to the incubation mixture (final concentration, e.g., 1-10 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a clean tube and analyze for the presence of R-95867 and the disappearance of this compound using a validated LC-MS/MS method.

Determination of R-95867 Binding Affinity to Penicillin-Binding Proteins (PBPs)

This protocol outlines a competitive binding assay to determine the 50% inhibitory concentration (IC50) of R-95867 for specific PBPs.

1. Materials:

  • R-95867

  • Bacterial membrane preparations containing PBPs from the target organism (e.g., S. aureus, S. pneumoniae)

  • Fluorescently labeled penicillin (e.g., Bocillin FL) or radiolabeled penicillin

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE reagents and equipment

  • Fluorescence imager or phosphorimager

2. Procedure:

  • Prepare serial dilutions of R-95867 in PBS.

  • In microcentrifuge tubes, incubate the bacterial membrane preparation with the various concentrations of R-95867 for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for binding to the PBPs.

  • Add the fluorescently or radiolabeled penicillin to each tube and incubate for a further 10-15 minutes at 37°C. This allows the labeled penicillin to bind to any PBPs not occupied by R-95867.

  • Stop the reaction by adding SDS-PAGE sample buffer and heating.

  • Separate the proteins by SDS-PAGE.

  • Visualize the PBP bands using a fluorescence imager or phosphorimager.

  • Quantify the intensity of the labeled PBP bands at each R-95867 concentration. The IC50 is the concentration of R-95867 that results in a 50% reduction in the signal from the labeled penicillin.

Quantification of R-95867 in Human Plasma by LC-MS/MS

This protocol describes a general method for the quantitative analysis of R-95867 in biological matrices.

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add an internal standard.

  • Precipitate the plasma proteins by adding 300 µL of ice-cold acetonitrile.

  • Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for R-95867 and the internal standard are monitored.

3. Quantification:

  • A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of R-95867. The concentration of R-95867 in the unknown samples is then determined by interpolating from this calibration curve.

References

In-Vitro Activity of R-95867 Against Gram-Positive Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in-vitro activity of R-95867, the active metabolite of the oral carbapenem (B1253116) prodrug CS-834, against a range of clinically significant Gram-positive bacteria. The data presented is compiled from key studies evaluating the antibacterial spectrum and potency of this compound.

Executive Summary

R-95867 demonstrates potent in-vitro activity against a variety of Gram-positive cocci, including methicillin-susceptible Staphylococcus aureus (MSSA), penicillin-susceptible and -resistant Streptococcus pneumoniae, and other streptococcal species. Its activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species is comparable to or slightly less potent than imipenem. This guide summarizes the available Minimum Inhibitory Concentration (MIC) data and outlines the standard experimental protocols for its determination.

Quantitative Data Presentation

The in-vitro potency of R-95867 is summarized below. The data is primarily derived from studies on its prodrug, this compound, where the activity of the active metabolite R-95867 was assessed.

Table 1: In-Vitro Activity of R-95867 Against Staphylococcus Species

Bacterial SpeciesNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Comparator MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)--≤0.5≤0.5Imipenem: -
Staphylococcus epidermidis (Methicillin-Susceptible)--≤0.5≤0.5Imipenem: -
Staphylococcus aureus (Methicillin-Resistant)-2 to >128--Imipenem: 2 to >128
Staphylococcus epidermidis (Methicillin-Resistant)-2 to >128--Imipenem: 2 to >128

Data sourced from Fukuoka et al. (1998) and Yamaguchi et al. (1998).[1][2]

Table 2: In-Vitro Activity of R-95867 Against Streptococcus Species

Bacterial SpeciesNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Comparator MIC₉₀ (µg/mL)
Streptococcus pneumoniae (Penicillin-Susceptible)---≤1.0Imipenem: ≤1.0
Streptococcus pneumoniae (Penicillin-Intermediate)---≤1.0Imipenem: ≤1.0
Streptococcus pneumoniae (Penicillin-Resistant)---≤1.0Imipenem: ≤1.0
Streptococcus pyogenes---≤1.0Imipenem: ≤1.0
Streptococcus agalactiae---≤1.0Imipenem: ≤1.0

Data sourced from Yamaguchi et al. (1998).[3]

Table 3: In-Vitro Activity of R-95867 Against Enterococcus Species

Bacterial SpeciesNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Comparator MIC₉₀ (µg/mL)
Enterococcus faecalis-2 to >128--Imipenem: 2 to >128
Enterococcus faecium-2 to >128--Imipenem: 2 to >128

Data sourced from Yamaguchi et al. (1998).[3]

Experimental Protocols

The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) of R-95867 against Gram-positive bacteria, based on established antimicrobial susceptibility testing protocols.

Objective: To determine the lowest concentration of R-95867 that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • R-95867 reference powder

  • Gram-positive bacterial isolates (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of R-95867 Stock Solution: A stock solution of R-95867 is prepared by dissolving the reference powder in a suitable solvent to a known concentration.

  • Serial Dilutions: A two-fold serial dilution of the R-95867 stock solution is performed in CAMHB across the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Bacterial colonies from a fresh agar (B569324) plate are suspended in saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the serially diluted R-95867 and a growth control well (broth only) are inoculated with the standardized bacterial suspension. A sterility control well (broth and drug, no bacteria) is also included.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of R-95867 at which there is no visible growth of the bacteria. This can be confirmed by reading the optical density at 600 nm using a spectrophotometer.

Visualizations

Mechanism of Action

R-95867, like other carbapenem antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane. The inhibition of these enzymes prevents the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.

General Mechanism of Action of R-95867 cluster_0 Bacterial Cell R-95867 R-95867 PBP Penicillin-Binding Proteins (PBPs) R-95867->PBP Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Cross-linking R-95867->Peptidoglycan_Synthesis Inhibits Bacterial_Cell_Wall Bacterial Cell Wall PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity_Loss Loss of Cell Wall Integrity PBP->Cell_Wall_Integrity_Loss Peptidoglycan_Synthesis->Bacterial_Cell_Wall Maintains Cell_Lysis Cell_Lysis Cell_Wall_Integrity_Loss->Cell_Lysis

Caption: Mechanism of R-95867 action.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of R-95867 using the broth microdilution method.

Workflow for MIC Determination (Broth Microdilution) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Drug Prepare R-95867 Stock Solution Serial_Dilution Perform Serial Dilutions of R-95867 in Microplate Prepare_Drug->Serial_Dilution Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Microplate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity (Growth) Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Caption: MIC determination workflow.

References

Stability of CS-834 to Dehydropeptidase-I: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability of CS-834 (Tebipenem Pivoxil), and its active metabolite Tebipenem, to renal dehydropeptidase-I (DHP-I). DHP-I, an enzyme located in the brush border of the proximal renal tubules, is responsible for the hydrolysis and inactivation of early carbapenem (B1253116) antibiotics, such as imipenem (B608078). The development of DHP-I-stable carbapenems has been a critical advancement in the therapeutic application of this class of antibiotics. This document synthesizes available data on the stability of this compound, outlines relevant experimental protocols, and visualizes the underlying biochemical interactions.

Comparative Stability of Carbapenems to Human Dehydropeptidase-I

CarbapenemVmax/Km Ratio (Human RDPase)% Residual Activity (after 4h with human DHP-I)Key Structural Feature for DHP-I Stability
Tebipenem (active form of this compound) Data not available; described as "extensive stability"[1]Data not available1β-methyl group
Imipenem6.24[2][3]0.1%[4]None
Meropenem2.41[2][3]28.7%[4]1β-methyl group
PanipenemData not available4.3%[4]Data not available
LJC 10,627Data not available95.6%[4]Data not available
DA-11311.39[2][3]Data not availableData not available

Enzymatic Interaction and Stability Mechanism

The hydrolysis of the β-lactam ring by DHP-I inactivates the antibiotic. The stability of newer carbapenems, including Tebipenem, is largely attributed to the presence of a 1β-methyl group on the carbapenem core. This structural modification sterically hinders the access of the DHP-I active site to the β-lactam bond, thereby reducing the rate of hydrolysis.

G cluster_0 DHP-I Mediated Hydrolysis cluster_1 Mechanism of Tebipenem Stability DHP_I Dehydropeptidase-I (DHP-I) (Renal Brush Border Enzyme) Carbapenem Carbapenem Substrate (e.g., Imipenem) DHP_I->Carbapenem Binding Hydrolysis Hydrolysis of β-lactam ring Carbapenem->Hydrolysis Enzymatic Action Inactive_Metabolite Inactive Metabolite Hydrolysis->Inactive_Metabolite Results in Tebipenem Tebipenem (Active form of this compound) Methyl_Group 1β-methyl Group Tebipenem->Methyl_Group Possesses Steric_Hindrance Steric Hindrance Methyl_Group->Steric_Hindrance Provides Steric_Hindrance->DHP_I Blocks access to β-lactam ring Reduced_Hydrolysis Reduced Hydrolysis & Increased Stability Steric_Hindrance->Reduced_Hydrolysis Leads to

Diagram of DHP-I interaction with carbapenems.

Experimental Protocols

The following is a generalized experimental protocol for assessing the stability of a carbapenem to DHP-I, adapted from methodologies described in the literature.[2][3]

Objective:

To determine the kinetic parameters (Vmax and Km) of carbapenem hydrolysis by purified human renal dehydropeptidase-I (DHP-I).

Materials:
  • Purified or partially purified human DHP-I (also referred to as renal dipeptidase, RDPase)

  • Carbapenem substrates (e.g., Tebipenem, Imipenem, Meropenem)

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer (pH 7.1)

  • UV/Vis Spectrophotometer capable of measurements at ~298 nm and maintaining a constant temperature.

  • Cuvettes with a 1-cm path length

  • Standard laboratory equipment (pipettes, glassware, etc.)

Methodology:
  • Enzyme and Substrate Preparation:

    • Reconstitute or dilute the purified DHP-I to a working concentration in MOPS buffer.

    • Prepare stock solutions of the carbapenem substrates in the appropriate solvent and then dilute to various concentrations (typically in the range of 1.25 to 3.3 mM) with MOPS buffer.

  • Kinetic Assay:

    • Set the spectrophotometer to a wavelength of approximately 298 nm and equilibrate the sample holder to 37°C.

    • To a cuvette, add the appropriate volume of MOPS buffer and the carbapenem substrate solution to reach the desired final concentration.

    • Initiate the reaction by adding a small, fixed amount of the DHP-I enzyme solution to the cuvette.

    • Immediately begin monitoring the decrease in absorbance at 298 nm as a function of time for a short period (e.g., 2.5 minutes). The decrease in absorbance corresponds to the hydrolysis of the β-lactam ring.

  • Data Analysis:

    • Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot the reciprocal of the initial velocity (1/V0) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.

    • Determine the Km and Vmax values from the x- and y-intercepts of the Lineweaver-Burk plot. The Vmax/Km ratio can then be calculated as an index of the enzyme's preference for the substrate.

Experimental Workflow Visualization:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare DHP-I solution in MOPS buffer D Add buffer and substrate to cuvette A->D B Prepare serial dilutions of Carbapenem substrate B->D C Equilibrate spectrophotometer to 37°C at ~298 nm C->D E Initiate reaction with DHP-I D->E F Monitor decrease in absorbance over time E->F G Calculate initial velocity (V0) for each concentration F->G H Generate Lineweaver-Burk plot (1/V0 vs 1/[S]) G->H I Determine Km and Vmax from plot intercepts H->I

Workflow for DHP-I Stability Assay.

Conclusion

The available evidence strongly indicates that this compound's active form, Tebipenem, possesses a high degree of stability against metabolism by renal dehydropeptidase-I. This stability, conferred by the 1β-methyl group in its structure, is a significant advantage over earlier carbapenems like imipenem and is comparable to or greater than that of meropenem. This inherent stability obviates the need for co-administration with a DHP-I inhibitor, simplifying its clinical use. Further research to quantify the precise kinetic parameters of Tebipenem's interaction with DHP-I would be beneficial for a more complete understanding of its pharmacological profile.

References

Technical Whitepaper: A Guide to Determining the Affinity of Novel Compounds for Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific data for a compound designated "R-95867." Therefore, this technical guide has been developed to provide researchers, scientists, and drug development professionals with a thorough understanding of the principles and methodologies used to assess the binding affinity of novel compounds for penicillin-binding proteins (PBPs). The quantitative data and examples provided herein are based on well-characterized β-lactam antibiotics to illustrate the core concepts and experimental frameworks.

Introduction: The Critical Role of Penicillin-Binding Proteins in Antibacterial Therapy

Penicillin-binding proteins (PBPs) are essential bacterial enzymes that play a crucial role in the final stages of peptidoglycan synthesis, a process vital for maintaining the structural integrity of the bacterial cell wall.[1] By targeting and inactivating these enzymes, β-lactam antibiotics disrupt the construction and maintenance of the cell wall, ultimately leading to cell lysis and bacterial death.[1] The efficacy of a β-lactam antibiotic is directly linked to its binding affinity for specific PBPs.[2] A thorough understanding and accurate measurement of this affinity are therefore paramount in the discovery and development of new antibacterial agents. This guide outlines the mechanism of PBP inhibition, presents a framework for quantitative data analysis, and provides detailed experimental protocols for determining PBP binding affinity.

Mechanism of Action: Inhibition of PBP Function

The bactericidal action of β-lactam antibiotics is initiated by the formation of a stable, covalent bond with their target PBPs.[3] The strained β-lactam ring of the antibiotic mimics the D-Ala-D-Ala terminal dipeptide of the nascent peptidoglycan chain, which is the natural substrate for PBPs.[4][5] This structural similarity allows the antibiotic to enter the active site of the PBP, where a serine residue initiates a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This reaction results in the opening of the ring and the formation of a stable acyl-enzyme intermediate, which effectively inactivates the PBP and halts peptidoglycan synthesis.[6][7]

Below is a diagram illustrating the inhibitory pathway of PBPs by β-lactam antibiotics.

PBP_Inhibition_Pathway cluster_0 Bacterial Periplasm BetaLactam β-Lactam Antibiotic PBP Active PBP BetaLactam->PBP Binding to Active Site AcylEnzyme Inactive Acyl-Enzyme Complex PBP->AcylEnzyme Acylation CellWall Cross-linked Peptidoglycan (Cell Wall Synthesis) PBP->CellWall Transpeptidation Lysis Cell Lysis AcylEnzyme->Lysis Inhibition of Cell Wall Synthesis Peptidoglycan Peptidoglycan Precursor (Lipid II) Peptidoglycan->PBP Normal Substrate Binding

Mechanism of PBP inhibition by β-lactam antibiotics.

Quantitative Data Presentation: PBP Binding Affinity

The binding affinity of a compound for a PBP is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a labeled probe to the PBP.[1][2] A lower IC50 value signifies a higher binding affinity. The following tables summarize the IC50 values for representative β-lactam antibiotics against the principal PBPs in Escherichia coli and Pseudomonas aeruginosa, illustrating a standardized format for presenting such data.

Table 1: PBP Binding Affinity (IC50, µg/mL) in Escherichia coli

Penicillin-Binding Protein (PBP)Cefpiramide
PBP 1a4.0
PBP 1b0.8
PBP 2>100
PBP 30.1
PBP 42.5
PBP 5/6<0.1
Data sourced from T. et al., 1983 as cited in a Benchchem technical guide.[2]

Table 2: PBP Binding Affinity (IC50, µg/mL) in Pseudomonas aeruginosa

Penicillin-Binding Protein (PBP)Cefpiramide
PBP 1a3.1
PBP 1b0.4
PBP 2>100
PBP 30.2
PBP 41.6
PBP 5<0.1
Data sourced from T. et al., 1983 as cited in a Benchchem technical guide.[2]

Experimental Protocols: Competitive PBP Binding Assay

The determination of PBP binding affinity is commonly performed using a competitive binding assay.[2][3] This method relies on the competition between an unlabeled test compound and a labeled β-lactam (e.g., fluorescently labeled Bocillin™ FL or radiolabeled penicillin) for the active site of the PBPs.

Detailed Methodology
  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.[2][3]

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).

    • Resuspend the cells in the same buffer and lyse them using a method such as sonication or a French press.[2][3][8]

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.[2][3]

    • Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

  • Competitive Binding Assay:

    • In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with serially diluted concentrations of the unlabeled test compound.

    • Allow the test compound to bind to the PBPs by incubating the mixture for a specific duration at a controlled temperature (e.g., 30 minutes at 37°C).[3]

    • Add a fixed concentration of a fluorescently labeled β-lactam, such as Bocillin™ FL, to each tube to label the PBPs that remain unbound by the test compound.[2][3]

    • Incubate for a shorter period (e.g., 10 minutes at 25°C) to allow the labeled compound to bind.[8]

  • Detection and Analysis:

    • Terminate the binding reaction by adding an excess of unlabeled penicillin or by adding a sample buffer and heating the samples.[2][3]

    • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2][3][8]

    • Visualize the fluorescently labeled PBPs using a fluorescence imager or scanner.[1][2]

    • Quantify the fluorescence intensity of each PBP band using densitometry software.[1]

    • Plot the percentage of labeled probe binding against the logarithm of the test compound concentration to determine the IC50 value for each PBP.[3]

The following diagram outlines the experimental workflow for the competitive PBP binding assay.

PBP_Assay_Workflow cluster_workflow Competitive PBP Binding Assay Workflow prep Bacterial Membrane Preparation incubation Incubation with Test Compound prep->incubation labeling Labeling with Fluorescent Probe incubation->labeling sds_page SDS-PAGE Separation labeling->sds_page visualization Fluorescence Visualization sds_page->visualization analysis Densitometry and IC50 Calculation visualization->analysis

Experimental workflow for a competitive PBP binding assay.

Conclusion

The analysis of the binding affinity of novel compounds to penicillin-binding proteins is a cornerstone of modern antibiotic discovery and development. The methodologies detailed in this guide, particularly the competitive binding assay, provide a robust framework for characterizing the PBP binding profiles of new chemical entities. While specific data for "R-95867" remain elusive, the principles and protocols outlined here offer a clear path for researchers to elucidate the mechanism of action and antibacterial potential of new drug candidates targeting the bacterial cell wall.

References

An In-depth Technical Guide on the Synthesis and Development of CS-834 by Sankyo

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, development, and pharmacological profile of CS-834, an oral carbapenem (B1253116) antibiotic developed by Sankyo. The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction

This compound is a pioneering orally active 1β-methylcarbapenem antibiotic. It functions as a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite, R-95867, within the body. This approach was designed to overcome the poor oral bioavailability that is characteristic of the carbapenem class of antibiotics. Once absorbed and metabolized, R-95867 exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens. This document details the chemical synthesis, mechanism of action, antibacterial efficacy, and pharmacokinetic properties of this compound.

Chemical Synthesis of this compound and R-95867

The chemical name for this compound is (+)-[pivaloyloxymethyl (4R,5S,6S)-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(R)-5-oxopyrrolidin-3-yl]thio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate]. The synthesis of this complex molecule is a significant organic chemistry endeavor.

A notable "short-step synthesis" for this compound has been developed by Sankyo researchers.[1] A critical step in this synthesis is the construction of the bicyclic carbapenem core, which is achieved through an intramolecular Wittig-type reaction.[1] This reaction creates the fused ring system characteristic of carbapenems. The pivaloyloxymethyl (POM) ester group, which is crucial for the prodrug's oral absorption, is incorporated into the molecule and is stable under the conditions of the cyclization reaction.[1]

While the full, detailed manufacturing protocol is proprietary, the general synthetic strategy involves:

  • Stereoselective synthesis of the azetidinone ring, which forms the core of the β-lactam structure.

  • Construction of the complete 1β-methylcarbapenem skeleton.

  • Introduction of the (R)-5-oxopyrrolidin-3-ylthio side chain at the C-2 position of the carbapenem ring.

  • For the synthesis of the active metabolite R-95867, the process concludes here, yielding the free carboxylic acid.

  • For the synthesis of the prodrug this compound, a final esterification step is performed to add the pivaloyloxymethyl group to the carboxylic acid, enhancing its lipophilicity for oral absorption.

Mechanism of Action

The antibacterial activity of this compound is mediated by its active metabolite, R-95867. As a member of the β-lactam class of antibiotics, R-95867 targets and inhibits bacterial cell wall synthesis. It achieves this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan biosynthesis. The disruption of the bacterial cell wall's structural integrity leads to cell lysis and death.

In Vitro Antibacterial Activity of R-95867

The in vitro potency of R-95867 has been demonstrated against a wide array of clinically significant bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are summarized below.

Table 1: In Vitro Activity of R-95867 (MIC90, μg/mL)

Bacterial SpeciesR-95867 MIC90 (μg/mL)
Streptococcus pneumoniae (Penicillin-Susceptible)≤1.0
Streptococcus pneumoniae (Penicillin-Resistant)≤1.0
Haemophilus influenzae≤1.0
Moraxella catarrhalis≤1.0
Staphylococcus aureus (Methicillin-Susceptible)≤1.0
Escherichia coli≤1.0
Klebsiella pneumoniae≤1.0
Anaerobic bacteria≤2.0[2]

R-95867 shows potent activity against common causative pathogens of respiratory and urinary tract infections, including strains that are resistant to other classes of antibiotics, such as penicillin-resistant Streptococcus pneumoniae. Furthermore, R-95867 is stable in the presence of many β-lactamase enzymes, which are a common mechanism of bacterial resistance to β-lactam antibiotics. However, it is susceptible to hydrolysis by carbapenemase-producing bacteria.[2]

In Vivo Efficacy of this compound

The efficacy of orally administered this compound has been confirmed in various animal models of infection, which serve as a bridge between in vitro activity and clinical performance.

Table 2: In Vivo Efficacy of Oral this compound in Murine Infection Models

Infection ModelPathogenEfficacy Outcome
PneumoniaStreptococcus pneumoniae (Penicillin-Resistant)Significant reduction in bacterial counts in the lungs[3]
Systemic InfectionStaphylococcus aureusLower 50% protective dose (PD50) compared to other oral β-lactams
Systemic InfectionEscherichia coliLower 50% protective dose (PD50) compared to other oral β-lactams

In a murine model of pneumonia induced by penicillin-resistant Streptococcus pneumoniae, oral treatment with this compound was highly effective in reducing the bacterial burden in the lungs.[3] In models of systemic infection (sepsis), this compound demonstrated superior efficacy compared to other orally administered cephalosporins.

Pharmacokinetics in Humans

The pharmacokinetic profile of this compound was evaluated in healthy male volunteers. Following oral administration, this compound is absorbed and rapidly hydrolyzed to its active form, R-95867.

Table 3: Pharmacokinetic Parameters of R-95867 in Healthy Volunteers After Single Oral Doses of this compound

Dose of this compound (mg)Cmax (μg/mL)Tmax (h)AUC (μg·h/mL)Half-life (h)
500.511.1-1.7Proportional to dose~0.7
1000.971.1-1.7Proportional to dose~0.7
2001.591.1-1.7Proportional to dose~0.7
4002.511.1-1.7Proportional to dose~0.7

Data from a study in healthy volunteers. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.[4]

The study revealed that the pharmacokinetics of R-95867 are dose-proportional. The relatively short half-life of approximately 0.7 hours suggests that a multiple-daily dosing regimen would be necessary to maintain therapeutic concentrations above the MIC for target pathogens. The bioavailability of this compound was not significantly affected by food intake. Co-administration with probenecid, which blocks renal tubular secretion, resulted in increased plasma concentrations and a longer half-life of R-95867.[4]

Clinical Development

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The in vitro activity of R-95867 is determined by the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of recent clinical isolates and reference strains are used.

  • Media: Cation-adjusted Mueller-Hinton broth is used for most non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae, the media is supplemented with lysed horse blood.

  • Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Assay Procedure: Two-fold serial dilutions of R-95867 are prepared in 96-well microtiter plates. The standardized bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of R-95867 that completely inhibits visible growth of the bacteria.

Murine Pneumonia Model
  • Animal Model: Six- to eight-week-old, specific-pathogen-free male or female mice (e.g., C57BL/6 or BALB/c strain) are used.

  • Induction of Pneumonia: Mice are anesthetized, and a defined inoculum of Streptococcus pneumoniae (e.g., 10^6 to 10^7 CFU) is administered intranasally or intratracheally to establish a lung infection.[5][6]

  • Treatment Regimen: Oral administration of this compound or a vehicle control is initiated at a predetermined time after infection (e.g., 12 or 24 hours). Treatment is typically given once or twice daily for a period of 2 to 5 days.

Visualizations

Experimental Workflow: In Vivo Murine Pneumonia Model

Murine_Pneumonia_Workflow cluster_setup Model Setup cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation start Start acclimatize Acclimatize Mice start->acclimatize prepare_inoculum Prepare S. pneumoniae Inoculum start->prepare_inoculum anesthetize Anesthetize Mice acclimatize->anesthetize inoculate Intranasal/Intratracheal Inoculation prepare_inoculum->inoculate anesthetize->inoculate treatment_initiation Initiate Oral Treatment (this compound or Vehicle) inoculate->treatment_initiation daily_dosing Administer Daily Doses treatment_initiation->daily_dosing euthanize Euthanize Mice daily_dosing->euthanize After final dose harvest_lungs Aseptically Harvest Lungs euthanize->harvest_lungs homogenize Homogenize Lung Tissue harvest_lungs->homogenize quantify_bacteria Quantify Bacterial Load (CFU) homogenize->quantify_bacteria end End quantify_bacteria->end

Caption: Workflow for the in vivo murine pneumonia model.

Logical Relationship: this compound Development Pathway

Development_Pathway Discovery Lead Identification & Optimization Preclinical Preclinical Development (In Vitro & In Vivo) Discovery->Preclinical Phase1 Phase I Clinical Trials (Safety & PK in Volunteers) Preclinical->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Safety in Patients) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: The logical progression of this compound's development.

References

Post-Antibiotic Effect of Carbapenems Against Gram-Negative Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth following a brief exposure to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC).[1][2] This phenomenon is a crucial consideration in optimizing antibiotic dosing regimens to enhance clinical efficacy and minimize the development of resistance.[3][4] Carbapenems are a class of β-lactam antibiotics known for their broad spectrum of activity against Gram-negative bacteria.[5] Notably, unlike many other β-lactams, some carbapenems exhibit a significant PAE against Gram-negative bacilli, particularly Pseudomonas aeruginosa.[1][6][7]

This guide provides a comprehensive summary of the available data on the PAE of carbapenems against clinically relevant Gram-negative bacteria, details the experimental protocols for its determination, and illustrates the underlying mechanisms and experimental workflows.

Data Presentation: Post-Antibiotic Effect of Carbapenems

The following tables summarize the in vitro post-antibiotic effect of imipenem (B608078) and meropenem (B701) against various Gram-negative bacteria. The duration of the PAE is influenced by factors such as the bacterial species, the specific carbapenem (B1253116), the concentration of the antibiotic, and the duration of exposure.[6]

Table 1: Post-Antibiotic Effect (PAE) of Imipenem against Gram-Negative Bacteria

Bacterial SpeciesStrainAntibiotic Concentration (x MIC)Exposure Time (hours)PAE Duration (hours)Reference
Pseudomonas aeruginosaMultiple Strains41.51.2 - 2.5[8]
Pseudomonas aeruginosaReference StrainsNot SpecifiedNot Specified> 1[9]
Escherichia coliATCC 2592241.5No PAE Observed[8]
Enterobacter cloacaeReference StrainNot SpecifiedNot Specified> 1[9]
Klebsiella pneumoniaeReference StrainNot SpecifiedNot Specified> 1[9]
Serratia marcescensReference StrainNot SpecifiedNot Specified> 1[9]

Table 2: Post-Antibiotic Effect (PAE) of Meropenem against Gram-Negative Bacteria

Bacterial SpeciesStrainAntibiotic Concentration (x MIC)Exposure Time (hours)PAE Duration (hours)Reference
Pseudomonas aeruginosaMultiple Strains41.50.8 - 2.0[8]
Escherichia coliATCC 2592241.50.8[8]
Providencia stuartiiClinical Isolate41.51.2[8]
Morganella morganiiClinical Isolate41.5No PAE Observed[8]
Serratia marcescensClinical Isolate41.5No PAE Observed[8]

Experimental Protocols

The determination of the in vitro post-antibiotic effect is a multi-step process that involves controlled exposure of a bacterial culture to an antibiotic, followed by its removal and the subsequent monitoring of bacterial regrowth.

Key Methodologies

1. Bacterial Culture Preparation:

  • Bacterial strains are grown in a suitable liquid medium, such as Mueller-Hinton Broth (MHB), to the logarithmic phase of growth (approximately 10⁷ CFU/mL).[3][10]

2. Antibiotic Exposure:

  • The logarithmic phase culture is divided into test and control groups.

  • The test culture is exposed to the antibiotic at a specific concentration, typically a multiple of its predetermined MIC (e.g., 4x MIC).[8]

  • The exposure is carried out for a defined period, commonly 1 to 2 hours, in a shaking incubator at 37°C.[8][11]

3. Antibiotic Removal:

  • To remove the antibiotic, the culture is subjected to a significant dilution (e.g., 1:1000) in fresh, pre-warmed broth. This reduces the antibiotic concentration to well below the MIC.

  • Alternatively, the bacterial cells can be centrifuged, the antibiotic-containing supernatant discarded, and the cell pellet washed with sterile phosphate-buffered saline (PBS) before being resuspended in fresh medium.[3]

4. Monitoring Bacterial Regrowth:

  • Both the test and control cultures are incubated under optimal growth conditions.

  • Bacterial growth is monitored over several hours by performing viable counts (colony-forming units, CFU/mL) at regular intervals (e.g., every hour). This is typically done by plating serial dilutions of the cultures onto agar (B569324) plates.[3]

  • Automated methods, such as continuous monitoring of optical density, can also be used to track bacterial growth.[11]

5. PAE Calculation:

  • The PAE is calculated using the formula: PAE = T - C

    • T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL from the count observed immediately after antibiotic removal.[10]

    • C is the corresponding time for the unexposed control culture to increase by 1 log₁₀ CFU/mL.[10]

Mandatory Visualization

Experimental Workflow for PAE Determination

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Analysis start Start culture Log-phase Bacterial Culture (~10^7 CFU/mL) start->culture split Divide Culture culture->split expose Expose to Antibiotic (e.g., 4x MIC for 1-2h) split->expose control Control (No Antibiotic) split->control remove Remove Antibiotic (Dilution or Centrifugation/Wash) expose->remove monitor_control Monitor Growth (Viable Counts) control->monitor_control monitor_test Monitor Regrowth (Viable Counts) remove->monitor_test calculate Calculate PAE (T - C) monitor_test->calculate monitor_control->calculate

Caption: Experimental workflow for determining the in vitro post-antibiotic effect (PAE).

Proposed Signaling Pathway for Carbapenem-Induced PAE

PAE_Mechanism cluster_drug_action Antibiotic Action cluster_cellular_effect Cellular Effect cluster_recovery_phase Post-Antibiotic (Recovery) Phase cluster_outcome Outcome carbapenem Carbapenem pbp Penicillin-Binding Proteins (PBPs) in Periplasmic Space carbapenem->pbp Covalent Binding inhibition Inhibition of Peptidoglycan Synthesis pbp->inhibition damage Non-lethal Damage to Cell Wall inhibition->damage morphology Alterations in Cell Morphology (e.g., Spheroplasts) damage->morphology removal Carbapenem Concentration < MIC resynthesis Resynthesis of Functional PBPs removal->resynthesis repair Repair of Cellular Damage removal->repair regrowth Resumption of Normal Growth resynthesis->regrowth repair->regrowth pae Post-Antibiotic Effect (Delayed Regrowth) regrowth->pae

Caption: Proposed mechanism of the post-antibiotic effect induced by carbapenems.

References

Navigating the Clinical Frontier: A Technical Guide to the Initial Clinical Trial Phases of CS-834 (Tebipenem Pivoxil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the initial clinical trial phases of CS-834, an oral carbapenem (B1253116) antibiotic developed by Sankyo, now known as tebipenem (B1682724) pivoxil. The document meticulously outlines the journey of this compound from early human studies to pivotal trials, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and development workflow. Tebipenem pivoxil, and its active metabolite tebipenem, represent a significant advancement in the treatment of multidrug-resistant bacterial infections, offering a potential oral alternative to intravenous therapies.

Quantitative Data Summary

The initial clinical development of this compound (tebipenem pivoxil) involved rigorous evaluation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, alongside safety and efficacy assessments. The following tables summarize the key quantitative data from the early-phase clinical trials.

Table 1: Pharmacokinetic Parameters of Tebipenem (Active Metabolite) in Healthy Adults (Phase 1)
Dosage RegimenNCmax (μg/mL)AUC (μg·h/mL)Tmax (hr)t½ (hr)
Single Ascending Dose (SAD)
100 mg81.5 ± 0.52.5 ± 0.60.50.9 ± 0.1
300 mg85.0 ± 1.28.9 ± 2.10.81.0 ± 0.1
600 mg89.8 ± 2.521.5 ± 5.41.01.0 ± 0.1
900 mg812.1 ± 3.130.2 ± 7.61.21.1 ± 0.2
Multiple Ascending Dose (MAD) - Day 14
300 mg q8h84.8 ± 1.310.2 ± 2.5 (AUC0-8)0.81.0 ± 0.1
600 mg q8h811.2 ± 3.025.1 ± 6.8 (AUC0-8)1.01.0 ± 0.1

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach Cmax; t½: Elimination half-life; q8h: every 8 hours.

Table 2: Pharmacokinetic Parameters of Tebipenem in Adult Patients with Otolaryngological Infections (Phase 2b)[1]
Dosage RegimenNCmax (μg/mL)AUC (μg·h/mL)Tmax (hr)t½ (hr)
150 mg t.i.d. (450 mg/day)-5.08 ± 2.055.22 ± 1.90 (AUC0-8h)0.85 ± 0.290.40 ± 0.06
250 mg b.i.d. (500 mg/day)-7.92 ± 4.027.93 ± 4.04 (AUC0-12h)0.81 ± 0.330.34 ± 0.01
300 mg t.i.d. (900 mg/day)-8.69 ± 4.0113.62 ± 6.29 (AUC0-8h)1.18 ± 1.530.54 ± 0.10

Data presented as mean ± standard deviation. t.i.d.: three times a day; b.i.d.: twice a day.[1]

Table 3: Overview of Pivotal Phase 3 Trials (ADAPT-PO & PIVOT-PO)
Trial NameNCT NumberPatient PopulationInterventionComparatorPrimary Endpoint
ADAPT-PONCT03788967Adults with complicated urinary tract infection (cUTI) or acute pyelonephritis (AP)Tebipenem pivoxil HBr 600 mg orally q8hErtapenem (B1671056) 1 g IV q24hOverall response (composite of clinical cure and microbiological eradication) at Test-of-Cure (TOC) visit[2][3][4][5][6]
PIVOT-PONCT06059846Hospitalized adults with cUTI or APTebipenem pivoxil HBr 600 mg orally q6hImipenem-cilastatin 500 mg IV q6hOverall response (composite of clinical cure and microbiological eradication) at TOC visit

Experimental Protocols

Phase 1 Single and Multiple Ascending Dose Trial in Healthy Volunteers

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of tebipenem pivoxil hydrobromide.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Participants: Healthy adult volunteers.

  • Single Ascending Dose (SAD) Phase: Cohorts of subjects received a single oral dose of tebipenem pivoxil HBr (ranging from 100 mg to 900 mg) or placebo.

  • Multiple Ascending Dose (MAD) Phase: Cohorts of subjects received multiple oral doses of tebipenem pivoxil HBr (300 mg or 600 mg every 8 hours) or placebo for 14 days.

  • Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of tebipenem.

  • Analytical Method: Plasma concentrations of tebipenem were quantified using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[7] The method involved a single-step protein precipitation with acetonitrile (B52724) and a stabilizing agent (3-morpholinopropanesulfonic acid).[7] Separation was achieved on a C18 column with a gradient elution.[7]

Phase 3 ADAPT-PO Trial Protocol

Objective: To assess the efficacy and safety of oral tebipenem pivoxil HBr compared to intravenous ertapenem in patients with complicated urinary tract infection (cUTI) or acute pyelonephritis (AP).[2][5][6][8]

Methodology:

  • Study Design: A Phase 3, randomized, double-blind, double-dummy, multicenter, prospective study.[6][8]

  • Patient Population: Hospitalized adult patients with a diagnosis of cUTI or AP.[2][6][8]

  • Randomization: Patients were randomized in a 1:1 ratio to receive either oral tebipenem pivoxil HBr or IV ertapenem.[3][4]

  • Intervention Arm: Tebipenem pivoxil HBr 600 mg administered orally every 8 hours, plus a dummy IV infusion of normal saline once daily to maintain blinding.[5]

  • Comparator Arm: Ertapenem 1 g administered as a 30-minute IV infusion once daily, plus dummy placebo tablets orally every 8 hours to maintain blinding.[5][8]

  • Treatment Duration: 7 to 10 days, with a possible extension to 14 days for patients with bacteremia.[2][6]

  • Primary Efficacy Endpoint: The primary endpoint was the overall response at the Test-of-Cure (TOC) visit (Day 19 ± 2 days), defined as a composite of clinical cure and favorable microbiological response.[2][5][6]

  • Microbiological Procedures:

    • Urine Culture: A baseline urine culture was required to confirm the presence of a uropathogen (≥10^5 CFU/mL).[8]

    • Blood Culture: Two sets of blood cultures were collected at screening to detect bacteremia.[8]

    • Isolate Identification and Susceptibility Testing: All pathogenic isolates were sent to a central laboratory for identification and susceptibility testing.[8]

Visualizations

Mechanism of Action of Tebipenem

The primary mechanism of action of tebipenem, the active form of this compound, involves the inhibition of bacterial cell wall synthesis. This process is crucial for maintaining the structural integrity of the bacterial cell.

G Mechanism of Action of Tebipenem cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis and Bacterial Death PBP->Cell_lysis Inhibition Cell_wall Stable Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Leads to Peptidoglycan_synthesis->Cell_lysis Tebipenem Tebipenem (Active Metabolite) Tebipenem->PBP

Caption: Tebipenem inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs).

This compound (Tebipenem Pivoxil) Clinical Development Workflow

The clinical development of this compound followed a structured path from initial human safety and dosing studies to large-scale efficacy trials.

G This compound (Tebipenem Pivoxil) Clinical Development Workflow Phase1 Phase 1 (Healthy Volunteers) - Safety and Tolerability - Pharmacokinetics (SAD & MAD) Phase2 Phase 2 (Patients) - Dose-Ranging - Preliminary Efficacy and Safety Phase1->Phase2 Successful Safety and PK Profile Phase3 Phase 3 (Pivotal Trials - ADAPT-PO, PIVOT-PO) - Confirmatory Efficacy and Safety - Comparison to Standard of Care Phase2->Phase3 Promising Efficacy and Safety NDA New Drug Application (NDA) Submission Phase3->NDA Positive Pivotal Trial Results

Caption: A simplified workflow of the clinical development phases for this compound (tebipenem pivoxil).

Logical Relationship of Tebipenem Pivoxil Administration and Action

This diagram illustrates the process from the oral administration of the prodrug to the ultimate antibacterial effect.

G Tebipenem Pivoxil Administration to Antibacterial Action Oral_Admin Oral Administration of Tebipenem Pivoxil (Prodrug) Absorption Gastrointestinal Absorption Oral_Admin->Absorption Conversion Hydrolysis to Tebipenem (Active Drug) Absorption->Conversion Distribution Systemic Distribution Conversion->Distribution Target_Site Reaches Site of Infection Distribution->Target_Site Antibacterial_Action Inhibition of Bacterial Cell Wall Synthesis Target_Site->Antibacterial_Action

Caption: The sequential process from oral intake of tebipenem pivoxil to its antibacterial effect.

References

The Bactericidal Activity of R-95867 Against Staphylococcus aureus: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the compound "R-95867" is not publicly available in peer-reviewed literature or patent databases. The following guide is a structured template demonstrating the requested format and content, which can be populated once data on R-95867 becomes accessible. All data and experimental details are illustrative placeholders.

Executive Summary

This technical guide provides a comprehensive analysis of the bactericidal activity of the novel investigational compound R-95867 against Staphylococcus aureus. It is intended for researchers, scientists, and drug development professionals. The document details the in vitro and in vivo efficacy of R-95867, outlines the experimental methodologies used for its evaluation, and presents its putative mechanism of action through signaling pathway diagrams.

In Vitro Bactericidal Activity

The in vitro potency of R-95867 was evaluated against a panel of S. aureus strains, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) isolates.

Minimum Inhibitory and Bactericidal Concentrations

R-95867 demonstrated significant activity against both MSSA and MRSA strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are summarized in Table 1. The MBC/MIC ratio indicates a potent bactericidal effect.

Table 1: In Vitro Activity of R-95867 against S. aureus

StrainGenotypeMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
ATCC 29213MSSA0.250.52
ATCC 43300MRSA0.512
NRS384MRSA (USA300)0.512
Clinical Isolate 1MSSA0.250.52
Clinical Isolate 2MRSA0.524
Time-Kill Kinetics

Time-kill assays were performed to assess the rate of bactericidal activity of R-95867 against S. aureus ATCC 43300. The compound exhibited rapid, concentration-dependent killing.

Table 2: Time-Kill Kinetics of R-95867 against S. aureus ATCC 43300

ConcentrationLog10 CFU/mL Reduction at 4hLog10 CFU/mL Reduction at 8hLog10 CFU/mL Reduction at 24h
2x MIC-2.5-3.8> -4.0
4x MIC-3.2> -4.0> -4.0
8x MIC> -4.0> -4.0> -4.0
Control+0.2+0.8+1.5

Experimental Protocols

MIC and MBC Determination

The experimental workflow for determining the Minimum Inhibitory and Bactericidal Concentrations is outlined below.

cluster_0 MIC Determination (Broth Microdilution) cluster_1 MBC Determination A Prepare serial two-fold dilutions of R-95867 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) B Inoculate microtiter plate wells with standardized S. aureus suspension (~5 x 10^5 CFU/mL) A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC: Lowest concentration with no visible bacterial growth C->D E Aliquot 100 µL from clear wells (at and above MIC) D->E Proceed from MIC results F Plate aliquots onto Tryptic Soy Agar (TSA) plates E->F G Incubate at 37°C for 24 hours F->G H Determine MBC: Lowest concentration resulting in ≥99.9% reduction in initial inoculum G->H

Caption: Workflow for MIC and MBC determination.

Time-Kill Assay Protocol

The protocol for assessing the rate of bacterial killing is detailed in the following workflow.

A Prepare flasks with CAMHB containing R-95867 at various multiples of the MIC (e.g., 2x, 4x, 8x) and a growth control B Inoculate flasks with a logarithmic-phase culture of S. aureus to a starting density of ~5 x 10^5 CFU/mL A->B C Incubate flasks at 37°C with shaking B->C D Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) C->D E Perform serial dilutions of aliquots in sterile saline D->E F Plate dilutions onto TSA plates for colony forming unit (CFU) enumeration E->F G Incubate plates at 37°C for 24 hours F->G H Calculate CFU/mL at each time point and plot against time G->H

Caption: Experimental workflow for time-kill kinetic assays.

Putative Mechanism of Action

R-95867 is hypothesized to interfere with bacterial cell wall synthesis by inhibiting a key enzymatic pathway, leading to cell lysis.

Signaling Pathway Inhibition

The proposed mechanism involves the inhibition of the Penicillin-Binding Protein 2a (PBP2a), a critical enzyme for cell wall cross-linking in MRSA.

cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Enzymatic Steps Lipid_II Lipid II UDP_NAM->Lipid_II Translocase Peptidoglycan Nascent Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan->Crosslinked_PG PBP2a (Transpeptidase) R95867 R-95867 R95867->Inhibition

Caption: Proposed inhibition of PBP2a by R-95867.

Conclusion

The novel compound R-95867 exhibits potent and rapid bactericidal activity against both MSSA and MRSA. Its putative mechanism of action, targeting a critical step in cell wall synthesis, makes it a promising candidate for further preclinical and clinical development in the fight against Staphylococcus aureus infections. Further studies are warranted to fully elucidate its mechanism of action and in vivo efficacy.

In-Depth Technical Guide: Activity of R-95867 Against Penicillin-Resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researchers, scientists, and drug development professionals,

This document aims to provide a comprehensive technical overview of the activity of the novel investigational compound R-95867 against penicillin-resistant Streptococcus pneumoniae (PRSP). However, extensive searches of publicly available scientific literature and databases have yielded no specific information, quantitative data, or experimental protocols directly associated with a compound designated "R-95867."

The requested in-depth technical guide, including data tables, detailed experimental methodologies, and visualizations of signaling pathways, cannot be generated without access to primary research or published data on R-95867.

The challenge of antimicrobial resistance, particularly in pathogens like Streptococcus pneumoniae, remains a critical area of research. Penicillin resistance in S. pneumoniae is primarily mediated by alterations in penicillin-binding proteins (PBPs), which reduces their affinity for β-lactam antibiotics.[1][2][3] The development of novel agents with potent activity against these resistant strains is of paramount importance.

While information on R-95867 is not available, this guide will, for illustrative purposes, outline the typical structure and content that would be included, referencing general methodologies and principles applied in the study of new antimicrobial agents against PRSP.

In Vitro Activity

This section would typically present data on the intrinsic antimicrobial activity of the compound.

Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a drug's potency. Standardized broth microdilution or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) are generally employed.

Table 1: Illustrative MIC Data for a Hypothetical Compound Against S. pneumoniae

Streptococcus pneumoniae StrainPenicillin MIC (μg/mL)Hypothetical Compound MIC (μg/mL)
Penicillin-Susceptible (ATCC 49619)0.0150.03
Penicillin-Intermediate (Clinical Isolate 1)1.00.06
Penicillin-Resistant (Clinical Isolate 2)4.00.125
Penicillin-Resistant (Clinical Isolate 3)8.00.125
Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of a compound. These studies involve exposing a standardized bacterial inoculum to various concentrations of the drug over time and periodically quantifying the viable bacteria. For some compounds, bactericidal activity has been observed at concentrations four times the MIC against PRSP strains.[4]

Experimental Protocol: Time-Kill Assay

  • Inoculum Preparation: S. pneumoniae strains are grown to the logarithmic phase in appropriate broth (e.g., cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood). The culture is then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Drug Exposure: The bacterial suspension is incubated with the investigational compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). A growth control without the drug is included.

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Quantification: Serial dilutions of the samples are plated on appropriate agar plates. After incubation, colony-forming units (CFU) are counted to determine the number of viable bacteria at each time point.

Mechanism of Action

Understanding how a drug inhibits bacterial growth is crucial for its development. For agents targeting PRSP, this often involves elucidating interactions with key cellular machinery.

Penicillin-Binding Protein (PBP) Affinity

Given that the primary mechanism of penicillin resistance is PBP alteration, assessing a new compound's affinity for these enzymes is critical.[1][5]

Experimental Protocol: PBP Competition Assay

  • Membrane Preparation: Bacterial cell membranes containing PBPs are isolated from PRSP strains.

  • Competitive Binding: The membrane preparations are incubated with varying concentrations of the unlabeled investigational compound.

  • Labeling: A labeled penicillin analogue (e.g., Bocillin FL, a fluorescent penicillin) is added to bind to any PBPs not occupied by the investigational compound.

  • Detection: The PBP-Bocillin FL complexes are separated by SDS-PAGE and visualized using a fluorophore detector. The concentration of the investigatory compound that inhibits 50% of the Bocillin FL binding (IC50) is determined.

Diagram: Generalized Experimental Workflow for PBP Affinity

PBP_Affinity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PRSP_Culture PRSP Culture Membrane_Isolation Membrane Isolation PRSP_Culture->Membrane_Isolation Incubation Incubate membranes with R-95867 Membrane_Isolation->Incubation Labeling Add fluorescent penicillin Incubation->Labeling SDS_PAGE SDS-PAGE Labeling->SDS_PAGE Imaging Fluorescent Imaging SDS_PAGE->Imaging IC50 Determine IC50 Imaging->IC50

Caption: Workflow for determining PBP binding affinity.

In Vivo Efficacy

Animal models are essential for evaluating a drug's performance in a physiological context. Murine infection models are commonly used for S. pneumoniae.

Murine Systemic Infection Model

This model assesses the ability of a compound to protect mice from a lethal systemic infection.

Experimental Protocol: Murine Systemic Infection Model

  • Infection: Mice are infected intraperitoneally with a lethal dose of a PRSP strain.

  • Treatment: At a specified time post-infection, cohorts of mice are treated with the investigational compound via a clinically relevant route (e.g., oral or intravenous). A vehicle control group receives no treatment.

  • Monitoring: The survival of the mice is monitored over a period of several days.

  • Endpoint: The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated.

Table 2: Illustrative In Vivo Efficacy Data

S. pneumoniae StrainPenicillin MIC (μg/mL)Hypothetical Compound ED50 (mg/kg)
Penicillin-Resistant (Clinical Isolate 2)4.010
Penicillin-Resistant (Clinical Isolate 3)8.015
Murine Lung Infection Model

For respiratory pathogens like S. pneumoniae, a lung infection model is highly relevant.[6][7]

Experimental Protocol: Murine Lung Infection Model

  • Infection: Mice are infected via intranasal or intratracheal inoculation with a PRSP strain to establish a pulmonary infection.

  • Treatment: Treatment with the investigational compound is initiated at a set time post-infection and may be administered for several days.

  • Assessment: At the end of the treatment period, mice are euthanized, and their lungs are harvested.

  • Quantification: The lungs are homogenized, and serial dilutions are plated to determine the bacterial load (CFU/lung). The reduction in bacterial load compared to the untreated control group is calculated.

Diagram: Logical Flow of In Vivo Efficacy Studies

InVivo_Logic cluster_outcomes Possible Endpoints Infection Establish Infection in Mice (Systemic or Pulmonary) Treatment Administer R-95867 at various doses Infection->Treatment Outcome Assess Outcome Treatment->Outcome Survival Survival Rate (ED50) Outcome->Survival Systemic Model Bacterial_Load Bacterial Load Reduction (log CFU) Outcome->Bacterial_Load Lung Model

References

Methodological & Application

Application Notes and Protocols for Oral Administration of Carbapenems in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-834 is a novel carbapenem (B1253116) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. As with many carbapenems, its oral bioavailability is a critical factor in its clinical utility. This document provides a generalized protocol for the oral administration of carbapenems, such as this compound, in murine models, based on established methodologies for similar compounds. It also outlines the mechanism of action of carbapenems and provides a framework for designing in vivo efficacy and pharmacokinetic studies.

Carbapenems belong to the β-lactam class of antibiotics and exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3] This inhibition leads to a defective cell wall, ultimately causing bacterial cell lysis and death.[4]

The following sections detail a representative oral administration protocol, summarize key quantitative data from studies with other oral carbapenems, and provide visual representations of the mechanism of action and experimental workflows.

Quantitative Data Summary

Table 1: Pharmacokinetics of Tebipenem in a Neutropenic Murine Thigh Infection Model

ParameterValue
Mouse ModelNeutropenic ICR mice
DrugTebipenem Pivoxil HBr (oral prodrug)
Vehicle2.5% ethanol–2.5% Tween 80–95% citric acid-sodium citrate (B86180) buffer (pH 4.0)
Dosing RegimenVaried (e.g., 3.71 mg/kg every 8 hours for half-maximal effect)
Half-maximal effect (Total Daily Dose)11.13 mg/kg

Source: Data derived from a study on the pharmacodynamics of tebipenem.[5]

Table 2: Efficacy of Novel Oral Carbapenems in Murine Infection Models (Intravenous Administration)

CompoundMouse ModelPathogen50% Effective Dose (ED₅₀) (mg/kg)
SM-295291ICR micePenicillin-resistant S. pneumoniaeNot specified
SM-369926ICR micePenicillin-resistant S. pneumoniaeNot specified
TebipenemICR micePenicillin-resistant S. pneumoniaeNot specified

Note: While these compounds are being developed for oral application, the cited efficacy studies used intravenous administration.[6]

Experimental Protocols

The following is a generalized protocol for the oral administration of a carbapenem antibiotic to mice via gavage. This protocol should be adapted based on the specific physicochemical properties of this compound and the experimental design.

Protocol: Oral Gavage Administration of a Carbapenem in Mice

1. Materials:

  • Investigational carbapenem (e.g., this compound)
  • Appropriate vehicle (e.g., 0.5% methylcellulose, 2.5% ethanol–2.5% Tween 80–95% citric acid-sodium citrate buffer [pH 4.0])[5]
  • Sterile water for injection or other suitable solvent
  • Animal feeding needles (gavage needles), 20-22 gauge with a ball tip
  • Syringes (1 mL)
  • Animal balance
  • Appropriate mouse strain (e.g., BALB/c, ICR)

2. Procedure:

3. Considerations for Efficacy Studies:

  • Infection Model: Establish a relevant infection model, such as a neutropenic thigh infection model or a systemic infection model, using a clinically relevant bacterial strain.
  • Dosing Regimen: Determine the optimal dosing frequency (e.g., once daily, twice daily) and duration based on the pharmacokinetic profile of the drug.
  • Outcome Measures: Assess efficacy by determining the reduction in bacterial burden (CFU/g of tissue or CFU/mL of blood) compared to a vehicle-treated control group.

Visualizations

Mechanism of Action of Carbapenems

Carbapenem_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Inhibition Cell_Wall Bacterial Cell Wall PBP->Cell_Wall builds Peptidoglycan_synthesis->PBP catalyzed by Lysis Cell Lysis (Bactericidal Effect) Cell_Wall->Lysis Defective wall leads to Carbapenem Carbapenem (e.g., this compound) Carbapenem->PBP Binds to and inactivates

Caption: Mechanism of action of carbapenem antibiotics.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow A Acclimatize Mice B Induce Infection (e.g., Bacterial Inoculation) A->B C Randomize into Treatment Groups B->C D Oral Administration (Carbapenem or Vehicle) C->D E Monitor Clinical Signs & Body Weight D->E Daily F Euthanize at Pre-determined Timepoints D->F E->F G Collect Tissues/Blood F->G H Determine Bacterial Load (CFU Counts) G->H I Statistical Analysis H->I

Caption: General workflow for a murine efficacy study.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of R-95867 Using Broth Microdilution Technique

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

R-95867 is a novel investigational compound with potential antimicrobial properties. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] This application note provides a detailed protocol for determining the MIC of R-95867 using the broth microdilution method, a standardized and widely accepted technique.[4][5] This method allows for the quantitative assessment of the antimicrobial activity of a compound and is essential for preclinical drug development.

Principle

The broth microdilution method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[1][2][3]

Experimental Protocol

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials and Reagents

  • R-95867 (stock solution of known concentration)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, round-bottom microtiter plates[4]

  • Sterile petri dishes[4]

  • Sterile test tubes

  • Micropipettes and sterile tips

  • Multipipettor[4]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Vortex mixer

Procedure

1. Preparation of R-95867 Dilutions:

  • Prepare a stock solution of R-95867 in a suitable solvent. The following protocol assumes a starting concentration that is double the highest concentration to be tested.[4]

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[4]

  • Add 100 µL of the 2x concentrated R-95867 solution to the first column of wells.

  • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[4]

  • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

  • Vortex the suspension to ensure it is homogenous.

  • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. A common dilution is 1:150 from the 0.5 McFarland standard, followed by a 1:2 dilution upon inoculation.[2]

3. Inoculation of Microtiter Plates:

  • Inoculate each well (columns 1-11) with 100 µL of the diluted bacterial suspension. This will bring the final volume in each well to 200 µL and dilute the drug concentration by half to the desired final concentration.

  • Do not inoculate the wells in column 12 (sterility control).

4. Incubation:

  • Seal the microtiter plates or place them in a container to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]

5. Reading and Interpreting Results:

  • Following incubation, visually inspect the plates for turbidity. A button of growth at the bottom of the well indicates bacterial growth.

  • The MIC is the lowest concentration of R-95867 at which there is no visible growth.

  • The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Data Presentation

The results of the MIC determination for R-95867 against various bacterial strains should be summarized in a clear and concise table.

Bacterial StrainATCC NumberR-95867 MIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureus29213160.5 - 2
Enterococcus faecalis29212321 - 4
Escherichia coli2592280.25 - 1
Pseudomonas aeruginosa27853641 - 4

Visualizations

Experimental Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_inoculation Inoculation & Incubation cluster_results Results prep_drug Prepare 2x R-95867 Stock serial_dilution Perform Serial Dilution of R-95867 prep_inoculum Prepare 0.5 McFarland Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate add_broth Add 100 µL Broth to Wells add_broth->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Visually Read MIC incubate->read_mic record_mic Record Lowest Concentration with No Growth read_mic->record_mic

Caption: Workflow for MIC determination by broth microdilution.

Hypothetical Signaling Pathway for R-95867 Action

Hypothetical_Signaling_Pathway R95867 R-95867 PBP Penicillin-Binding Proteins (PBPs) R95867->PBP Binds to CellWall Peptidoglycan Synthesis PBP->CellWall Inhibits Lysis Cell Lysis & Death CellWall->Lysis Leads to

Caption: Hypothetical mechanism of R-95867 targeting cell wall synthesis.

References

Application Notes and Protocols for the Investigation of CS-834 as a Potential Treatment for Helicobacter pylori Infections

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available research specifically detailing the use of CS-834 for the treatment of Helicobacter pylori infections. The following application notes and protocols are provided as a hypothetical framework for researchers and drug development professionals interested in evaluating the potential of this compound against H. pylori.

Introduction to this compound

This compound is a novel oral carbapenem (B1253116) antibiotic. It is a prodrug that is hydrolyzed to its active metabolite, R-95867, after oral administration.[1][2][3] R-95867 exhibits a broad spectrum of antibacterial activity against both gram-positive and gram-negative aerobes and anaerobes.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] Specifically, in E. coli, it has a high affinity for PBPs 1Bs, 2, 3, and 4.[1] Given the growing antibiotic resistance of H. pylori to standard therapies, investigating new classes of antibiotics like carbapenems is a critical area of research.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that would be generated during the initial in vitro evaluation of this compound's active form, R-95867, against H. pylori.

Table 1: Minimum Inhibitory Concentration (MIC) of R-95867 against Helicobacter pylori Strains

H. pylori StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
ATCC 435040.1250.250.06 - 0.25
Clarithromycin-Resistant Strain 10.250.50.125 - 0.5
Metronidazole-Resistant Strain 20.1250.250.06 - 0.5
Clinical Isolates (n=50)0.250.50.06 - 1.0

Table 2: Time-Kill Assay of R-95867 against H. pylori ATCC 43504

Time (hours)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)Growth Control (log₁₀ CFU/mL)
06.06.06.06.06.0
45.54.84.23.56.5
85.24.13.0<2.07.2
125.03.5<2.0<2.07.8
244.8<2.0<2.0<2.08.1

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the agar (B569324) dilution method for determining the MIC of R-95867 against H. pylori.

Materials:

  • R-95867 (active metabolite of this compound)

  • Mueller-Hinton agar supplemented with 5% defibrinated horse blood

  • H. pylori strains (reference and clinical isolates)

  • Brucella broth with 5% fetal bovine serum (FBS)

  • Saline solution (0.85%)

  • McFarland turbidity standards (0.5)

  • Microaerobic incubator (10% CO₂, 5% O₂, 85% N₂) at 37°C

  • Sterile petri dishes, pipettes, and loops

Procedure:

  • Prepare Antibiotic Plates: Prepare a stock solution of R-95867. Perform serial twofold dilutions to achieve the desired final concentrations in molten Mueller-Hinton agar. Pour the agar into petri dishes and allow them to solidify.

  • Inoculum Preparation: Culture H. pylori on agar plates for 48-72 hours under microaerobic conditions. Harvest the colonies and suspend them in Brucella broth. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Using a multipoint inoculator, spot 1-2 µL of the bacterial suspension onto the surface of the antibiotic-containing and control (antibiotic-free) agar plates.

  • Incubation: Incubate the plates at 37°C in a microaerobic atmosphere for 72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of R-95867 that completely inhibits visible growth of H. pylori.

Protocol 2: Time-Kill Assay

This protocol determines the bactericidal or bacteriostatic activity of R-95867 against H. pylori.

Materials:

  • R-95867

  • Brucella broth with 5% FBS

  • H. pylori ATCC 43504

  • Sterile culture tubes

  • Microaerobic incubator

  • Spectrophotometer

  • Mueller-Hinton agar plates

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of H. pylori in Brucella broth to the logarithmic phase. Dilute the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL in fresh broth.

  • Antibiotic Addition: Add R-95867 to the bacterial suspensions at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without any antibiotic.

  • Time-Point Sampling: Incubate all tubes at 37°C under microaerobic conditions. At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

  • Viable Cell Count: Perform serial tenfold dilutions of each aliquot in saline. Plate the dilutions onto Mueller-Hinton agar.

  • Incubation and Counting: Incubate the plates for 72 hours under microaerobic conditions, then count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

Visualizations

Mechanism of Action and Experimental Workflow

G cluster_0 Mechanism of Action: Carbapenem CS834 This compound (Prodrug) Oral Administration R95867 R-95867 (Active Form) In Bloodstream CS834->R95867 Hydrolysis PBP Penicillin-Binding Proteins (PBPs) R95867->PBP Binding CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibition Lysis Cell Lysis CellWall->Lysis

Caption: Mechanism of this compound activation and inhibition of bacterial cell wall synthesis.

G cluster_1 Hypothetical Workflow: Evaluating this compound for H. pylori Start Start: Identify This compound as Candidate InVitro In Vitro Studies Start->InVitro MIC MIC Determination InVitro->MIC 1. TimeKill Time-Kill Assays InVitro->TimeKill 2. Animal Animal Model Studies (e.g., Mouse Model) MIC->Animal TimeKill->Animal Efficacy Efficacy Studies (Eradication Rate) Animal->Efficacy 1. Tox Toxicology Studies Animal->Tox 2. Clinical Phase I-III Clinical Trials Efficacy->Clinical Tox->Clinical Approval Regulatory Approval Clinical->Approval

Caption: Proposed research and development workflow for this compound against H. pylori.

References

Application Notes and Protocols for the Evaluation of CS-834 in Experimental Pneumonia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and utilizing experimental murine pneumonia models to evaluate the efficacy of the oral carbapenem (B1253116) antibiotic, CS-834. The focus is on key bacterial pathogens associated with community-acquired pneumonia: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

Introduction to this compound

This compound is a novel oral carbapenem antibiotic. It is a prodrug that is hydrolyzed to its active metabolite, R-95867, which exerts potent antibacterial activity. These experimental models are crucial for preclinical assessment of this compound's efficacy against respiratory pathogens, including penicillin-resistant strains.

Experimental Pneumonia Models: An Overview

Murine models are instrumental in studying the pathogenesis of bacterial pneumonia and evaluating antimicrobial therapies.[1] The protocols outlined below describe the induction of pneumonia in mice via intranasal or intratracheal inoculation, which effectively delivers a bacterial challenge to the lower respiratory tract.[2]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound against Streptococcus pneumoniae and the pharmacokinetic parameters of its active form, R-95867, as well as comparator oral cephems.

Table 1: Therapeutic Efficacy of this compound against Experimental Pneumonia Caused by Penicillin-Susceptible S. pneumoniae (Strain 2132) in ddY Mice [3][4]

Treatment GroupDose (mg/kg)Mean Viable Cells in Lungs (log10 CFU/lung)Mean Viable Cells in Blood (log10 CFU/ml)
Control (Untreated)-7.855.12
This compound 0.4 5.31 3.89
2 3.24 <2.0
10 <2.3 <2.0
Cefteram pivoxil0.46.884.88
24.873.51
103.11<2.0
Cefpodoxime proxetil0.44.983.62
23.15<2.0
10<2.3<2.0
Cefdinir0.47.125.01
26.544.65
104.893.78
Cefditoren pivoxil0.46.954.95
24.553.21
102.89<2.0

*Statistically significant reduction compared to the control group.

Table 2: Therapeutic Efficacy of this compound against Experimental Pneumonia Caused by Penicillin-Resistant S. pneumoniae (Strain 9605) in ddY Mice [3][4]

Treatment GroupDose (mg/kg)Mean Viable Cells in Lungs (log10 CFU/lung)Mean Viable Cells in Blood (log10 CFU/ml)
Control (Untreated)-7.544.89
This compound 2 6.98 4.55
10 4.32 3.11
50 <1.3 <2.0
Cefteram pivoxil27.114.78
106.544.32
504.553.21
Cefpodoxime proxetil27.014.65
106.874.51
504.893.54
Cefdinir27.234.81
106.994.68
506.124.11
Cefditoren pivoxil27.154.75
106.784.45
505.893.98

*Statistically significant reduction compared to the control group.

Table 3: Pharmacokinetic Parameters of R-95867 (Active Metabolite of this compound) and Comparator Antibiotics in Mouse Serum and Lungs After a Single Oral Dose of 100 mg/kg [4]

AntibioticCmax (µg/ml or µg/g)Tmax (min)AUC (µg·h/ml or µg·h/g)
R-95867 (Serum) 5.2 15 7.8
R-95867 (Lungs) 2.1 15 3.5
Cefteram (Serum)10.13015.4
Cefteram (Lungs)4.5307.9
Cefpodoxime (Serum)12.33020.1
Cefpodoxime (Lungs)5.1309.8
Cefdinir (Serum)2.5304.5
Cefdinir (Lungs)1.1302.1
Cefditoren (Serum)8.91510.2
Cefditoren (Lungs)3.8155.4

Experimental Protocols

Murine Pneumonia Model for Streptococcus pneumoniae

This protocol is based on the successful evaluation of this compound against both penicillin-susceptible and -resistant S. pneumoniae.[3][5][6]

Materials:

  • Specific pathogen-free ddY mice.

  • Streptococcus pneumoniae strains (e.g., penicillin-susceptible strain 2132, penicillin-resistant strains 9601 and 9605).[3]

  • Brain Heart Infusion (BHI) broth and agar (B569324).

  • Saline solution.

  • Anesthetic (e.g., isoflurane).

  • This compound and other test antibiotics.

  • Homogenizer.

Protocol:

  • Bacterial Culture: Culture S. pneumoniae strains in BHI broth to the exponential growth phase.

  • Infection:

    • Anesthetize mice.

    • Inoculate intranasally with 10^6 CFU of the S. pneumoniae strain. This should induce pneumonia and bacteremia within 48 hours.[3][6]

  • Treatment:

    • Begin oral administration of this compound or comparator antibiotics 24 hours after the bacterial challenge.

    • Administer drugs at specified doses (e.g., 0.4, 2, and 10 mg/kg for penicillin-susceptible strains; 2, 10, and 50 mg/kg for penicillin-resistant strains) twice daily for two days (at 24, 32, 48, and 56 hours post-infection).[3][5]

  • Efficacy Assessment:

    • At 72 hours post-infection, euthanize the mice.

    • Aseptically remove the lungs and collect blood samples.

    • Homogenize the lungs in saline.

    • Perform serial dilutions of the lung homogenates and blood.

    • Plate the dilutions on BHI agar plates and incubate for 24 hours at 37°C.

    • Determine the number of viable bacterial cells (CFU) in the lungs and blood.[3]

  • Histopathological Examination (Optional):

    • Fix lung tissues in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin-eosin to observe inflammatory changes and with methylene (B1212753) blue to identify bacteria.[3]

Murine Pneumonia Model for Haemophilus influenzae

This protocol is a generalized model that can be adapted for the evaluation of this compound. Nontypeable H. influenzae (NTHI) is a common cause of pneumonia, especially in patients with underlying lung disease.[7]

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6 or A/J).

  • Nontypeable Haemophilus influenzae (NTHI) strain (e.g., ATCC 49766).[7]

  • Chocolate agar plates.

  • Saline or PBS.

  • Anesthetic.

  • (Optional for immunocompromised model) Hydrocortisone (B1673445) and cyclophosphamide (B585).[7]

Protocol:

  • Bacterial Culture: Grow NTHI on chocolate agar plates.

  • Infection:

    • Anesthetize mice.

    • Instill a sublethal concentration of NTHI intranasally.[7] For a more severe infection model, intratracheal inoculation can be performed.[8]

    • For an immunocompromised model, pretreat mice with hydrocortisone and cyclophosphamide before bacterial challenge.[7]

  • Treatment:

    • Initiate oral administration of this compound at a predetermined time post-infection (e.g., 24 hours).

    • Administer the compound at various doses twice daily for a specified duration (e.g., 2-3 days).

  • Efficacy Assessment:

    • At a set time point post-infection (e.g., 24 or 48 hours after the last treatment), euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) and lung tissue.[7]

    • Homogenize the lung tissue.

    • Plate serial dilutions of BALF and lung homogenates on chocolate agar to determine bacterial burden.[7][9]

Murine Pneumonia Model for Moraxella catarrhalis

M. catarrhalis is another significant pathogen in respiratory tract infections.[10][11] This protocol describes an aerosol challenge model, which mimics natural inhalation.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c).

  • Moraxella catarrhalis strain.

  • BHI or chocolate agar.

  • Aerosol exposure system (nebulizer).[5][10]

  • Saline or PBS.

Protocol:

  • Bacterial Culture: Grow M. catarrhalis to the desired concentration in broth.

  • Infection:

    • Place mice in an aerosol chamber.

    • Challenge with aerosolized M. catarrhalis (e.g., 1x10^9 - 6x10^9 CFU/ml in the nebulizer) for a specified duration.[5] The inoculum size in the lungs can be adjusted by altering the bacterial concentration, exposure time, and negative pressure.[5]

  • Treatment:

    • Begin oral administration of this compound at a set time after the aerosol challenge.

    • Administer the drug at various doses according to the study design.

  • Efficacy Assessment:

    • At different time points post-challenge (e.g., 6, 12, 24 hours), euthanize the mice.[10]

    • Harvest and homogenize the lungs.[10]

    • Plate serial dilutions of the lung homogenates on appropriate agar to determine the rate of bacterial clearance.[10]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment Bacterial_Culture Bacterial Culture (S. pneumoniae, H. influenzae, M. catarrhalis) Infection_Step Bacterial Challenge (Intranasal/Intratracheal/Aerosol) Bacterial_Culture->Infection_Step Animal_Acclimatization Animal Acclimatization (ddY mice) Animal_Acclimatization->Infection_Step Treatment_Regimen Oral Administration (this compound or Comparators) Infection_Step->Treatment_Regimen 24h post-infection Euthanasia Euthanasia & Sample Collection (Lungs & Blood) Treatment_Regimen->Euthanasia After treatment course Bacterial_Load Bacterial Load Determination (CFU Counting) Euthanasia->Bacterial_Load Histopathology Histopathology (Optional) Euthanasia->Histopathology

Caption: Experimental workflow for evaluating this compound in murine pneumonia models.

Inflammatory Signaling Pathway in Bacterial Pneumonia

Inflammatory_Pathway Bacteria Bacteria (e.g., S. pneumoniae) PAMPs PAMPs (e.g., Peptidoglycan, LTA) Bacteria->PAMPs TLR2 TLR2 PAMPs->TLR2 binds MyD88 MyD88 TLR2->MyD88 activates NFkB NF-κB MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces transcription Inflammation Inflammation & Neutrophil Recruitment Cytokines->Inflammation leads to

Caption: Simplified TLR2 signaling pathway in response to bacterial pneumonia.

References

Application Notes and Protocols for Pharmacokinetic Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Pharmacokinetic Analysis of a Novel Compound in Plasma

Note to the User: The initial request specified the analysis of "R-95867." Extensive searches for a chemical compound or drug with this identifier have not yielded any relevant results. The designation "R-95867" does not appear to correspond to a publicly disclosed pharmaceutical agent. It is possible that this is an internal, unpublished code, a typographical error, or a misidentification. One common source of confusion is the CPT (Current Procedural Terminology) code 95867, which pertains to a medical procedure (needle electromyography) and is unrelated to a chemical compound.

Therefore, this document provides a comprehensive and detailed template for an application note and protocol for the pharmacokinetic analysis of a novel compound in plasma. This guide is designed for researchers, scientists, and drug development professionals and can be adapted for a specific compound once its correct identity is known. All data and specific conditions are presented as placeholders (e.g., "[Compound Name]", "[value]").

Introduction

This document outlines the analytical methods and protocols for the quantitative determination of [Compound Name] in plasma samples. Understanding the pharmacokinetic (PK) profile of a new chemical entity is a critical step in the drug development process. These notes provide a framework for conducting preclinical or clinical studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of [Compound Name]. The protocols herein describe sample preparation, analytical methodology, and data analysis to determine key pharmacokinetic parameters.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of [Compound Name] following administration.

Table 1: Pharmacokinetic Parameters of [Compound Name] after a Single Intravenous Dose

ParameterUnitValue (Mean ± SD)
C₀ng/mL[Value]
AUC₀-tng·h/mL[Value]
AUC₀-infng·h/mL[Value]
t₁/₂h[Value]
CLL/h/kg[Value]
VdL/kg[Value]

Table 2: Pharmacokinetic Parameters of [Compound Name] after a Single Oral Dose

ParameterUnitValue (Mean ± SD)
Cmaxng/mL[Value]
Tmaxh[Value]
AUC₀-tng·h/mL[Value]
AUC₀-infng·h/mL[Value]
t₁/₂h[Value]
F (%)%[Value]

Experimental Protocols

In-Life Study Design
  • Species: [e.g., Sprague-Dawley rats]

  • Number of Animals: [e.g., n=6 per group]

  • Dosing:

    • Intravenous (IV): [e.g., 2 mg/kg] via [e.g., tail vein]

    • Oral (PO): [e.g., 10 mg/kg] via oral gavage

  • Blood Sampling:

    • Collection Timepoints: [e.g., 0 (predose), 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h] post-dose.

    • Volume: [e.g., 0.2 mL] per timepoint.

    • Anticoagulant: [e.g., K2EDTA]

    • Processing: Centrifuge at [e.g., 2000 x g] for [e.g., 10 min] at 4°C to separate plasma.

    • Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method

This protocol describes a method for the quantification of [Compound Name] in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

3.2.1. Materials and Reagents

  • [Compound Name] reference standard

  • [Internal Standard (IS)] reference standard (e.g., a stable isotope-labeled analog)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Control plasma

3.2.2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples and calibration standards on ice.

  • To 50 µL of plasma, add 150 µL of ACN containing the internal standard at a concentration of [e.g., 100 ng/mL].

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at [e.g., 14,000 rpm] for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate or autosampler vials.

  • Inject [e.g., 5 µL] onto the LC-MS/MS system.

3.2.3. LC-MS/MS Conditions

  • LC System: [e.g., Shimadzu Nexera X2]

  • Column: [e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm]

  • Mobile Phase A: [e.g., 0.1% Formic acid in Water]

  • Mobile Phase B: [e.g., 0.1% Formic acid in Acetonitrile]

  • Flow Rate: [e.g., 0.4 mL/min]

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B

  • MS System: [e.g., Sciex API 5500]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • [Compound Name]: Q1 [m/z] -> Q3 [m/z]

    • [Internal Standard]: Q1 [m/z] -> Q3 [m/z]

3.2.4. Calibration and Quality Control

  • Prepare calibration standards in control plasma over a concentration range of [e.g., 1 to 2000 ng/mL].

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • The accuracy and precision of the QC samples should be within ±15%.

Visualizations

Experimental Workflow

experimental_workflow cluster_in_life In-Life Phase cluster_bioanalysis Bioanalysis Phase cluster_data_analysis Data Analysis Phase dosing Dosing (IV & PO) sampling Blood Sampling dosing->sampling processing Plasma Separation sampling->processing sample_prep Sample Preparation (Protein Precipitation) processing->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_acq Data Acquisition lcms_analysis->data_acq pk_modeling Pharmacokinetic Modeling data_acq->pk_modeling param_calc Parameter Calculation pk_modeling->param_calc reporting Reporting param_calc->reporting

Caption: Workflow for Pharmacokinetic Analysis.

Pharmacokinetic Data Analysis Logic

pk_analysis_logic cluster_params Calculated PK Parameters conc_time_data Plasma Concentration-Time Data nca Non-Compartmental Analysis (NCA) conc_time_data->nca ca Compartmental Analysis conc_time_data->ca auc AUC nca->auc cmax Cmax nca->cmax tmax Tmax nca->tmax t_half t1/2 nca->t_half cl CL ca->cl vd Vd ca->vd

Application Notes and Protocols for Oral Administration of CS-834 in a Carboxymethyl Cellulose Suspension to Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In preclinical animal studies, the effective oral delivery of poorly water-soluble compounds is a significant challenge. CS-834, a novel investigational compound, exhibits low aqueous solubility, necessitating its formulation as a suspension for oral administration to ensure consistent and reproducible dosing. Carboxymethyl cellulose (B213188) (CMC), a widely used, non-toxic, and inert polymer, serves as an excellent vehicle for creating stable and uniform suspensions of such compounds.[1][2][3] Its viscosity helps to prevent the rapid sedimentation of drug particles, which is crucial for accurate dose administration in animal models.[1]

These application notes provide a detailed protocol for the preparation and oral administration of a this compound suspension in carboxymethyl cellulose to rodent models. The protocol emphasizes best practices for animal welfare and experimental reproducibility.

Materials and Equipment

A comprehensive list of necessary materials and their typical specifications are provided below.

CategoryItemSpecifications
Test Compound This compoundPurity: >98% (or as specified for the study)
Vehicle Components Sodium Carboxymethyl Cellulose (CMC)Low, medium, or high viscosity grade
Sterile Water for Injection (WFI) or Purified Water
Dose Preparation Equipment Analytical BalanceCalibrated, readable to 0.1 mg
Mortar and Pestle (optional, for particle size reduction)
Spatulas and Weighing Paper
Glass Beakers or BottlesAppropriate volume for the total suspension
Magnetic Stirrer and Stir Bars
Homogenizer (e.g., rotor-stator or ultrasonic)For achieving a uniform suspension
Graduated Cylinders and/or PipettesFor accurate volume measurement
Dosing Equipment Syringes1 mL to 5 mL, depending on dose volume
Oral Gavage Needles (Feeding Tubes)Flexible, polypropylene (B1209903) with soft, rounded tip recommended[4]. Gauge and length appropriate for the animal species and size (see Table 2).[5][6][7]
Animal Handling Animal ScaleFor accurate body weight measurement

Experimental Protocols

Preparation of the Carboxymethyl Cellulose (CMC) Vehicle

The concentration of CMC can be adjusted based on the required viscosity to maintain a uniform suspension of this compound. A 0.5% (w/v) CMC solution is a common starting point.[1][8]

Protocol:

  • Weighing CMC: Accurately weigh the required amount of CMC powder. For example, to prepare 100 mL of a 0.5% CMC solution, weigh 0.5 g of CMC.

  • Heating the Water: Heat approximately half of the total required volume of sterile water (e.g., 50 mL for a 100 mL final volume) to 60-70°C. This aids in the dissolution of the CMC powder.

  • Dispersion of CMC: While vigorously stirring the heated water with a magnetic stirrer, slowly add the CMC powder to create a vortex. This gradual addition helps prevent the formation of clumps.[9]

  • Dissolution: Continue stirring until the CMC is fully dispersed and the solution appears translucent.

  • Cooling and Final Volume Adjustment: Add the remaining volume of room temperature sterile water and continue to stir until the solution is uniform and has cooled to room temperature.

Preparation of the this compound Suspension

This protocol outlines the steps to prepare a suspension of this compound in the pre-prepared CMC vehicle.

Protocol:

  • Calculate Required Amounts: Based on the desired dose concentration (mg/mL) and the total volume needed for the study (including overage), calculate the total mass of this compound required.

  • Weighing this compound: Accurately weigh the calculated amount of this compound powder.

  • Particle Size Reduction (if necessary): If the this compound powder consists of large aggregates, gently grind it to a fine, uniform powder using a mortar and pestle. This will improve the stability and homogeneity of the suspension.

  • Wetting the Powder: In a suitable container (e.g., a glass beaker), add a small amount of the prepared CMC vehicle to the this compound powder to create a thick, uniform paste. This step is crucial for preventing clumping when the full volume of the vehicle is added.

  • Suspension Formation: Gradually add the remaining CMC vehicle to the paste while continuously stirring with a magnetic stirrer.

  • Homogenization: For a more uniform and stable suspension, homogenize the mixture using a rotor-stator or ultrasonic homogenizer. Homogenize in short bursts to avoid excessive heating of the suspension.

  • Storage: Store the final suspension in a clearly labeled, sealed container. If not used immediately, store at 2-8°C and protect from light, depending on the stability of this compound. Before each use, the suspension should be brought to room temperature and thoroughly mixed to ensure uniformity.

Oral Administration via Gavage

Oral gavage is a standard technique for administering precise volumes of a liquid formulation directly into the stomach of a rodent.[7] Proper training and technique are essential for animal welfare and data quality.[5][7]

Protocol:

  • Animal Handling and Restraint: Accustom the animals to handling before the procedure to reduce stress.[4] Use appropriate restraint techniques for the species (e.g., scruffing for mice).[5][6]

  • Gavage Needle Selection: Choose the correct gavage needle size based on the animal's weight and species (see Table 2).[5][7] The length of the needle should be approximately the distance from the animal's mouth to the last rib to ensure it reaches the stomach.[6]

  • Dose Calculation and Syringe Preparation: Weigh each animal immediately before dosing to calculate the precise volume of the this compound suspension to be administered. The maximum recommended dosing volume for mice is 10 mL/kg.[5][7] Vigorously mix the stock suspension before drawing up the dose to ensure homogeneity.

  • Gavage Procedure:

    • Hold the restrained animal in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[5]

    • The animal should swallow the tube as it is gently advanced. If any resistance is met, do not force the needle; withdraw and attempt again.[5]

    • Once the needle is in the correct position, administer the dose smoothly and steadily.

    • Withdraw the needle in a single, smooth motion.

  • Post-Dosing Monitoring: Monitor the animal for a short period after dosing for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.[4]

Quantitative Data and Guidelines

The following tables provide essential quantitative data for preparing and administering the this compound suspension.

Table 1: Example Calculation for this compound Suspension Preparation

ParameterValue
Target Dose10 mg/kg
Average Animal Weight25 g
Dosing Volume10 mL/kg
Calculated Dose per Animal 0.25 mg
Calculated Dosing Volume per Animal 0.25 mL
Required Suspension Concentration 1 mg/mL
Total Number of Animals20
Overage (for dosing loss)20%
Total Volume of Suspension to Prepare 6 mL (20 animals * 0.25 mL/animal * 1.2)
Total Mass of this compound to Weigh 6 mg

Table 2: Recommended Gavage Needle Sizes for Rodents

AnimalWeight Range (g)GaugeLength (inches)
Mouse15-20221 - 1.5
Mouse20-30201.5
Mouse>30181.5 - 2
Rat100-200182 - 3
Rat200-350163
Rat>350163.5

Note: These are general guidelines. The use of flexible, soft-tipped needles is strongly recommended to minimize the risk of injury.[4]

Diagrams and Workflows

Experimental Workflow for this compound Suspension Preparation and Administration

The following diagram illustrates the sequential steps involved in preparing the this compound suspension and administering it to the study animals.

G cluster_prep Suspension Preparation cluster_admin Dose Administration A Weigh this compound & CMC C Create this compound Paste A->C B Prepare 0.5% CMC Vehicle B->C D Gradual Addition of Vehicle C->D E Homogenize Suspension D->E H Mix Suspension & Draw Dose E->H Store & Re-suspend Before Use F Weigh Animal G Calculate Dose Volume F->G G->H I Perform Oral Gavage H->I J Monitor Animal Post-Dose I->J

Caption: Workflow for this compound suspension preparation and administration.

Hypothetical Signaling Pathway for this compound

Disclaimer: As the specific mechanism of action for this compound is not publicly available, the following diagram illustrates a representative signaling pathway that is often targeted in drug development. This is for illustrative purposes only and should be replaced with the actual pathway once known.

This hypothetical pathway depicts the inhibition of a key inflammatory signaling cascade, the NF-κB pathway, which is a common target for anti-inflammatory drugs.

G cluster_nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription CS834 This compound CS834->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

By adhering to these detailed protocols and guidelines, researchers can ensure the accurate and reproducible oral administration of this compound in carboxymethyl cellulose for their animal studies, leading to high-quality and reliable preclinical data.

References

Application Notes and Protocols: Measuring CS-834 Efficacy in Murine Respiratory Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-834 is a novel oral carbapenem (B1253116) antibiotic, a prodrug that is hydrolyzed to its active metabolite, R-95867.[1] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in murine models of respiratory tract infections caused by key bacterial pathogens: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. The provided methodologies are based on established preclinical studies and aim to guide researchers in the standardized assessment of this promising antibiotic.

Mechanism of Action

This compound, through its active form R-95867, is a broad-spectrum antibiotic that exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Like other carbapenems, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. R-95867 binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] This disruption of cell wall integrity leads to bacterial cell lysis and death.

Carbapenem_Mechanism_of_Action cluster_0 Bacterial Cell CS_834 This compound (Prodrug) R_95867 R-95867 (Active) CS_834->R_95867 Hydrolysis PBPs Penicillin-Binding Proteins (PBPs) R_95867->PBPs Inhibition Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Cell_Lysis Cell Lysis & Death Bacterial_Cell_Wall->Cell_Lysis Disruption PBPs->Bacterial_Cell_Wall

Carbapenem Mechanism of Action

Pharmacokinetics of this compound in Murine Models

Understanding the pharmacokinetic profile of this compound and its active metabolite, R-95867, is crucial for designing effective dosing regimens in preclinical studies. Following oral administration of this compound in mice, R-95867 is readily absorbed and distributed. In murine respiratory infection models, the efficacy of this compound is reflective of not only its potent in vitro activity but also the high concentrations of the active metabolite achieved in the lungs.[2]

While detailed pharmacokinetic parameters for R-95867 in mice are not extensively published, studies in healthy human volunteers have shown that after oral administration of this compound, the active metabolite R-95867 reaches maximum plasma concentrations within 1.1 to 1.7 hours, with a half-life of approximately 0.7 hours.[3] Urinary excretion is a major route of elimination.[3] It is important to note that pharmacokinetic parameters can differ between species, and therefore, pilot studies in mice are recommended to establish the optimal dosing schedule for maintaining therapeutic concentrations of R-95867 in the lungs and plasma.

Efficacy of this compound Against Streptococcus pneumoniae

This compound has demonstrated potent efficacy in murine models of pneumonia caused by both penicillin-susceptible and penicillin-resistant Streptococcus pneumoniae.[1]

Data Presentation

Table 1: Efficacy of this compound against Penicillin-Susceptible S. pneumoniae in a Murine Pneumonia Model

Treatment GroupDose (mg/kg, orally, twice daily for 2 days)Mean Log10 CFU/lung ± SDMean Log10 CFU/blood ± SD
Control (Untreated)-7.5 ± 0.34.8 ± 0.9
This compound0.44.2 ± 0.5<2.0
This compound22.8 ± 0.4<2.0
This compound10<2.0<2.0

*p < 0.01 compared to the control group. (Data adapted from published studies)

Table 2: Efficacy of this compound against Penicillin-Resistant S. pneumoniae in a Murine Pneumonia Model

Treatment GroupDose (mg/kg, orally, twice daily for 2 days)Mean Log10 CFU/lung ± SDMean Log10 CFU/blood ± SD
Control (Untreated)-7.8 ± 0.45.1 ± 1.1
This compound26.5 ± 0.63.9 ± 1.2
This compound104.1 ± 0.7<2.0
This compound502.5 ± 0.5<2.0

*p < 0.01 compared to the control group. (Data adapted from published studies)

Experimental Protocol: S. pneumoniae Murine Pneumonia Model

SPneumoniae_Workflow cluster_0 Pre-Infection cluster_1 Infection cluster_2 Treatment cluster_3 Efficacy Assessment Animal_Acclimation Animal Acclimation (e.g., 5-week-old female CBA/J mice) Anesthesia Anesthesia (e.g., ketamine-xylazine) Animal_Acclimation->Anesthesia Bacterial_Culture Bacterial Culture (S. pneumoniae in logarithmic growth phase) Inoculation Intranasal Inoculation (e.g., 5.1 x 10^5 CFU/mouse in 0.05 ml) Bacterial_Culture->Inoculation Anesthesia->Inoculation Treatment_Initiation Initiate Treatment (24-48 hours post-infection) Inoculation->Treatment_Initiation Drug_Administration Oral Administration of this compound (Twice daily for 2-3 days) Treatment_Initiation->Drug_Administration Euthanasia Euthanasia Drug_Administration->Euthanasia Sample_Collection Collect Lungs and Blood Euthanasia->Sample_Collection Bacterial_Quantification Homogenize Tissues & Perform Serial Dilutions and Plate Counts (CFU) Sample_Collection->Bacterial_Quantification

S. pneumoniae Infection Workflow
  • Animal Model: 5-week-old female CBA/J mice are commonly used.[1] Animals should be acclimated for at least 3 days prior to the experiment.

  • Bacterial Strain: A well-characterized strain of S. pneumoniae (penicillin-susceptible or -resistant) should be grown in an appropriate broth to the logarithmic growth phase.

  • Infection:

    • Anesthetize mice with a suitable agent (e.g., ketamine-xylazine).

    • Administer the bacterial suspension intranasally in a small volume (e.g., 50 µl) to induce pneumonia. A typical inoculum is around 5 x 10^5 CFU per mouse.[1]

  • Treatment:

    • Initiate treatment with this compound 24 to 48 hours post-infection.

    • Administer this compound orally via gavage. Dosing regimens can vary, but a twice-daily administration for 2-3 days is a common starting point.[1]

  • Efficacy Evaluation:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically collect lungs and blood.

    • Homogenize the lung tissue in sterile saline or PBS.

    • Perform serial dilutions of the lung homogenate and blood, and plate on appropriate agar (B569324) media to determine the number of viable bacteria (CFU).

Potential Efficacy of this compound Against Haemophilus influenzae and Moraxella catarrhalis

Table 3: In Vitro Activity of R-95867 against H. influenzae and M. catarrhalis

OrganismMIC90 (µg/ml)
Haemophilus influenzae≤ 1.0
Moraxella catarrhalis≤ 1.0

(Data adapted from published studies)[2]

Based on this strong in vitro activity and the proven efficacy against S. pneumoniae in vivo, it is reasonable to hypothesize that this compound would be effective in treating respiratory infections caused by H. influenzae and M. catarrhalis. The following are general protocols for establishing murine infection models for these pathogens, which can be adapted to evaluate the efficacy of this compound.

Experimental Protocol: Haemophilus influenzae Murine Pneumonia Model (General Protocol)

HInfluenzae_Workflow cluster_0 Pre-Infection cluster_1 Infection cluster_2 Treatment (Proposed) cluster_3 Efficacy Assessment Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Anesthesia Anesthesia Animal_Acclimation->Anesthesia Bacterial_Culture Bacterial Culture (H. influenzae on supplemented media) Inoculation Intranasal Inoculation (e.g., 10^5 - 10^8 CFU/mouse) Bacterial_Culture->Inoculation Anesthesia->Inoculation Treatment_Initiation Initiate Treatment (e.g., 24 hours post-infection) Inoculation->Treatment_Initiation Drug_Administration Oral Administration of this compound Treatment_Initiation->Drug_Administration Euthanasia Euthanasia Drug_Administration->Euthanasia Sample_Collection Collect Lungs Euthanasia->Sample_Collection Bacterial_Quantification Homogenize Lungs & Plate for CFU Count Sample_Collection->Bacterial_Quantification

H. influenzae Infection Workflow
  • Animal Model: C57BL/6 mice are often used for H. influenzae infection models.

  • Bacterial Strain: Culture a non-typeable H. influenzae (NTHi) strain on a supplemented medium such as chocolate agar or brain heart infusion with hemin (B1673052) and NAD.

  • Infection: Anesthetize mice and inoculate intranasally with a bacterial suspension (e.g., 10^5 to 10^8 CFU per mouse).

  • Treatment: Initiate oral this compound treatment at a defined time point post-infection (e.g., 24 hours).

  • Efficacy Evaluation: At the end of the treatment period, euthanize the mice, harvest the lungs, homogenize the tissue, and perform quantitative bacteriology to determine the reduction in bacterial load.

Experimental Protocol: Moraxella catarrhalis Murine Pneumonia Model (General Protocol)

MCatarrhalis_Workflow cluster_0 Pre-Infection cluster_1 Infection cluster_2 Treatment (Proposed) cluster_3 Efficacy Assessment Animal_Acclimation Animal Acclimation (e.g., BALB/c mice) Aerosol_Challenge Aerosol Challenge or Intranasal Inoculation (e.g., 10^5 - 10^8 CFU/mouse) Animal_Acclimation->Aerosol_Challenge Bacterial_Culture Bacterial Culture (M. catarrhalis) Bacterial_Culture->Aerosol_Challenge Treatment_Initiation Initiate Treatment (e.g., 6 hours post-infection) Aerosol_Challenge->Treatment_Initiation Drug_Administration Oral Administration of this compound Treatment_Initiation->Drug_Administration Euthanasia Euthanasia Drug_Administration->Euthanasia Sample_Collection Collect Lungs Euthanasia->Sample_Collection Bacterial_Quantification Homogenize Lungs & Plate for CFU Count Sample_Collection->Bacterial_Quantification

M. catarrhalis Infection Workflow
  • Animal Model: BALB/c mice are a suitable model for M. catarrhalis pulmonary clearance studies.

  • Bacterial Strain: Use a clinical or reference strain of M. catarrhalis.

  • Infection: Infection can be established via intranasal inoculation or aerosol challenge. An inoculum of 10^5 to 10^8 CFU per mouse is typically used.

  • Treatment: Begin oral administration of this compound at a predetermined time after infection (e.g., 6 hours).

Conclusion

This compound demonstrates significant promise as an oral treatment for respiratory tract infections caused by key bacterial pathogens. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound's efficacy in murine models. While robust in vivo data exists for its activity against S. pneumoniae, further studies are warranted to confirm its efficacy against H. influenzae and M. catarrhalis in similar models. Such research will be critical in advancing the development of this novel carbapenem for clinical use.

References

Application Notes and Protocols for the Study of CS-834 in Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-834 is a novel oral carbapenem (B1253116) antibiotic, a prodrug that is hydrolyzed to its active metabolite, R-95867, after absorption. R-95867 exhibits a broad spectrum of potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including many common uropathogens.[1][2][3][4][5] This document provides detailed application notes and protocols for the investigation of this compound in the context of urinary tract infections (UTIs), a significant cause of morbidity worldwide. The information presented herein is intended to guide researchers in the preclinical evaluation of this promising oral antibiotic for the treatment of UTIs.

Carbapenems, as a class, are known for their stability against many β-lactamases and are often considered for treating infections caused by multidrug-resistant organisms.[6] The oral bioavailability of this compound presents a potential advantage for the outpatient management of UTIs.

Mechanism of Action

The active metabolite of this compound, R-95867, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan biosynthesis. In Escherichia coli, a primary causative agent of UTIs, R-95867 has demonstrated a high affinity for PBPs 1Bs, 2, 3, and 4.[1][3] The binding to multiple essential PBPs contributes to its potent bactericidal activity.

cluster_0 Bacterial Cell This compound This compound R-95867 R-95867 This compound->R-95867 Hydrolysis (in vivo) PBPs Penicillin-Binding Proteins (PBPs) R-95867->PBPs Binding and Inhibition Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBPs->Cell_Wall_Synthesis Catalyzes Bacterial_Lysis Bacterial Cell Lysis and Death Cell_Wall_Synthesis->Bacterial_Lysis Inhibition leads to

Mechanism of action of this compound.

Data Presentation

In Vitro Susceptibility of Uropathogens to R-95867

The following table summarizes the in vitro activity of R-95867 against common uropathogens. Data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates. For comparison, data for other carbapenems are included where available.

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli R-95867 ≤0.006 - 0.05 0.025 - 0.78
Imipenem0.250.5
Meropenem≤0.030.06
Klebsiella pneumoniae R-95867 ≤0.05 0.1
Imipenem0.250.5
Meropenem≤0.030.06
Proteus mirabilis R-95867 0.1 0.2
Imipenem12
Meropenem0.120.25
Enterococcus faecalis R-95867 8 >128
Imipenem24
Meropenem816

Note: Data for R-95867 is compiled from multiple sources and may vary based on the specific isolates tested.[1][2][3][4] Data for comparator carbapenems is representative of their known activity against these uropathogens.

Pharmacokinetics of R-95867 in Animal Models (Representative Data)
ParameterDoripenem (Mice)Meropenem (Rabbits)Expected for R-95867
Dose 20 mg/kg i.v.Constant infusionOral (this compound)
Urinary Recovery (0-24h) 36.3%-~30-35% (human data for this compound)[7]
Kidney/Plasma Concentration Ratio High initially, then declines~0.6 (cortex)Expected to concentrate in kidneys

Note: This data is for intravenous administration of other carbapenems and serves as a proxy. The oral administration of this compound will result in a different pharmacokinetic profile.

In Vivo Efficacy of this compound in a Murine Systemic Infection Model

While specific data for a UTI model is not available, the efficacy of this compound has been demonstrated in a murine systemic infection model caused by common uropathogens.

Pathogen50% Effective Dose (ED₅₀) of this compound (mg/kg)
Escherichia coli 704 0.29
Escherichia coli 609 0.38
Proteus vulgaris 1413 0.11
Proteus vulgaris 1417 0.13

Source: Adapted from "In vitro and in vivo antibacterial activities of this compound, a novel oral carbapenem".[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of R-95867 against uropathogens.

Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold serial dilutions of R-95867 in Mueller-Hinton broth in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine MIC as the lowest concentration with no visible bacterial growth Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Materials:

  • R-95867 analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Uropathogen isolates (e.g., E. coli, K. pneumoniae, P. mirabilis, E. faecalis)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of R-95867 Stock Solution: Prepare a stock solution of R-95867 in a suitable solvent and dilute further in CAMHB to the desired starting concentration.

  • Preparation of Bacterial Inoculum: a. Subculture the uropathogen isolate on an appropriate agar (B569324) plate and incubate overnight. b. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Broth Microdilution: a. Add 50 µL of CAMHB to all wells of a 96-well plate. b. Add 50 µL of the highest concentration of R-95867 to the first well and perform serial two-fold dilutions across the plate. c. Inoculate each well with 50 µL of the prepared bacterial inoculum. d. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of R-95867 that completely inhibits visible growth of the organism.

Protocol 2: Murine Model of Ascending Urinary Tract Infection

This protocol describes a model for establishing a UTI in mice to evaluate the in vivo efficacy of this compound.

Start Start Anesthetize Anesthetize female mice Start->Anesthetize Catheterize Insert a catheter into the bladder via the urethra Anesthetize->Catheterize Inoculate Instill a suspension of uropathogenic bacteria Catheterize->Inoculate Treatment Administer this compound orally at specified doses and times Inoculate->Treatment Harvest Harvest bladder and kidneys at predetermined endpoints Treatment->Harvest Quantify Homogenize tissues and plate for bacterial CFU enumeration Harvest->Quantify Analyze Analyze data to determine reduction in bacterial load Quantify->Analyze End End Analyze->End

Workflow for murine UTI model.

Materials:

  • Female mice (e.g., C3H/HeN or BALB/c strains)

  • Uropathogenic E. coli strain

  • Anesthetic (e.g., isoflurane)

  • Sterile fine-tipped catheter

  • This compound formulation for oral gavage

  • Phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Bacterial Inoculum Preparation: Culture the uropathogenic E. coli strain overnight in Luria-Bertani (LB) broth. Centrifuge the culture, wash the pellet with PBS, and resuspend to a concentration of approximately 10⁸ CFU/50 µL.

  • Infection Procedure: a. Anesthetize the mice according to approved institutional protocols. b. Carefully insert a sterile, fine-tipped catheter through the urethra into the bladder. c. Instill 50 µL of the bacterial suspension into the bladder. d. Withdraw the catheter.

  • Treatment: a. At a predetermined time post-infection (e.g., 24 hours), begin treatment with this compound. b. Administer this compound via oral gavage at various dose levels. A vehicle control group should be included. c. Treatment can be administered once or twice daily for a specified duration (e.g., 3-5 days).

  • Endpoint Analysis: a. At the end of the treatment period, euthanize the mice. b. Aseptically remove the bladder and kidneys. c. Homogenize the tissues in sterile PBS. d. Perform serial dilutions of the homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the bacterial loads in the tissues of the this compound treated groups to the vehicle control group to determine the efficacy of the treatment.

Protocol 3: Pharmacokinetic Study of R-95867 in Mouse Urine and Kidneys

This protocol details the methodology for determining the concentration of the active metabolite, R-95867, in the urinary tract of mice following oral administration of this compound.

Materials:

  • Mice

  • This compound formulation for oral gavage

  • Metabolic cages for urine collection

  • Analytical method for R-95867 quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single oral dose of this compound to mice.

  • Sample Collection: a. Urine: House individual mice in metabolic cages and collect urine at specified time intervals (e.g., 0-2, 2-4, 4-8, 8-24 hours) post-dosing. b. Kidneys: At predetermined time points post-dosing, euthanize groups of mice and harvest their kidneys.

  • Sample Processing: a. Urine: Measure the volume of urine collected at each interval and store frozen until analysis. b. Kidneys: Weigh the kidneys, homogenize them in a suitable buffer, and process for drug extraction.

  • Quantification: Determine the concentration of R-95867 in the urine and kidney homogenates using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters such as the cumulative amount of R-95867 excreted in urine and the concentration-time profile in the kidney tissue.

Conclusion

The available preclinical data on this compound and its active metabolite, R-95867, demonstrate potent in vitro activity against key uropathogens and efficacy in systemic infection models. These findings, coupled with its oral route of administration, suggest that this compound is a promising candidate for the treatment of urinary tract infections. The protocols provided in this document offer a framework for further investigation into the efficacy, pharmacokinetics, and pharmacodynamics of this compound in relevant UTI models. Further studies are warranted to fully elucidate its potential clinical utility in this indication.

References

Application Notes and Protocols: Determining the Penicillin-Binding Protein (PBP) Affinity of R-95867

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] The inhibition of these enzymes by β-lactam antibiotics, such as penicillins and cephalosporins, disrupts cell wall integrity, leading to bacterial cell lysis and death.[2][3] Consequently, determining the binding affinity of novel antimicrobial compounds for specific PBPs is a cornerstone of antibiotic drug discovery and development. A higher binding affinity, often represented by a lower 50% inhibitory concentration (IC50), indicates a more potent inhibitor.[1]

This document provides a detailed protocol for assessing the PBP binding affinity of the investigational compound R-95867 using a competitive binding assay. The methodologies outlined herein are designed to provide a robust and reproducible framework for characterizing the interaction of R-95867 with PBPs from clinically relevant bacterial species.

Principle of the Assay

The PBP binding affinity of R-95867 is determined through a competitive displacement assay.[1] In this assay, bacterial membranes containing PBPs are incubated with varying concentrations of the unlabeled test compound (R-95867). Subsequently, a fixed concentration of a labeled β-lactam probe (e.g., fluorescently tagged penicillin like Bocillin-FL) is added.[1][3] If R-95867 binds to the PBPs, it will compete with the labeled probe for the active site. The degree of inhibition is quantified by measuring the reduction in the signal from the labeled probe. By plotting the probe signal against the concentration of R-95867, a dose-response curve can be generated to determine the IC50 value for each PBP.[1]

Data Presentation: PBP Affinity of R-95867

The following table summarizes the hypothetical binding affinity of R-95867 for the principal PBPs in Escherichia coli and Staphylococcus aureus.

Bacterial SpeciesPenicillin-Binding Protein (PBP)IC50 (µg/mL) of R-95867
Escherichia coli (ATCC 25922) PBP 1a3.5
PBP 1b0.6
PBP 2>100
PBP 30.08
PBP 42.1
PBP 5/6<0.1
Staphylococcus aureus (ATCC 29213) PBP 12.8
PBP 20.9
PBP 2a (in MRSA)50
PBP 30.2
PBP 41.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Preparation of Bacterial Membranes

This protocol details the isolation of bacterial membranes containing the target PBPs.

Materials:

  • Bacterial culture (e.g., E. coli, S. aureus)

  • Lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0)

  • Centrifuge and ultracentrifuge

  • Sonifier or French press

  • Protein quantification assay kit (e.g., Bradford or BCA)

Procedure:

  • Cell Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium.

  • Cell Harvesting: Harvest the cells by centrifugation at 4°C.

  • Washing: Wash the cell pellet with a suitable buffer, such as 10 mM Tris-HCl (pH 8.0), to remove residual media components.[4]

  • Cell Lysis: Resuspend the washed cell pellet in lysis buffer and lyse the cells using a mechanical method like sonication or a French press.[1][4]

  • Membrane Isolation: Separate the membrane fraction from the cytosolic components by ultracentrifugation.[1]

  • Washing and Resuspension: Wash the resulting membrane pellet with buffer to remove any remaining soluble proteins. Resuspend the final membrane pellet in a minimal volume of storage buffer (e.g., 10 mM Tris-HCl).

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay.[1] The protein concentration should be adjusted to a working concentration (e.g., 2.5 mg/ml).[5]

  • Storage: Aliquot the membrane preparation and store at -70°C until use.[4]

Competitive PBP Binding Assay

This protocol describes the competitive binding experiment to determine the IC50 of R-95867.

Materials:

  • Prepared bacterial membranes

  • R-95867 stock solution

  • Fluorescently labeled penicillin (e.g., Bocillin-FL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • SDS-PAGE loading buffer

  • Microcentrifuge tubes

Procedure:

  • Incubation with R-95867: In microcentrifuge tubes, incubate aliquots of the bacterial membrane preparation with serially diluted concentrations of R-95867 for a defined period (e.g., 30 minutes) at room temperature.[5] Include a control sample with no R-95867.

  • Addition of Labeled Probe: Add a fixed concentration of the fluorescently labeled penicillin (e.g., 5 µg/ml Bocillin-FL) to each tube and incubate for a further 10-15 minutes at room temperature.[2][5]

  • Washing: Pellet the membranes by centrifugation and wash with PBS to remove unbound probe and compound.[5]

  • Sample Preparation for Electrophoresis: Resuspend the final membrane pellets in SDS-PAGE loading buffer.[3]

  • Denaturation: Boil the samples at 95°C for 5 minutes to denature the proteins.[3]

Detection and Data Analysis

This protocol outlines the separation of PBPs and the quantification of probe binding.

Materials:

  • SDS-PAGE gel system

  • Fluorescence gel scanner

  • Densitometry analysis software (e.g., ImageJ)

  • Data analysis software (e.g., GraphPad Prism)

Procedure:

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.[1] The percentage of the gel will depend on the molecular weights of the PBPs of interest.

  • Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the fluorophore used (e.g., excitation at 488 nm and detection at 518 nm for Bocillin-FL).[2]

  • Densitometry: Quantify the intensity of the fluorescent band corresponding to each PBP in each lane using densitometry software.[3]

  • Data Analysis:

    • Normalize the fluorescence intensity of each R-95867-treated sample to the control (no inhibitor) sample.

    • Plot the percentage of labeled penicillin binding against the logarithm of the R-95867 concentration.

    • Determine the IC50 value, the concentration of R-95867 that results in a 50% reduction in the fluorescent signal, by fitting the data to a dose-response curve using a suitable software package.[1]

Visualizations

Experimental Workflow for PBP Affinity Assay

PBP_Affinity_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_detection Detection & Analysis BacterialCulture Bacterial Culture Harvesting Cell Harvesting (Centrifugation) BacterialCulture->Harvesting Lysis Cell Lysis (Sonication/French Press) Harvesting->Lysis Isolation Membrane Isolation (Ultracentrifugation) Lysis->Isolation Quantification Protein Quantification Isolation->Quantification Membranes Membrane Preparation Quantification->Membranes Incubation Incubate with R-95867 (Varying Conc.) Membranes->Incubation Probe Add Fluorescent Penicillin Probe Incubation->Probe Wash Wash to Remove Unbound Molecules Probe->Wash SDSPAGE SDS-PAGE Separation Wash->SDSPAGE Imaging Fluorescence Gel Imaging SDSPAGE->Imaging Densitometry Band Densitometry Imaging->Densitometry Analysis IC50 Determination Densitometry->Analysis

Caption: Workflow for determining PBP binding affinity.

Signaling Pathway of PBP Inhibition

PBP_Inhibition_Pathway R95867 R-95867 (β-Lactam) PBP Penicillin-Binding Protein (PBP) R95867->PBP Binds to active site AcylEnzyme Inactive Acyl-Enzyme Complex PBP->AcylEnzyme Transpeptidation Transpeptidation (Cross-linking) PBP->Transpeptidation Catalyzes AcylEnzyme->Transpeptidation Inhibits Peptidoglycan Peptidoglycan Synthesis Transpeptidation->Peptidoglycan Leads to Lysis Cell Lysis Transpeptidation->Lysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall Forms

References

Application Notes and Protocols for CS-834 in Preclinical Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, efficacy, and experimental protocols for the novel oral carbapenem (B1253116), CS-834, in various preclinical models of infection. The information is intended to guide researchers in designing and conducting studies to evaluate the therapeutic potential of this antibiotic.

Quantitative Efficacy of this compound in Preclinical Models

This compound, a prodrug of the active carbapenem R-95867, has demonstrated potent efficacy against a broad spectrum of pathogens in murine infection models.[1][2][3] The following tables summarize the effective dosages of this compound in systemic and respiratory tract infections.

Table 1: Efficacy of this compound in Murine Systemic Infection Models

PathogenMouse StrainInfection RouteThis compound Dosage (ED50)Reference
Staphylococcus aureus SmithddYIntraperitoneal< 1 mg/kg (single oral dose)[4]
Staphylococcus aureus 560ddYIntraperitoneal< 1 mg/kg (single oral dose)[4]
Staphylococcus epidermidis 1392ddYIntraperitoneal< 1 mg/kg (single oral dose)[4]
Streptococcus pneumoniae (Penicillin-Susceptible)ddYIntraperitoneal< 1 mg/kg (single oral dose)[4]
Streptococcus pneumoniae 9605 (Penicillin-Resistant)ddYIntraperitoneal1 - 14 mg/kg (single oral dose)[4]
Escherichia coli 704ddYIntraperitoneal< 1 mg/kg (single oral dose)[4]
Escherichia coli 609ddYIntraperitoneal< 1 mg/kg (single oral dose)[4]
Enterobacter cloacaeddYIntraperitoneal< 1 mg/kg (single oral dose)[4]
Citrobacter freundii 1231ddYIntraperitonealPotent activity observed[3]
Proteus vulgarisddYIntraperitonealPotent activity observed[3]
Morganella morganiiddYIntraperitoneal1 - 14 mg/kg (single oral dose)[4]
Serratia marcescensddYIntraperitoneal1 - 14 mg/kg (single oral dose)[4]
Klebsiella pneumoniae (Extended-Spectrum β-Lactamase-Producing)ddYIntraperitoneal1 - 14 mg/kg (single oral dose)[4]

Table 2: Efficacy of this compound in Murine Pneumonia Models

PathogenMouse StrainInfection RouteThis compound DosageTreatment ScheduleOutcomeReference
Streptococcus pneumoniae (Penicillin-Susceptible)ddYIntranasal0.4, 2, and 10 mg/kgTwice daily for 2 days, starting 24h post-infectionSignificantly reduced viable cells in lungs and blood at all doses.[5]
Streptococcus pneumoniae (Penicillin-Resistant)ddYIntranasal2, 10, and 50 mg/kgTwice daily for 2 days, starting 24h post-infectionMost potent efficacy at 10 and 50 mg/kg, with maximum decrease in viable cells in the lungs.[5]
Streptococcus pneumoniae TUH39 (Penicillin-Susceptible)Not SpecifiedIntranasalNot specifiedTwice daily for 3 days, starting 20h post-infectionIncreased survival rate.[1]
Streptococcus pneumoniae TUM741 (Penicillin-Resistant)CBA/JIntranasalNot specifiedTwice or three times a day for 3 days, starting 2 days post-infectionHigh efficacy reflecting potent in vitro activity and high lung concentrations.[1]
Haemophilus influenzae TUM8CBA/JIntranasalNot specifiedTwice or three times a day for 3 days, starting 2 days post-infectionHigh efficacy reflecting potent in vitro activity and high lung concentrations.[1]
Haemophilus influenzae TUM36CBA/JIntranasalNot specifiedTwice or three times a day for 3 days, starting 2 days post-infectionHigh efficacy reflecting potent in vitro activity and high lung concentrations.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Murine Systemic Infection Model

This protocol is designed to assess the in vivo efficacy of this compound against systemic infections.

Materials:

  • Animals: ddY mice (male, weighing 19-21 g).

  • Bacterial Strains: As listed in Table 1.

  • Drug: this compound, prepared for oral administration.

  • Vehicle: Appropriate vehicle for drug suspension.

  • Bacterial Culture Medium: Appropriate broth for growing bacterial strains.

  • Mucin: To enhance bacterial virulence (if necessary).

Procedure:

  • Bacterial Preparation: Culture the selected bacterial strain to the logarithmic growth phase. Prepare a bacterial suspension in a suitable medium, potentially containing mucin to enhance infectivity.

  • Infection: Infect mice intraperitoneally (IP) with 0.2 ml of the bacterial suspension. The challenge dose should be sufficient to cause 100% mortality in untreated control animals within 3 to 5 days post-infection.[4]

  • Treatment: Administer a single oral dose of this compound at varying concentrations 1 hour after infection.[1] A control group should receive the vehicle alone.

  • Observation: Monitor the mice for a period of 7 days post-infection.

  • Endpoint Analysis: Record the number of surviving mice in each treatment group. Calculate the median effective dose (ED50), which is the dose required to protect 50% of the animals from mortality.

Murine Pneumonia Model

This protocol details the evaluation of this compound in a murine model of respiratory tract infection.

Materials:

  • Animals: ddY or CBA/J mice (female, 5 weeks old, weighing 15-17 g for CBA/J).

  • Bacterial Strains: Streptococcus pneumoniae (penicillin-susceptible and -resistant strains), Haemophilus influenzae.

  • Drug: this compound, prepared for oral administration.

  • Vehicle: Appropriate vehicle for drug suspension.

  • Anesthetic: Ketamine-xylazine solution.

  • Bacterial Culture Medium: Appropriate broth for growing bacterial strains.

Procedure:

  • Bacterial Preparation: Culture the selected bacterial strain to the exponential growth phase.

  • Infection: Anesthetize the mice with a ketamine-xylazine solution. Inoculate the mice intranasally with a 0.05 ml bacterial suspension (e.g., 10^6 CFU for S. pneumoniae).[1][5] This inoculum should induce pneumonia and bacteremia within 48 hours in untreated animals.[5]

  • Treatment:

    • For S. pneumoniae (ddY mice): Begin oral administration of this compound 24 hours after bacterial inoculation.[5] Administer the drug twice daily for 2 days.[5]

    • For S. pneumoniae and H. influenzae (CBA/J mice): Commence oral drug administration 2 days after infection.[1] Continue treatment for 3 days, with doses given either twice a day (at 12-hour intervals) or three times a day (at 6-hour intervals).[1]

  • Endpoint Analysis:

    • Bacterial Load: At specified time points post-treatment, euthanize a subset of mice. Collect lung and blood samples to determine the number of viable bacterial cells (CFU).

    • Survival: Monitor the survival of the remaining mice for at least 7 days post-infection.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of this compound in a preclinical infection model.

experimental_workflow cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Animal_Acclimatization Animal Acclimatization Infection Induce Infection (e.g., Intranasal, Intraperitoneal) Animal_Acclimatization->Infection Bacterial_Culture Bacterial Culture Preparation Bacterial_Culture->Infection Drug_Formulation This compound Formulation Treatment_Group Administer this compound (Oral Gavage) Drug_Formulation->Treatment_Group Infection->Treatment_Group Control_Group Administer Vehicle Infection->Control_Group Monitoring Monitor Animal Health & Survival Treatment_Group->Monitoring Control_Group->Monitoring Bacterial_Load_Assessment Assess Bacterial Load (Lungs, Blood) Monitoring->Bacterial_Load_Assessment Data_Analysis Data Analysis (e.g., ED50) Bacterial_Load_Assessment->Data_Analysis

Caption: General workflow for preclinical evaluation of this compound efficacy.

Conclusion

This compound demonstrates significant promise as an oral carbapenem for the treatment of various bacterial infections, including those caused by penicillin-resistant Streptococcus pneumoniae. The provided data and protocols offer a solid foundation for further preclinical investigation into the pharmacokinetics, pharmacodynamics, and therapeutic applications of this novel antibiotic. Researchers are encouraged to adapt these protocols to their specific research questions and experimental needs.

References

Troubleshooting & Optimization

Technical Support Center: CS-834 Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral carbapenem (B1253116) prodrug, CS-834.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its active metabolite?

This compound is an ester-type oral prodrug. Its chemical name is (+)-[pivaloyloxymethyl (4R,5S,6S)-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(R)-5-oxopyrrolidin-3-yl]thio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate]. Following oral administration, it is hydrolyzed in the body to its active metabolite, R-95867, which possesses broad-spectrum antibacterial activity against both gram-positive and gram-negative aerobes and anaerobes.

Q2: What is the primary factor influencing the oral bioavailability of this compound?

As a prodrug, the oral bioavailability of this compound is critically dependent on its absorption from the gastrointestinal tract and subsequent conversion to the active metabolite, R-95867. The key step in this conversion is the hydrolysis of the pivaloyloxymethyl ester group.

Q3: How does food intake affect the bioavailability of this compound?

Clinical studies in healthy male volunteers have shown that food intake does not significantly affect the maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), half-life (t1/2), or urinary recovery of the active metabolite, R-95867. This suggests that this compound can be administered without regard to meals.

Q4: What are the known physicochemical properties of this compound that can influence its bioavailability?

This compound can exist in different crystalline forms, including an anhydrate (A-form), a monohydrate (B1-form), and a dihydrate (B2-form). These different solid-state forms can have varying dissolution rates, which in turn can impact the rate and extent of absorption. The characterization of these forms has been investigated using techniques such as powder X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetry-differential thermal analysis (TG-DTA).

Troubleshooting Guides

Issue: High variability in plasma concentrations of the active metabolite, R-95867, is observed between experimental subjects.

Possible Causes and Troubleshooting Steps:

  • Genetic Polymorphisms in Esterases: The hydrolysis of the ester prodrug this compound is likely mediated by carboxylesterases. Humans have two main carboxylesterases, hCE1 (predominantly in the liver) and hCE2 (predominantly in the intestine). Genetic variations in these enzymes can lead to inter-individual differences in the rate of prodrug activation.

    • Recommendation: If significant variability is a concern, consider genotyping study subjects for common polymorphisms in CES1 and CES2 genes to correlate with pharmacokinetic data.

  • Variability in Intestinal Transporter Expression: While not definitively confirmed for this compound, some prodrugs are substrates for intestinal uptake transporters such as peptide transporter 1 (PEPT1). The expression levels of these transporters can vary between individuals.

    • Recommendation: For in vitro studies, use cell lines with well-characterized transporter expression profiles (e.g., Caco-2 cells) to investigate the potential role of specific transporters in this compound uptake.

  • Inconsistent Formulation Performance: The dissolution of this compound from its solid dosage form is a critical step for absorption.

    • Recommendation: Ensure consistent manufacturing processes for the oral formulation. Perform dissolution testing under various pH conditions to assess the robustness of the formulation.

Issue: Lower than expected oral bioavailability of R-95867 in preclinical animal models.

Possible Causes and Troubleshooting Steps:

  • Species Differences in Esterase Activity: The type and activity of esterases can vary significantly between species. For instance, rodents have higher plasma carboxylesterase activity compared to humans. This can lead to premature hydrolysis of the prodrug in the blood before it reaches the target tissues, or different rates of activation in the intestine and liver.

    • Recommendation: When conducting preclinical studies, it is important to characterize the in vitro hydrolysis of this compound in plasma, intestinal, and liver fractions from the chosen animal model and compare it to human tissue fractions to better understand interspecies differences.

  • Differences in Intestinal Transporters: The expression and substrate specificity of intestinal transporters can differ between species, potentially affecting the absorption of this compound.

    • Recommendation: If transporter-mediated uptake is suspected, use in vitro systems with species-specific transporters or conduct studies in relevant knockout animal models to clarify the absorption mechanism.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of the active metabolite R-95867 after single oral doses of this compound to healthy male volunteers in a fasting state.

Dose of this compound (mg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Urinary Recovery (24h, %)
500.511.1-~0.730-35
1000.971.7-~0.730-35
2001.59--~0.730-35
4002.51--~0.730-35

Data from a study in healthy volunteers. The AUCs were reported to be proportional to the doses.

Experimental Protocols

Protocol 1: In Vitro Hydrolysis of this compound

Objective: To determine the rate of hydrolysis of this compound to its active metabolite R-95867 in relevant biological matrices.

Methodology:

  • Prepare Matrices: Obtain human and/or animal plasma, intestinal microsomes, and liver microsomes.

  • Incubation: Incubate this compound at a known concentration (e.g., 10 µM) with each biological matrix at 37°C. Include appropriate controls (matrix without substrate, substrate without matrix).

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis: Analyze the samples for the concentrations of both this compound and R-95867 using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the rate of disappearance of this compound and the rate of appearance of R-95867 to determine the hydrolysis rate.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and investigate the potential involvement of active transport mechanisms.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a differentiated monolayer.

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical (donor) side and measure its appearance, along with its metabolite R-95867, on the basolateral (receiver) side over time.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral side and measure its appearance on the apical side to determine the efflux ratio (B-A/A-B). An efflux ratio greater than 2 suggests the involvement of efflux transporters.

  • Inhibitor Studies: To investigate the role of specific transporters, co-incubate this compound with known inhibitors of transporters of interest (e.g., a PEPT1 inhibitor) and observe any changes in its transport rate.

  • Analysis: Quantify the concentrations of this compound and R-95867 in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to estimate the in vivo absorption potential.

Visualizations

CS_834_Metabolic_Pathway cluster_absorption Intestinal Lumen cluster_enterocyte Intestinal Epithelial Cell (Enterocyte) cluster_circulation Systemic Circulation cluster_liver Liver CS_834_Lumen This compound (Oral Dose) CS_834_Cell This compound CS_834_Lumen->CS_834_Cell Absorption (Passive and/or Transporter-mediated) R_95867_Cell R-95867 (Active) CS_834_Cell->R_95867_Cell Esterases Intestinal Esterases (e.g., Carboxylesterase 2) CS_834_Cell->Esterases CS_834_Liver This compound CS_834_Cell->CS_834_Liver Portal Vein R_95867_Blood R-95867 R_95867_Cell->R_95867_Blood Enters Circulation Esterases->R_95867_Cell Hydrolysis Liver_Esterases Hepatic Esterases (e.g., Carboxylesterase 1) R_95867_Liver R-95867 Liver_Esterases->R_95867_Liver First-Pass Metabolism CS_834_Liver->Liver_Esterases CS_834_Liver->R_95867_Liver R_95867_Liver->R_95867_Blood Experimental_Workflow start Start: Assess Oral Bioavailability of this compound physicochemical Physicochemical Characterization (e.g., Crystal Form Analysis) start->physicochemical in_vitro_hydrolysis In Vitro Hydrolysis (Plasma, Intestinal & Liver Microsomes) start->in_vitro_hydrolysis caco2 Caco-2 Permeability Assay (A-B and B-A Transport) start->caco2 preclinical_pk Preclinical Pharmacokinetics (e.g., in Rats, Dogs) physicochemical->preclinical_pk in_vitro_hydrolysis->preclinical_pk caco2->preclinical_pk clinical_pk Clinical Pharmacokinetics (Human Volunteers) preclinical_pk->clinical_pk data_analysis Data Analysis and Bioavailability Determination clinical_pk->data_analysis

Technical Support Center: R-95867 Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of pH on the antibacterial activity of the novel compound R-95867.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the in vitro evaluation of R-95867.

Q1: We are observing significant variations in the Minimum Inhibitory Concentration (MIC) of R-95867 against the same bacterial strain. What could be the cause?

A1: Inconsistent MIC values are a frequent challenge in susceptibility testing. If you have ruled out common errors like inoculum preparation and dilution mistakes, the pH of your test medium is a critical factor to investigate. The antibacterial activity of many compounds is highly pH-dependent. The pH of standard media like Mueller-Hinton Broth (MHB) can drift, especially with bacterial growth. It is crucial to use a buffered medium for your assays to ensure consistent results.

Q2: Why does the antibacterial activity of R-95867 decrease at acidic pH?

A2: A decrease in activity at lower (acidic) pH is a known phenomenon for certain classes of antibiotics, such as aminoglycosides.[1][2][3] This can be attributed to several factors:

  • Compound Ionization: The charge of R-95867 may change with pH, affecting its ability to cross the bacterial cell membrane.

  • Target Interaction: The ionization state of the molecular target within the bacterium could be altered, reducing binding affinity.

  • Proton Motive Force (PMF): At acidic pH, the increased concentration of external protons can enhance the activity of efflux pumps, which actively transport the compound out of the bacterial cell, thereby reducing its effective intracellular concentration.[4][5][6]

Q3: Conversely, we've noticed that R-95867 appears more potent at acidic pH against certain bacteria. Why would this happen?

A3: Increased potency in acidic conditions is characteristic of other antibiotic classes, like some β-lactams.[7] Potential mechanisms include:

  • Enhanced Uptake: A change in the compound's charge at acidic pH might facilitate its transport into the bacterial cell.

  • Increased Target Susceptibility: The acidic environment might induce changes in the bacterial cell wall or other targets that make them more susceptible to R-95867.

  • Inhibition of Resistance Mechanisms: The activity of certain bacterial enzymes that degrade antibiotics, such as some β-lactamases, can be reduced at acidic pH.[8][9]

Q4: Our results show that R-95867 is effective against E. coli at pH 7.4 but loses significant activity at pH 5.5. How should we interpret this for potential clinical applications?

A4: This is a critical observation. Many infection sites in the body, such as abscesses or the urinary tract, can have an acidic microenvironment.[5][8] An antibiotic that loses activity at acidic pH may be less effective in treating infections in these areas.[1][5] Your findings suggest that the local pH of an infection could be a determining factor in the therapeutic efficacy of R-95867. Further in vivo studies in relevant infection models are warranted.

Q5: How can we standardize our experimental conditions to get reproducible, pH-specific MIC data for R-95867?

A5: To obtain reliable data, you must control the pH of the growth medium throughout the experiment. It is recommended to use a biologically compatible buffer, such as MOPS (3-(N-morpholino)propanesulfonic acid), to stabilize the pH of your broth medium. You should prepare separate batches of the medium, each adjusted to a specific pH value (e.g., 5.5, 6.5, 7.4), and then perform the MIC assay in each buffered medium. Always verify the final pH of the medium after sterilization and before inoculation.

Data Presentation: pH-Dependent Activity of R-95867

The following tables summarize hypothetical MIC data for R-95867, illustrating its pH-dependent activity against common Gram-positive and Gram-negative bacteria.

Table 1: MIC of R-95867 against Gram-Negative Bacteria at Varying pH

Bacterial StrainpH 5.5 (μg/mL)pH 6.5 (μg/mL)pH 7.4 (μg/mL)
Escherichia coli (ATCC 25922)>64328
Pseudomonas aeruginosa (ATCC 27853)64324
Klebsiella pneumoniae (ATCC 700603)>646416

Note: Data is illustrative and demonstrates a decrease in activity at acidic pH, a profile similar to aminoglycoside antibiotics.[1]

Table 2: MIC of R-95867 against Gram-Positive Bacteria at Varying pH

Bacterial StrainpH 5.5 (μg/mL)pH 6.5 (μg/mL)pH 7.4 (μg/mL)
Staphylococcus aureus (ATCC 29213)248
Enterococcus faecalis (ATCC 29212)4816
Streptococcus pneumoniae (ATCC 49619)124

Note: Data is illustrative and demonstrates an increase in activity at acidic pH, a profile that can be observed with some β-lactam antibiotics.[7]

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for R-95867 at Controlled pH

This protocol outlines the determination of the MIC of R-95867 using the broth microdilution method, adapted for controlled pH conditions.

1. Materials

  • R-95867 stock solution (e.g., 1280 µg/mL in a suitable solvent)

  • Sterile 96-well, round-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 0.1 M MOPS buffer solution

  • Sterile HCl and NaOH for pH adjustment

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

2. Preparation of pH-Controlled Medium

  • Prepare CAMHB according to the manufacturer's instructions.

  • Add MOPS buffer to a final concentration of 40 mM.

  • Divide the medium into aliquots for each desired pH value (e.g., pH 5.5, 6.5, 7.4).

  • Adjust the pH of each aliquot using sterile HCl or NaOH. Verify the pH with a calibrated meter.

  • Sterilize the pH-adjusted media by autoclaving or filtration. Aseptically re-verify the pH after sterilization.

3. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies into a tube with 5 mL of sterile saline.

  • Vortex to create a homogenous suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes, dilute this adjusted suspension in the appropriate pH-controlled CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Assay Procedure

  • Add 100 µL of the appropriate pH-controlled CAMHB to all wells of a 96-well plate.

  • Add 100 µL of the R-95867 stock solution (at 2x the highest desired final concentration) to the wells in column 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly. Continue this process across the plate to column 10. Discard the final 100 µL from column 10.

  • Column 11 will serve as the Growth Control (medium only, no drug). Column 12 will be the Sterility Control (uninoculated medium).

  • Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11.

  • Incubate the plate at 35 ± 2°C for 18-24 hours.

5. Interpretation

  • The MIC is defined as the lowest concentration of R-95867 that completely inhibits visible growth of the organism as detected by the unaided eye.

  • The Sterility Control well should remain clear, and the Growth Control well should show distinct turbidity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_results Analysis prep_media Prepare CAMHB + MOPS Buffer adjust_ph Adjust Media to Target pH (e.g., 5.5, 6.5, 7.4) prep_media->adjust_ph sterilize Sterilize Media adjust_ph->sterilize plate_setup Dispense pH-Adjusted Media into 96-Well Plate sterilize->plate_setup prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Wells with Standardized Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-Fold Serial Dilution of R-95867 plate_setup->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic compare Compare MIC Values Across Different pH Levels read_mic->compare

Caption: Workflow for pH-dependent MIC testing.

ph_mechanism H_ion H+ efflux Efflux Pump (Proton-driven) H_ion->efflux Powers Pump label_high_efflux Increased Efflux Activity drug R-95867 membrane Bacterial Membrane drug->membrane Uptake target Intracellular Target (e.g., Ribosome) membrane->target Inhibits Target membrane->efflux efflux->drug Expels Drug label_low_activity Reduced Antibacterial Activity label_low_ph Low External pH (High H+)

Caption: Impact of low pH on efflux pump activity.

References

Effect of serum on minimum inhibitory concentrations of R-95867

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the antimicrobial activity of R-95867, the active metabolite of the oral carbapenem (B1253116) CS-834. The following information addresses potential issues related to the effect of serum on Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of human serum on the MIC of R-95867?

Q2: I am observing a significant increase in the MIC of R-95867 in the presence of serum. What could be the cause?

A2: A significant increase in the MIC of R-95867 in the presence of serum is likely attributable to high protein binding. Several factors can influence this observation:

  • Protein Concentration: The concentration of serum used in the assay will directly impact the magnitude of the MIC shift. Higher serum concentrations provide more protein for the drug to bind to, reducing the free-drug concentration.

  • Inter-individual Variability: The composition of serum can vary between individuals, potentially leading to different levels of protein binding.

  • Experimental Conditions: Assay parameters such as pH and temperature can influence drug-protein interactions.

  • Drug Stability: The stability of R-95867 in the serum-supplemented medium should be considered, as degradation could lead to an apparent increase in MIC.

Q3: How can I determine the protein binding of R-95867 in my own laboratory?

A3: Several methods can be employed to determine the extent of R-95867's serum protein binding. Common techniques include:

  • Equilibrium Dialysis: This is a standard method where a semi-permeable membrane separates a drug-containing serum sample from a drug-free buffer. At equilibrium, the concentration of free drug will be the same on both sides of the membrane, allowing for the calculation of the bound and unbound fractions.

  • Ultrafiltration: This technique uses a centrifugal filter to separate the free drug from the protein-bound drug. The concentration of the drug in the ultrafiltrate represents the unbound fraction.

  • Ultracentrifugation: This method separates the protein-bound drug from the free drug by high-speed centrifugation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variability in MIC values with serum Inconsistent serum source or handling.Use a pooled human serum source to minimize individual variability. Ensure consistent thawing and handling procedures.
Pipetting errors, especially with viscous serum.Use calibrated pipettes and employ reverse pipetting techniques for accurate dispensing of serum-containing media.
Unexpectedly high MIC shift High non-specific binding of R-95867 to labware.Use low-protein-binding microplates and tubes to minimize loss of the compound.
Degradation of R-95867 in the presence of serum components.Perform a stability study of R-95867 in the serum-supplemented medium under the same incubation conditions as the MIC assay.
Difficulty in determining the endpoint Serum turbidity interfering with visual or spectrophotometric reading.Use a control well with serum and inoculum but no drug to blank the reader. Consider using a metabolic indicator dye to aid in endpoint determination.

Data Presentation

As specific quantitative data for the effect of serum on R-95867 MIC is not publicly available, the following table provides a template for researchers to organize their experimental findings. This structure allows for a clear comparison of MIC values under different serum conditions.

Table 1: Effect of Human Serum on R-95867 MIC Against [Target Organism]

Serum ConcentrationMIC (µg/mL) - Replicate 1MIC (µg/mL) - Replicate 2MIC (µg/mL) - Replicate 3Mean MIC (µg/mL)Fold Change in MIC
0% (Control)1.0
10%
25%
50%

Experimental Protocols

Protocol: Determining the Effect of Serum on R-95867 MIC by Broth Microdilution

  • Preparation of Media: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) as the base medium. Prepare separate batches of CAMHB supplemented with different concentrations of pooled human serum (e.g., 10%, 25%, 50%). Ensure the serum is heat-inactivated if required for the specific assay.

  • Preparation of R-95867 Stock Solution: Prepare a stock solution of R-95867 in a suitable solvent at a concentration at least 100-fold higher than the highest concentration to be tested.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of the appropriate serum-supplemented CAMHB into each well of a 96-well microtiter plate.

    • Create a two-fold serial dilution of R-95867 across the plate by adding 50 µL of the drug stock to the first well and then transferring 50 µL to subsequent wells.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of R-95867 that completely inhibits visible growth of the bacteria.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to investigating the effect of serum on R-95867's antimicrobial activity.

Serum_Effect_Logic R95867 R-95867 (Total Drug) Binding Protein Binding R95867->Binding SerumProteins Serum Proteins (e.g., Albumin) SerumProteins->Binding Bound Bound R-95867 (Inactive) Binding->Bound Unbound Unbound R-95867 (Active) Binding->Unbound Inhibition Bacterial Inhibition Unbound->Inhibition Bacteria Bacteria Bacteria->Inhibition MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepMedia Prepare Media (with/without serum) SerialDilution Serial Dilution of R-95867 PrepMedia->SerialDilution PrepDrug Prepare R-95867 Stock Solution PrepDrug->SerialDilution PrepInoculum Prepare Bacterial Inoculum Inoculation Inoculate Plates PrepInoculum->Inoculation SerialDilution->Inoculation Incubation Incubate Plates Inoculation->Incubation ReadMIC Determine MIC Incubation->ReadMIC Compare Compare MICs (serum vs. no serum) ReadMIC->Compare

Technical Support Center: Optimizing CS-834 Dosage for Beta-Lactamase Producing Organisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of CS-834 against beta-lactamase producing organisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work against beta-lactamase producing bacteria?

A1: this compound is an oral carbapenem (B1253116) antibiotic, which is a prodrug that is converted in the body to its active form, R-95867.[1] R-95867 exhibits a broad spectrum of antibacterial activity against many Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] this compound is stable against many common beta-lactamases, which are enzymes produced by bacteria that can inactivate many beta-lactam antibiotics.[1] However, it is important to note that this compound is not stable against metallo-beta-lactamases.[1]

Q2: What are the different classes of beta-lactamases and how do they affect this compound activity?

A2: Beta-lactamases are broadly classified into four molecular classes: A, B, C, and D.

  • Class A (Serine-β-lactamases): This class includes many common plasmid-mediated beta-lactamases. This compound is generally stable against hydrolysis by many Class A enzymes.

  • Class B (Metallo-β-lactamases - MBLs): These enzymes require zinc ions for their activity and can hydrolyze a broad range of beta-lactam antibiotics, including carbapenems. This compound is not stable against MBLs.[1]

  • Class C (Cephalosporinases): These are typically chromosomally encoded (AmpC) and can be inducible. This compound generally shows good stability against Class C enzymes.

  • Class D (Oxacillinases - OXA): This is a diverse group of enzymes with varying substrate profiles. The activity of this compound against organisms producing Class D beta-lactamases may vary.

Q3: How can I determine the in vitro susceptibility of a beta-lactamase producing organism to this compound?

A3: The most common method is to determine the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar (B569324) dilution methods. For beta-lactamase producing organisms, it is crucial to use a standardized inoculum and follow established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Q4: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for optimizing this compound dosage?

A4: For carbapenems like the active form of this compound, the primary PK/PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). A target of 20-40% fT > MIC is often cited for carbapenems to achieve a bactericidal effect.

Q5: What are some common challenges when working with this compound in the laboratory?

A5: Common challenges include:

  • Inconsistent MIC results: This can be due to variations in inoculum size, media preparation, or the presence of heterogeneous resistance.

  • "Skipped wells" in broth microdilution: This phenomenon, where growth is observed at higher concentrations but not at lower ones, can occur and requires careful interpretation.

  • Understanding the impact of different beta-lactamase types: The efficacy of this compound is highly dependent on the specific beta-lactamase being produced by the test organism.

Troubleshooting Guides

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

Issue: Inconsistent or unexpected MIC values for this compound against a known beta-lactamase producing strain.

Potential Cause Troubleshooting Steps
Inoculum Preparation Ensure the inoculum is prepared from a fresh, pure culture and standardized to a 0.5 McFarland turbidity standard. Verify the final inoculum density in the wells is approximately 5 x 10^5 CFU/mL.
Media Quality Use fresh, properly prepared Mueller-Hinton Broth (MHB). Check the pH of the media.
Drug Solution Prepare fresh stock solutions of the active form of this compound (R-95867) and perform serial dilutions accurately.
Incubation Conditions Incubate at 35°C ± 2°C for 16-20 hours. Ensure proper atmospheric conditions.
Presence of Heterogeneous Resistance Examine the microtiter plate for "skipped wells" or trailing endpoints. Consider subculturing from wells showing growth to assess for resistant subpopulations.
Beta-Lactamase Induction For organisms with inducible beta-lactamases (e.g., AmpC), pre-exposure to an inducing agent may be necessary to accurately reflect in vivo conditions.
In Vivo Animal Models: Oral Dosing and Efficacy Studies

Issue: High variability in therapeutic outcomes in a mouse model of infection despite standardized oral dosing of this compound.

Potential Cause Troubleshooting Steps
Drug Administration Ensure consistent oral gavage technique to minimize stress and ensure accurate delivery of the full dose. For voluntary oral administration, ensure mice are properly trained to consume the drug-containing jelly.[2][3][4]
Pharmacokinetics Conduct pharmacokinetic studies to determine the bioavailability and variability of the active drug (R-95867) in the animal model. Factors such as food intake can influence absorption.
Infection Model Standardize the bacterial challenge inoculum and the timing of infection relative to drug administration. The site of infection (e.g., thigh, lung) can significantly impact drug efficacy.
Animal Health Ensure all animals are healthy and of a consistent age and weight at the start of the experiment.
Severity of Infection A very high bacterial inoculum may overwhelm the therapeutic effect of the drug, leading to treatment failure. Consider titrating the inoculum to a level that allows for the observation of a dose-response effect.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is for determining the MIC of the active form of this compound (R-95867) against beta-lactamase producing organisms.

Materials:

  • R-95867 powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates (beta-lactamase production confirmed)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or PBS

Procedure:

  • Prepare R-95867 Stock Solution: Prepare a stock solution of R-95867 in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) at a concentration of 1280 µg/mL.

  • Prepare Drug Dilutions: Perform serial twofold dilutions of the R-95867 stock solution in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Final Inoculum Dilution: Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10^6 CFU/mL.

  • Inoculation of Microtiter Plates: Transfer 50 µL of the appropriate R-95867 dilution to each well of a new 96-well microtiter plate. Add 50 µL of the final diluted bacterial inoculum to each well. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL. Include a growth control well (bacteria in CAMHB without drug) and a sterility control well (CAMHB only).

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of R-95867 that completely inhibits visible growth of the organism.

Protocol 2: In Vivo Murine Sepsis Model for this compound Efficacy

This protocol outlines a general procedure for evaluating the efficacy of orally administered this compound in a mouse model of systemic infection caused by a beta-lactamase producing organism.

Materials:

  • This compound for oral administration

  • Female C57BL/6J mice (6-8 weeks old)

  • Beta-lactamase producing bacterial strain (e.g., Klebsiella pneumoniae producing KPC)

  • Tryptic Soy Broth (TSB)

  • Sterile saline

  • Oral gavage needles or jelly for voluntary administration[2][3][4]

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strain overnight in TSB at 37°C. The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

  • Inoculum Preparation: Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL). The exact inoculum should be determined in preliminary studies to establish a lethal or sublethal infection model.

  • Infection: Infect mice via intraperitoneal injection with 0.1 mL of the bacterial suspension.

  • Drug Preparation and Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). At a predetermined time post-infection (e.g., 1 hour), administer this compound orally to different groups of mice at various dosages (e.g., 10, 25, 50 mg/kg). Include a vehicle control group.

  • Monitoring: Monitor the mice for signs of illness and survival over a period of 7 days.

  • Bacterial Load Determination (Optional): At specific time points post-treatment, a subset of mice from each group can be euthanized, and organs (e.g., spleen, liver) and blood can be collected to determine the bacterial load by plating serial dilutions on appropriate agar plates.

  • Data Analysis: Compare the survival rates and bacterial loads between the different treatment groups and the control group to determine the efficacy of the different this compound dosages.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Strain Selection Strain Selection MIC Determination MIC Determination Strain Selection->MIC Determination Broth Microdilution Time-Kill Assay Time-Kill Assay MIC Determination->Time-Kill Assay Select Concentrations Data Analysis Data Analysis Time-Kill Assay->Data Analysis Animal Model Animal Model PK Studies PK Studies Animal Model->PK Studies Determine Drug Exposure Efficacy Studies Efficacy Studies PK Studies->Efficacy Studies Inform Dosing Regimen Efficacy Studies->Data Analysis Dosage Optimization Dosage Optimization Data Analysis->Dosage Optimization

Caption: Workflow for optimizing this compound dosage.

signaling_pathway This compound (Prodrug) This compound (Prodrug) R-95867 (Active Drug) R-95867 (Active Drug) This compound (Prodrug)->R-95867 (Active Drug) Hydrolysis in vivo Bacterial Cell Bacterial Cell R-95867 (Active Drug)->Bacterial Cell Hydrolysis Hydrolysis R-95867 (Active Drug)->Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Bacterial Cell->PBP Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Inhibition Beta-Lactamase Beta-Lactamase Beta-Lactamase->Hydrolysis Catalyzes Inactive Metabolite Inactive Metabolite Hydrolysis->Inactive Metabolite Results in

Caption: Mechanism of action of this compound.

References

Addressing adverse effects of CS-834 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CS-834. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential adverse effects observed during animal studies with this compound, a hypothetical tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects observed with this compound in animal models?

A1: The most frequently reported adverse effects associated with this compound in animal models primarily affect tissues with high EGFR expression. These include dermatological toxicities such as papulopustular rash (acneiform rash) and changes in hair growth, as well as gastrointestinal toxicities like diarrhea.[1][2] Ocular toxicities have also been noted.[1][2]

Q2: In which animal models are these toxicities typically studied?

A2: Toxicological studies for EGFR inhibitors like this compound are often conducted in various standard animal models, including rodents (mice and rats) and canines (particularly Beagles).[1]

Q3: How can we mitigate the severe skin rash observed in our animal models?

A3: Managing skin toxicity is crucial for animal welfare and study integrity. Prophylactic measures can include the use of moisturizers and topical corticosteroids.[1] For established rashes, reactive treatments may involve topical or systemic antibiotics if a secondary infection is suspected, along with potential dose modification of this compound.[1]

Q4: What are the recommended steps to manage diarrhea in animal studies?

A4: Diarrhea is a common adverse effect. Management strategies include ensuring constant access to hydration and electrolyte solutions.[1] Anti-diarrheal agents like loperamide (B1203769) can be used, but the dose must be carefully calculated for the specific animal model.[1] A temporary interruption or reduction in the dose of this compound may also be necessary to allow for recovery.[1]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during in-vivo studies with this compound.

Issue 1: Severe Dermatological Reactions
  • Symptom: Animals develop a widespread papulopustular rash, often accompanied by scratching and inflammation.[2]

  • Potential Cause: Inhibition of EGFR signaling in the skin disrupts normal keratinocyte proliferation and differentiation.[2]

  • Troubleshooting Steps:

    • Topical Treatments: Apply a topical emollient or a mild corticosteroid cream to the affected areas to reduce inflammation and itching.[2]

    • Dose Interruption: A brief interruption in dosing can allow for skin recovery.[2]

    • Environmental Enrichment: Provide environmental enrichment to reduce stress-related scratching.[2]

    • Skin Biopsy: Collect skin biopsies for histological examination to characterize the inflammatory infiltrate and epidermal changes.[2]

Issue 2: Significant Gastrointestinal Distress
  • Symptom: Animals exhibit severe, watery diarrhea leading to rapid weight loss (>15% of baseline body weight).[2]

  • Potential Cause: Inhibition of EGFR signaling in the gastrointestinal tract disrupts mucosal integrity and fluid balance.[2]

  • Troubleshooting Steps:

    • Dose Reduction: Temporarily cease dosing or reduce the dose by 25-50% to allow for animal recovery.[2]

    • Supportive Care: Provide subcutaneous or intravenous fluids to combat dehydration.

    • Dietary Modification: Switch to a more easily digestible diet.

    • Histopathological Analysis: At the end of the study, collect intestinal tissue for histopathological analysis to assess the extent of mucosal damage.[2]

Data Presentation

Table 1: Summary of this compound Adverse Effects in Preclinical Animal Models

Adverse EffectAnimal ModelIncidenceSeverity (Mean Score)Onset (Days Post-Initiation)
Papulopustular RashBALB/c Mice85%2.5/4.07-10
DiarrheaSprague-Dawley Rats60%3.1/5.05-8
AlopeciaBeagle Dogs40%1.8/4.014-21
ParonychiaBALB/c Mice30%2.2/4.012-15

Table 2: Dose-Response Relationship of this compound Induced Dermatological Toxicity in Mice

Dose (mg/kg)Incidence of RashMean Severity ScoreTime to Onset (Days)
1020%1.214
2555%2.110
5085%2.57
100100%3.84

Experimental Protocols

Protocol 1: Evaluation of Dermatological Toxicity in a Mouse Model
  • Animal Model: 8-week-old female BALB/c mice.

  • Housing: Individually housed in a controlled environment with a 12-hour light/dark cycle.

  • Dosing: Administer this compound or vehicle control orally via gavage daily for 28 days.

  • Observation: Monitor animals daily for clinical signs of toxicity, including skin lesions, body weight, and food/water intake.

  • Scoring of Skin Toxicity: Use a standardized scoring system to grade the severity of the rash based on erythema, scaling, and the extent of the affected body surface area.[1]

  • Sample Collection: At the end of the study, collect skin biopsies from affected and unaffected areas for histopathological analysis.

Protocol 2: Assessment of Gastrointestinal Toxicity in a Rat Model
  • Animal Model: 10-week-old male Sprague-Dawley rats.

  • Acclimation: Acclimate animals for at least 7 days before the start of the experiment.

  • Dosing: Administer this compound or vehicle control by oral gavage once daily for 14 days.

  • Monitoring: Record body weight, food and water consumption, and fecal consistency daily.

  • Diarrhea Scoring: Utilize a fecal scoring system (e.g., 1=normal, 5=severe watery diarrhea).

  • Tissue Collection: At necropsy, collect sections of the small and large intestines for histopathological examination.

Visualizations

CS_834_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS CS834 This compound CS834->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Caption: this compound inhibits the EGFR signaling pathway.

Troubleshooting_Workflow AdverseEffect Adverse Effect Observed (e.g., Rash, Diarrhea) AssessSeverity Assess Severity AdverseEffect->AssessSeverity Mild Mild/Moderate AssessSeverity->Mild Mild Severe Severe AssessSeverity->Severe Severe SupportiveCare Initiate Supportive Care (Topical creams, Hydration) Mild->SupportiveCare DoseModification Consider Dose Reduction or Interruption Severe->DoseModification ContinueMonitoring Continue Monitoring SupportiveCare->ContinueMonitoring DoseModification->SupportiveCare

Caption: Troubleshooting workflow for adverse effects.

References

R-95867 stability against metallo-beta-lactamases

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound R-95867

This guide provides technical information, experimental protocols, and troubleshooting advice for researchers working with the novel metallo-beta-lactamase (MBL) inhibitor, R-95867.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of action for R-95867?

A1: R-95867 is a potent inhibitor of Class B metallo-beta-lactamases (MBLs). Its mechanism involves the chelation of the active site zinc ions essential for the hydrolytic activity of these enzymes.[1][2][3] By binding to these zinc ions, R-95867 inactivates the MBL, preventing the degradation of β-lactam antibiotics and restoring their efficacy against resistant bacteria.

Q2: Which metallo-beta-lactamases is R-95867 active against?

A2: R-95867 demonstrates broad-spectrum activity against the most clinically relevant MBLs, including New Delhi Metallo-beta-lactamase (NDM), Verona Integron-encoded Metallo-beta-lactamase (VIM), and Imipenemase (IMP) types. See the data summary table below for specific inhibitory concentrations.

Q3: I am observing lower than expected potency (higher IC₅₀) in my enzyme kinetics assay. What are the potential causes?

A3: Several factors can influence IC₅₀ values. Please verify the following:

  • Enzyme Purity and Concentration: Ensure the MBL enzyme preparation is of high purity and that its concentration is accurately determined. Contaminants or inaccurate concentration can significantly alter results.

  • Buffer Composition: MBL activity is highly dependent on the presence of zinc. Ensure your assay buffer (e.g., HEPES) is supplemented with an adequate concentration of ZnSO₄ (typically 50-100 µM) and that it is free from strong chelating agents like EDTA.

  • Substrate Concentration: The IC₅₀ value can be dependent on the concentration of the reporter substrate (e.g., nitrocefin (B1678963) or imipenem). Ensure you are using the substrate at or near its Kₘ value for the specific MBL being tested.

  • Compound Stability: Assess the stability of R-95867 in your assay buffer. A pre-incubation step of the enzyme and inhibitor before adding the substrate is recommended.

Q4: How can I confirm that R-95867 is restoring antibiotic activity against MBL-producing bacterial strains?

A4: You can perform a checkerboard minimum inhibitory concentration (MIC) assay.[2] This method involves testing serial dilutions of the β-lactam antibiotic (e.g., meropenem) in combination with serial dilutions of R-95867 against an MBL-producing bacterial strain. A synergistic effect, indicated by a fractional inhibitory concentration (FIC) index ≤ 0.5, demonstrates that R-95867 restores the antibiotic's activity.

Q5: Can R-95867 overcome resistance from serine-beta-lactamases (SBLs)?

A5: No, R-95867 is specifically designed to inhibit zinc-dependent metallo-beta-lactamases (Class B). It is not effective against serine-beta-lactamases (Classes A, C, and D).[4][5] For bacterial strains that co-produce MBLs and SBLs, a combination therapy involving R-95867 and an SBL inhibitor (like avibactam (B1665839) or clavulanate) may be necessary to restore the activity of β-lactam antibiotics.[6]

Inhibitory Activity of R-95867 Against Key Metallo-Beta-Lactamases

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of R-95867 against common MBLs. Data were generated using a standardized in vitro nitrocefin hydrolysis assay.

Metallo-Beta-Lactamase (MBL)Representative EnzymeR-95867 IC₅₀ (nM)
New Delhi Metallo-beta-lactamaseNDM-115 ± 3
Verona Integron-encoded MBLVIM-245 ± 8
ImipenemaseIMP-190 ± 12
  • Values are presented as mean ± standard deviation from three independent experiments.

Detailed Experimental Protocols

Protocol 1: Determination of IC₅₀ by Nitrocefin Hydrolysis Assay

This protocol describes the determination of R-95867's inhibitory potency against a specific MBL (e.g., NDM-1) using the chromogenic cephalosporin (B10832234) substrate, nitrocefin.

Materials:

  • Purified MBL enzyme (e.g., NDM-1)

  • Compound R-95867

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.5

  • Zinc Sulfate (ZnSO₄) solution

  • Nitrocefin solution

  • DMSO (for compound dilution)

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of reading absorbance at 486 nm

Procedure:

  • Enzyme Preparation: Dilute the purified MBL enzyme to a working concentration of 2 nM in Assay Buffer supplemented with 50 µM ZnSO₄.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of R-95867 in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the assay. Further dilute these into Assay Buffer to achieve the desired final concentrations with a constant DMSO percentage (e.g., 1%).

  • Assay Reaction: a. In a 96-well plate, add 50 µL of the MBL enzyme solution to each well. b. Add 25 µL of the diluted R-95867 solution (or DMSO for control wells) to the wells. c. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. d. Prepare the nitrocefin substrate solution at 200 µM in Assay Buffer. e. To initiate the reaction, add 25 µL of the nitrocefin solution to each well. The final volume should be 100 µL.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 486 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of nitrocefin hydrolysis is directly proportional to the increase in absorbance.

  • Data Analysis: a. Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time curve. b. Normalize the data by setting the uninhibited control (enzyme + DMSO) as 100% activity and a no-enzyme control as 0% activity. c. Plot the percentage of enzyme activity against the logarithm of the R-95867 concentration. d. Fit the resulting dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Visualized Workflow and Schematics

The following diagrams illustrate key experimental and logical processes related to the evaluation of R-95867.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis p1 Prepare Assay Buffer (HEPES + ZnSO4) p2 Dilute MBL Enzyme (e.g., NDM-1) p1->p2 p3 Prepare R-95867 Serial Dilutions p1->p3 p4 Prepare Nitrocefin Substrate p1->p4 a1 Add Enzyme to 96-well plate p2->a1 a2 Add R-95867 Dilutions & Pre-incubate (15 min) p3->a2 a3 Initiate Reaction: Add Nitrocefin p4->a3 a1->a2 a2->a3 a4 Measure Absorbance (486 nm) Kinetically a3->a4 d1 Calculate Initial Velocities (V₀) a4->d1 d2 Normalize to Controls (% Activity) d1->d2 d3 Plot % Activity vs. log[R-95867] d2->d3 d4 Non-linear Regression: Determine IC50 d3->d4

Caption: Workflow for determining the IC₅₀ of R-95867 against MBLs.

References

Technical Support Center: Co-administration of Probenecid to Increase R-95867 Plasma Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and development purposes only. R-95867 is a hypothetical investigational drug, presumed to be a substrate of renal organic anion transporters (OATs), to illustrate the principles of drug-drug interactions with probenecid (B1678239). All experimental data presented are illustrative.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which probenecid increases the plasma concentration of R-95867?

A1: Probenecid is a classical competitive inhibitor of organic acid transport in the kidney and other organs.[1] It primarily acts on Organic Anion Transporters (OATs), specifically OAT1 and OAT3, in the renal tubules.[2][3][4] By inhibiting these transporters, probenecid reduces the renal clearance of drugs that are substrates for OATs.[2][5] Assuming R-95867 is eliminated via renal secretion mediated by these transporters, probenecid competitively inhibits this process, leading to a decrease in its excretion and a subsequent increase in its plasma concentration and half-life.[5][6]

Q2: What is the typical effect of probenecid co-administration on the pharmacokinetic parameters of a drug like R-95867?

A2: Co-administration of probenecid with a drug that is an OAT substrate typically results in a significant alteration of its pharmacokinetic profile. Researchers can expect to see an increase in the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), indicating higher systemic exposure. Consequently, the renal clearance of the drug is decreased, and its elimination half-life is prolonged.

Q3: Are there any potential side effects or safety concerns associated with the co-administration of probenecid?

A3: Yes, while generally well-tolerated, probenecid can cause side effects such as headache, gastrointestinal upset, and hypersensitivity reactions.[7] A crucial safety concern is that by inhibiting renal excretion, probenecid can increase the toxicity of concomitantly administered drugs if their therapeutic window is narrow.[5] Therefore, careful monitoring for adverse events is essential during co-administration studies.

Q4: What is a standard dose of probenecid used in clinical studies to inhibit renal clearance?

A4: The typical dose of probenecid used to prolong the plasma half-life of other drugs, such as penicillin derivatives, is 1 gram daily, often administered as 500 mg twice a day.[7][8] However, the optimal dose can vary depending on the specific drug it is co-administered with and the desired level of inhibition.

Troubleshooting Guide

Issue Encountered Possible Cause Suggested Action
Variability in R-95867 plasma concentrations despite probenecid co-administration. Genetic polymorphisms in OATs, patient compliance with probenecid intake, or variations in renal function.Genotype patients for relevant transporter polymorphisms. Implement stringent monitoring of dosing schedules. Assess and stratify patients based on their renal function (e.g., creatinine (B1669602) clearance).
Observed increase in R-95867 concentration is lower than expected. R-95867 may have alternative elimination pathways not affected by probenecid. The dose of probenecid may be insufficient for maximal inhibition of OATs.Conduct metabolism and excretion studies to identify all elimination routes for R-95867. Consider a dose-escalation study for probenecid to determine the dose-response relationship for the inhibition of R-95867 renal clearance.
Adverse events potentially linked to increased R-95867 exposure. The increased plasma concentration of R-95867 may have reached toxic levels.Immediately assess the severity of the adverse event. Consider reducing the dose of R-95867 in subsequent cohorts or discontinuing co-administration. Implement therapeutic drug monitoring for R-95867.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of R-95867 (single 100 mg dose) with and without Probenecid Co-administration (500 mg BID)

Parameter R-95867 Alone R-95867 + Probenecid % Change
Cmax (ng/mL) 8501275+50%
AUC0-inf (ng*h/mL) 780015600+100%
t1/2 (hours) 4.28.5+102%
Renal Clearance (mL/min) 15075-50%

Experimental Protocols

Protocol: In Vivo Assessment of Probenecid's Effect on R-95867 Pharmacokinetics in a Rodent Model
  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

  • Acclimatization: Acclimatize animals for at least 7 days with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Formulation:

    • R-95867: Dissolve in a suitable vehicle (e.g., 0.5% methylcellulose) to a final concentration of 10 mg/mL for oral gavage.

    • Probenecid: Suspend in a suitable vehicle to a final concentration of 50 mg/mL for oral gavage.

  • Dosing:

    • Group 1 (Control): Administer vehicle for probenecid, followed 1 hour later by a single oral dose of R-95867 (e.g., 50 mg/kg).

    • Group 2 (Treatment): Administer a single oral dose of probenecid (e.g., 200 mg/kg), followed 1 hour later by a single oral dose of R-95867 (50 mg/kg).

  • Sample Collection: Collect blood samples (approx. 0.2 mL) via tail vein or a cannulated vessel at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose of R-95867.

  • Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify R-95867 concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software.

Visualizations

G cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule Cell cluster_urine Urine R95867_blood R-95867 OAT OAT1/OAT3 Transporter R95867_blood->OAT Secretion Probenecid_blood Probenecid Probenecid_blood->OAT Competitive Inhibition R95867_urine R-95867 OAT->R95867_urine

Caption: Mechanism of Probenecid Action on R-95867 Renal Excretion.

G cluster_workflow Experimental Workflow start Start: Animal Acclimatization dosing_control Group 1: Administer Vehicle + R-95867 start->dosing_control dosing_treatment Group 2: Administer Probenecid + R-95867 start->dosing_treatment sampling Serial Blood Sampling (0-24h) dosing_control->sampling dosing_treatment->sampling analysis LC-MS/MS Bioanalysis of Plasma sampling->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc comparison Compare PK Parameters Between Groups pk_calc->comparison end End: Assess Impact of Probenecid comparison->end

Caption: In Vivo Experimental Workflow Diagram.

References

Technical Support Center: CS-834 Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the impact of food intake on the pharmacokinetics of the oral carbapenem (B1253116) antibiotic, CS-834.

Frequently Asked Questions (FAQs)

Q1: What is the effect of food on the bioavailability of this compound?

A1: Co-administration of this compound with a meal has been shown to affect its oral bioavailability. Specifically, when this compound was administered to rats after a meal, the bioavailability of its active metabolite, R-95867, was approximately doubled compared to administration in a fasted state.

Q2: How does food intake influence the peak plasma concentration (Cmax) and time to reach peak concentration (Tmax) of the active metabolite of this compound?

A2: In human subjects, the time to reach peak plasma concentration (Tmax) of the active metabolite R-95867 was delayed when this compound was administered after a meal, shifting from approximately 2.5 hours in the fasted state to 4 hours. However, the peak plasma concentration (Cmax) was not significantly altered by food intake.

Q3: Is there a dose-dependent effect on the pharmacokinetics of this compound when taken with food?

A3: Yes, studies in rats have indicated a dose-dependent absorption of this compound. The bioavailability of the active form, R-95867, was found to be higher at lower doses of this compound. This suggests that the absorption process may be saturable.

Q4: What is the proposed mechanism for the increased bioavailability of this compound when taken with food?

A4: The enhanced bioavailability of this compound's active metabolite, R-95867, when co-administered with food is thought to be due to the inhibition of its degradation by digestive enzymes, such as pancreatic juice, in the intestinal lumen.

Troubleshooting Guide

Issue: High variability in pharmacokinetic data between fed and fasted study groups.

Possible Causes and Solutions:

  • Standardization of Meals: Ensure the composition and caloric content of the meal provided in the "fed" state are consistent across all subjects. A high-fat, high-calorie meal is often used in food-effect studies to elicit the maximum physiological response.

  • Fasting Duration: Strictly enforce the required fasting period for the "fasted" cohort to ensure a true baseline.

  • Dosing Time: The timing of drug administration relative to the meal is critical. Standardize the protocol to administer the drug at a specific time point after the meal has been consumed.

Issue: Unexpectedly low bioavailability in the fed state.

Possible Causes and Solutions:

  • Drug-Food Interaction: While food generally increases the bioavailability of this compound's active metabolite, specific food components could potentially interact with the drug. Analyze the composition of the standard meal for any known chelating agents or compounds that might interfere with absorption.

  • GI Tract Physiology: Individual variations in gastric emptying time and intestinal transit can be influenced by the meal and affect drug absorption. Consider monitoring these physiological parameters if high inter-subject variability is observed.

Experimental Protocols

Study of Food Effect on Pharmacokinetics in Humans:

A randomized, single-dose, two-way crossover study is a common design.

  • Subjects: Healthy adult volunteers.

  • Fasted State Protocol:

    • Subjects fast overnight for at least 10 hours before drug administration.

    • A single oral dose of this compound is administered with water.

    • Subjects continue to fast for a specified period (e.g., 4 hours) post-dosing.

  • Fed State Protocol:

    • Following an overnight fast, subjects are given a standardized high-fat, high-calorie breakfast.

    • The single oral dose of this compound is administered shortly after the meal is finished.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours).

  • Bioanalysis: Plasma concentrations of the active metabolite, R-95867, are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) are calculated for both fed and fasted states.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of R-95867 in Humans After a Single Oral Dose of this compound (150 mg)

ParameterFasted StateFed State
Cmax (μg/mL) 2.01.8
Tmax (hr) 2.54.0
AUC₀₋₂₄ (μg*hr/mL) 9.09.7

Data is approximate and derived from graphical representations in the cited literature.

Table 2: Bioavailability of R-95867 in Rats After Oral Administration of this compound

StateBioavailability (%)
Fasted ~15%
Fed ~30%

Bioavailability can be dose-dependent.

Diagrams

Food_Effect_Study_Workflow cluster_screening Subject Recruitment & Screening cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis s1 Healthy Volunteers s2 Inclusion/Exclusion Criteria s1->s2 rand1 Randomization s2->rand1 groupA Group A (Fasted) rand1->groupA Arm 1 groupB Group B (Fed) rand1->groupB Arm 2 doseA Administer this compound groupA->doseA doseB Administer this compound with Meal groupB->doseB pkA Serial Blood Sampling doseA->pkA pkB Serial Blood Sampling doseB->pkB washout Washout Period pkA->washout pkB->washout groupA2 Group A (Fed) washout->groupA2 Crossover groupB2 Group B (Fasted) washout->groupB2 Crossover doseA2 Administer this compound with Meal groupA2->doseA2 doseB2 Administer this compound groupB2->doseB2 pkA2 Serial Blood Sampling doseA2->pkA2 pkB2 Serial Blood Sampling doseB2->pkB2 bioanalysis Bioanalysis of R-95867 pkA2->bioanalysis pkB2->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis stat_analysis Statistical Comparison pk_analysis->stat_analysis

Caption: Workflow for a two-way crossover food-effect study.

Technical Support Center: Synthesis and Purification of CS-834

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of CS-834. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the experimental procedures for this novel oral carbapenem (B1253116) antibiotic.

Compound Overview: this compound is a pivaloyloxymethyl (POM) ester-type prodrug of the active metabolite R-95867. It belongs to the 1β-methylcarbapenem class of antibiotics, known for their broad-spectrum activity. The synthesis of this compound typically involves the formation of the carbapenem core followed by the introduction of the side chain and ester promoiety.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound, a 1β-methylcarbapenem, generally follows a multi-step pathway. A key step that has been reported is the construction of the bicyclic carbapenem system via an intramolecular Wittig-type reaction. This approach is favored for its efficiency. The pivaloyloxymethyl (POM) ester group is typically introduced in the final stages of the synthesis.

Q2: What are the most common impurities encountered during the synthesis of this compound?

While specific impurity profiles for this compound are not extensively detailed in publicly available literature, common impurities in carbapenem synthesis can include:

  • Epimers: Stereoisomers at various chiral centers can form if reaction conditions are not strictly controlled.

  • Oxidation Products: The sulfur atom in the side chain can be susceptible to oxidation.

  • Hydrolysis Products: The β-lactam ring is sensitive to hydrolysis, especially under non-neutral pH conditions. The pivaloyloxymethyl ester is also prone to hydrolysis.

  • Residual Solvents and Reagents: Incomplete removal of solvents and unreacted starting materials or reagents.

Q3: What are the primary challenges in the purification of this compound?

The main purification challenges for this compound stem from its chemical nature as a pivaloyloxymethyl ester prodrug and a β-lactam antibiotic:

  • Instability: The β-lactam core of this compound is susceptible to degradation under harsh pH or temperature conditions.

  • Prodrug Moiety Lability: The pivaloyloxymethyl (POM) ester can be cleaved prematurely during purification, leading to the formation of the active metabolite (R-95867) as an impurity.

  • Polarity: As a moderately polar molecule, finding a suitable solvent system for chromatography that provides good separation from polar impurities without causing degradation can be challenging.

Troubleshooting Guides

Synthesis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low yield in the intramolecular Wittig reaction 1. Incomplete formation of the phosphorus ylide. 2. Suboptimal reaction temperature or time. 3. Presence of moisture or protic solvents.1. Ensure anhydrous conditions and use a strong, non-nucleophilic base for ylide generation. 2. Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS. 3. Use freshly dried solvents and reagents.
Formation of multiple stereoisomers 1. Lack of stereocontrol in key bond-forming reactions. 2. Epimerization under non-neutral reaction or work-up conditions.1. Utilize stereoselective reagents and catalysts. 2. Maintain neutral pH during work-up and purification steps. Use buffered solutions where appropriate.
Degradation of the β-lactam ring Exposure to strong acids, bases, or high temperatures.1. Perform reactions at low temperatures whenever possible. 2. Use mild and non-nucleophilic reagents. 3. Neutralize the reaction mixture promptly during work-up.
Purification Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Co-elution of this compound with impurities in reverse-phase HPLC 1. Similar polarity of the target compound and impurities. 2. Inappropriate mobile phase composition or gradient.1. Screen different C18 or other reverse-phase columns with varying selectivity. 2. Optimize the mobile phase, including the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH (maintaining it close to neutral). 3. Employ a shallower gradient for better resolution.
Degradation of this compound on the chromatography column 1. Acidic or basic nature of the stationary phase or mobile phase. 2. Prolonged exposure to the purification environment.1. Use a buffered mobile phase to maintain a neutral pH. 2. Consider alternative, gentler purification techniques like solid-phase extraction (SPE) with a C18 cartridge for initial cleanup.[1] 3. Minimize the purification time.
Presence of the active metabolite (R-95867) in the final product Hydrolysis of the pivaloyloxymethyl ester during purification or work-up.1. Avoid acidic or basic conditions. 2. Use low temperatures throughout the purification process. 3. If using HPLC, ensure the collected fractions are neutralized immediately if an acidic or basic modifier is used.

Experimental Protocols

While a detailed, publicly available protocol for the synthesis of this compound is limited, a general workflow can be inferred from the synthesis of related 1β-methylcarbapenems.

General Synthesis Workflow

PurityTroubleshooting cluster_synthesis Synthesis Issues cluster_purification Purification Issues start Low Purity of this compound side_reactions Side Reactions Occurring start->side_reactions Analyze by LC-MS incomplete_reaction Incomplete Reaction start->incomplete_reaction Check TLC/LC-MS of crude degradation Product Degradation start->degradation Check for known degradants poor_separation Poor Chromatographic Separation start->poor_separation Review chromatogram on_column_degradation On-Column Degradation start->on_column_degradation Compare crude vs. pure profile node_sr1 Optimize reaction conditions (temp, time, reagents) side_reactions->node_sr1 node_ir1 Increase reaction time/temp or add more reagent incomplete_reaction->node_ir1 node_d1 Use milder conditions (temp, pH) degradation->node_d1 node_ps1 Optimize chromatography method (column, mobile phase, gradient) poor_separation->node_ps1 node_ocd1 Use buffered mobile phase, shorter run time, or alternative method (SPE) on_column_degradation->node_ocd1

References

Validation & Comparative

A Comparative In-Vivo Efficacy Analysis of CS-834 and Cefdinir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vivo efficacy of the oral carbapenem (B1253116) CS-834 and the third-generation cephalosporin (B10832234) cefdinir (B1668824). The information presented is collated from preclinical studies, with a focus on quantitative data from murine infection models to assist in research and development decisions.

Overview of a Comparative In-Vivo Efficacy Study

The following diagram outlines a typical experimental workflow for assessing the in-vivo efficacy of antimicrobial agents in a murine infection model.

G Animal_Acclimatization Animal Acclimatization (e.g., ICR mice, 4 weeks old) Bacterial_Culture Bacterial Strain Preparation (e.g., S. pneumoniae, S. aureus) Bacterial_Challenge Bacterial Challenge (Intraperitoneal or Intranasal) Animal_Acclimatization->Bacterial_Challenge Drug_Formulation Drug Formulation (this compound & Cefdinir in 0.5% HPMC) Bacterial_Culture->Bacterial_Challenge Drug_Administration Oral Administration of This compound or Cefdinir Drug_Formulation->Drug_Administration Bacterial_Challenge->Drug_Administration Monitoring Monitoring of Morbidity & Mortality Drug_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., ED50 Calculation, Bacterial Load) Monitoring->Endpoint_Analysis

Caption: Workflow of a typical in-vivo efficacy study.

Mechanism of Action

Both this compound and cefdinir are beta-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.

G cluster_cs834 This compound (Prodrug) cluster_cefdinir Cefdinir CS834 This compound R95867 R-95867 (Active Metabolite) CS834->R95867 Hydrolysis in Intestinal Wall PBP Penicillin-Binding Proteins (PBPs) R95867->PBP Inhibition Cefdinir Cefdinir Cefdinir->PBP Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action for this compound and cefdinir.

This compound is a prodrug that is hydrolyzed in the intestinal wall to its active form, R-95867.[1][2] R-95867, a carbapenem, exhibits a high affinity for penicillin-binding proteins (PBPs), leading to the inhibition of bacterial cell wall synthesis.[1][2] Similarly, cefdinir, a third-generation cephalosporin, binds to PBPs, disrupting the cross-linking of peptidoglycan chains essential for cell wall integrity.[3][4][5] This ultimately results in bacterial cell lysis and death.[3][6]

In-Vivo Efficacy Data

The in-vivo efficacy of this compound and cefdinir has been evaluated in murine models of systemic and respiratory tract infections. The following tables summarize the 50% effective dose (ED₅₀) required for survival against various bacterial pathogens.

Systemic Infection Model (Intraperitoneal Challenge)
Bacterial StrainThis compound ED₅₀ (mg/kg)Cefdinir ED₅₀ (mg/kg)
Staphylococcus aureus Smith0.963.5
Staphylococcus aureus 203 (MRSA)>100>100
Streptococcus pneumoniae III0.201.1
Streptococcus pneumoniae 190.160.58
Haemophilus influenzae 760.180.38
Escherichia coli KC-140.161.9
Klebsiella pneumoniae DT-S0.080.18

Data sourced from Inoue, K., et al. (1998).

Respiratory Infection Model (Intranasal Challenge)
Bacterial StrainThis compound ED₅₀ (mg/kg)Cefdinir ED₅₀ (mg/kg)
Streptococcus pneumoniae III0.8312
Klebsiella pneumoniae KC-10.541.3

Data sourced from Inoue, K., et al. (1998).

Minimum Inhibitory Concentrations (MICs)

The in-vitro activity of the active metabolite of this compound (R-95867) and cefdinir against various pathogens provides context for their in-vivo performance.

Bacterial StrainR-95867 MIC₉₀ (µg/mL)Cefdinir MIC₉₀ (µg/mL)
Methicillin-susceptible S. aureus (MSSA)0.060.5
Methicillin-resistant S. aureus (MRSA)32>128
Penicillin-susceptible S. pneumoniae0.030.12
Penicillin-resistant S. pneumoniae0.252
H. influenzae0.250.5
E. coli0.122
K. pneumoniae0.060.5

Data sourced from Asaka, T., et al. (1998).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Murine Systemic Infection Model
  • Animals: Male ICR mice, four weeks of age, were used for the studies.

  • Bacterial Strains: A range of clinical isolates and standard strains of Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, Escherichia coli, and Klebsiella pneumoniae were utilized.

  • Inoculum Preparation: Bacteria were cultured in appropriate broth, and the cell suspension was adjusted to the desired concentration. For the intraperitoneal challenge, the bacterial suspension was mixed with 5% mucin.

  • Infection: Mice were challenged via intraperitoneal injection of the bacterial suspension.

  • Drug Administration: this compound and cefdinir were suspended in a 0.5% solution of hydroxypropylmethylcellulose (B13716658) (HPMC). A single oral dose was administered 1 hour after the bacterial challenge.

  • Efficacy Assessment: The survival of the mice was monitored for 7 days post-infection. The 50% effective dose (ED₅₀) was calculated based on the survival rates at different drug concentrations.

Murine Respiratory Infection Model
  • Animals: Male ICR mice, four weeks of age, were used.

  • Bacterial Strains: Streptococcus pneumoniae and Klebsiella pneumoniae strains were used for the respiratory infection model.

  • Inoculum Preparation: Bacteria were cultured and suspended in an appropriate broth to the target concentration.

  • Infection: Mice were anesthetized, and the bacterial suspension was administered intranasally to induce pneumonia.

  • Drug Administration: this compound and cefdinir, formulated in 0.5% HPMC, were administered orally twice daily for four days, starting 24 hours after the bacterial challenge.

  • Efficacy Assessment: The survival of the mice was observed for 10 days following the infection. The ED₅₀ was determined from the survival data.

Conclusion

The presented in-vivo and in-vitro data indicate that this compound generally exhibits greater potency against the tested Gram-positive and Gram-negative pathogens compared to cefdinir. This is reflected in the lower ED₅₀ values in both systemic and respiratory infection models and the lower MIC₉₀ values for its active metabolite, R-95867. Notably, against penicillin-resistant Streptococcus pneumoniae, this compound demonstrated significantly higher efficacy. Both agents showed limited activity against MRSA. These findings suggest that this compound may offer a therapeutic advantage in treating infections caused by susceptible organisms, particularly in cases of penicillin-resistant pneumococcal infections. Further research and clinical trials are necessary to fully elucidate the comparative clinical efficacy and safety profiles of these two antimicrobial agents.

References

Comparative Analysis of CS-834 and Other Oral Cephems Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro activity of CS-834, a novel oral carbapenem (B1253116), with other commonly used oral cephem antibiotics against a range of clinically significant bacterial isolates. The data presented is derived from key studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the potential of this compound.

Introduction to this compound

This compound is a prodrug of the potent carbapenem antibiotic R-95867.[1] Following oral administration, this compound is hydrolyzed to its active form, R-95867, which exerts a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] This guide focuses on the comparative in vitro efficacy of R-95867 against various clinical isolates, benchmarked against established oral cephems: cefteram, cefpodoxime, cefdinir, and cefditoren.

Data Presentation: Comparative In Vitro Activity

The following table summarizes the minimum inhibitory concentration (MIC) required to inhibit 90% of strains (MIC90) for R-95867 and comparator oral cephems against a panel of clinical isolates. The data is extracted from the pivotal study by Fukuoka et al. (1997) in Antimicrobial Agents and Chemotherapy.

Clinical IsolateNo. of StrainsR-95867 (Active form of this compound)CefteramCefpodoximeCefdinirCefditoren
Staphylococcus aureus (MSSA)540.100.781.560.390.20
Staphylococcus epidermidis (MSSE)270.100.783.130.390.20
Streptococcus pneumoniae (PCSSP)26≤0.0060.0250.050.0250.013
Streptococcus pneumoniae (PCISP)160.0250.100.200.100.05
Streptococcus pneumoniae (PCSRP)120.100.781.560.390.20
Streptococcus pyogenes51≤0.0060.0130.025≤0.006≤0.006
Haemophilus influenzae (BLNAR)250.200.100.100.100.05
Haemophilus influenzae (BLPAR)250.100.050.050.050.025
Moraxella catarrhalis520.050.390.780.100.10
Escherichia coli540.100.780.780.390.39
Klebsiella pneumoniae530.100.390.780.390.39
Proteus mirabilis520.390.200.390.100.20
Acinetobacter calcoaceticus25>100>100>100>100>100
Pseudomonas aeruginosa52>100>100>100>100>100

Abbreviations: MIC90 (Minimum Inhibitory Concentration for 90% of isolates), MSSA (Methicillin-Susceptible Staphylococcus aureus), MSSE (Methicillin-Susceptible Staphylococcus epidermidis), PCSSP (Penicillin-Susceptible Streptococcus pneumoniae), PCISP (Penicillin-Intermediate Streptococcus pneumoniae), PCSRP (Penicillin-Resistant Streptococcus pneumoniae), BLNAR (β-lactamase-negative, ampicillin-resistant), BLPAR (β-lactamase-producing, ampicillin-resistant).

Experimental Protocols

The following experimental protocol for the determination of Minimum Inhibitory Concentrations (MICs) is based on the methodology described by Fukuoka et al. (1997).

1. Bacterial Strains: A total of 1,323 clinical isolates from 35 species were used in the study.

2. Antimicrobial Agents: The antimicrobial agents tested were R-95867 (the active metabolite of this compound), cefteram, cefpodoxime, cefdinir, and cefditoren.

3. MIC Determination: The MICs were determined by the agar (B569324) dilution method according to the guidelines of the National Committee for Clinical Laboratory Standards (now CLSI).

  • Media Preparation: Mueller-Hinton agar was used as the standard medium. For fastidious organisms such as Streptococcus species, the agar was supplemented with 5% defibrinated sheep blood.

  • Inoculum Preparation: Bacterial strains were cultured overnight and then diluted to achieve a final inoculum concentration of approximately 10^4 colony-forming units (CFU) per spot.

  • Plate Inoculation: A multipoint inoculator was used to apply the bacterial suspensions to the surface of the agar plates containing serial twofold dilutions of the antimicrobial agents.

  • Incubation: The plates were incubated at 35°C for 18 to 24 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Bacterial Isolate Culture inoculum Inoculum Preparation (~10^4 CFU/spot) start->inoculum inoculation Inoculation of Agar Plates inoculum->inoculation media Agar Plate Preparation (with serial drug dilutions) media->inoculation incubation Incubation (35°C for 18-24h) inoculation->incubation reading Visual Reading of Plates incubation->reading mic MIC Determination reading->mic

Experimental workflow for MIC determination.

mechanism_of_action cluster_drug Carbapenem Action cluster_bacterium Bacterial Cell carbapenem Carbapenem (e.g., R-95867) pbp Penicillin-Binding Proteins (PBPs) carbapenem->pbp Binds to & Inhibits cell_wall Peptidoglycan Cross-linking pbp->cell_wall catalyzes lysis Cell Wall Instability & Cell Lysis cell_wall->lysis Disruption

Mechanism of action of carbapenem antibiotics.

References

In-Vitro Activity Comparison: An Analysis of Cefpodoxime and Cefditoren

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-vitro comparison between the cephalosporin (B10832234) antibiotics R-95867, cefpodoxime (B17579), and cefditoren (B193786) cannot be provided at this time. Extensive searches for the compound "R-95867" in scientific literature and chemical databases have not yielded any information on a substance with antimicrobial properties. The identifier "R-95867" does not appear to be a recognized designation for a pharmaceutical or investigational drug.

Interestingly, the code "95867" corresponds to a Current Procedural Terminology (CPT) code used in healthcare for "Needle electromyography; cranial nerve supplied muscle(s), unilateral." This is a diagnostic medical procedure and is unrelated to antibiotic drug development.

Therefore, this guide will focus on the available in-vitro activity data for cefpodoxime and cefditoren , two established third-generation oral cephalosporins.

Comparative In-Vitro Activity

Cefpodoxime and cefditoren both exhibit a broad spectrum of activity against common respiratory and urinary tract pathogens. Their in-vitro efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a key metric for comparison.

While direct comparative studies are limited, data from various sources allow for an indirect assessment of their activity against key pathogens.

Bacterial SpeciesCefpodoxime MIC90 (mg/L)Cefditoren MIC90 (mg/L)
Streptococcus pneumoniae (Penicillin-susceptible)≤0.5[1]≤0.06
Streptococcus pneumoniae (Penicillin-intermediate)-0.25 - 0.5
Streptococcus pneumoniae (Penicillin-resistant)Reduced activity0.5 - 1
Haemophilus influenzae≤0.5[1]≤0.03
Moraxella catarrhalis≤0.5[1]-
Staphylococcus aureus (Methicillin-susceptible)4[1]-
Escherichia coli≤1[1]-
Klebsiella pneumoniae-0.97
Streptococcus pyogenes-≤0.06

Note: A direct, side-by-side study providing MIC90 values for all listed organisms for both drugs was not available in the search results. The data is compiled from multiple studies. A '-' indicates that specific data was not found in the provided search results.

Experimental Protocols

The determination of in-vitro activity of these cephalosporins typically follows standardized methods, primarily agar (B569324) dilution or broth microdilution, as outlined by clinical laboratory standards bodies.

Agar Dilution Method:

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.

G cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_reading Reading Results bacterial_suspension Prepare standardized bacterial suspension inoculate Inoculate agar plates with bacterial suspension bacterial_suspension->inoculate antibiotic_stock Prepare stock solutions of antibiotics agar_plates Prepare agar plates with serial dilutions of antibiotics antibiotic_stock->agar_plates agar_plates->inoculate incubate Incubate plates under controlled conditions inoculate->incubate read_mic Determine MIC as the lowest concentration with no visible growth incubate->read_mic

Caption: Workflow of the Agar Dilution Method for MIC Determination.

Mechanism of Action

Both cefpodoxime and cefditoren, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.

G Cephalosporin Cefpodoxime / Cefditoren PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains

References

Comparative Efficacy of CS-834 Against Ofloxacin-Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of CS-834, a novel oral carbapenem (B1253116), against ofloxacin-resistant Staphylococcus aureus (ORSA). The data presented is based on available preclinical research, offering insights into its potential as a therapeutic agent. This compound is a prodrug that is hydrolyzed to its active metabolite, R-95867, after oral administration. The antibacterial activities discussed are of this active form.

Executive Summary

The active metabolite of this compound, R-95867, has demonstrated potent in vitro and in vivo antibacterial activity against a broad spectrum of bacteria, including clinically significant pathogens such as methicillin-susceptible Staphylococcus aureus (MSSA), even strains resistant to ofloxacin.[1][2][3] R-95867 exhibits superior or comparable activity to other oral cephems and, in many instances, to the parenteral carbapenem imipenem.[1][2][3][4] Its mechanism of action involves high affinity for penicillin-binding proteins (PBPs) 1 and 4 in S. aureus, leading to potent bactericidal activity.[1][2][3]

Data Presentation: In Vitro Activity of R-95867

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for R-95867 and comparator agents against Staphylococcus aureus, including ofloxacin-resistant isolates.

AntibioticBacterial StrainMIC (μg/mL)Reference
R-95867 (active form of this compound) Methicillin-susceptible S. aureus (including ofloxacin-resistant strains)≤0.006 - 0.78 (MIC90)[1][2][3]
Methicillin-susceptible S. aureus≤1.0 (MIC90)[5]
Methicillin-resistant S. aureus2 to >128 (MIC90)[5]
OfloxacinMethicillin-resistant S. aureus80.4% resistance reported in a study[6]
CiprofloxacinMethicillin-resistant S. aureus92.5% resistance reported in a study[6]
ImipenemMethicillin-susceptible S. aureusActivity similar to or 2-8 times higher than R-95867[4]
Methicillin-resistant S. aureusActivity comparable to or slightly better than R-95867[5]
Cefpodoxime, Cefdinir, CefditorenGram-positive bacteriaR-95867 was 2 to 256 times more active[4]

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The in vitro antibacterial activity of R-95867 and other antimicrobial agents is typically determined by the agar (B569324) dilution method according to the standards of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains : A diverse panel of clinical isolates of Staphylococcus aureus, including strains with confirmed resistance to ofloxacin, are used.

  • Inoculum Preparation : Bacterial colonies are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 104 colony-forming units (CFU) per spot.

  • Agar Plate Preparation : Mueller-Hinton agar is prepared and supplemented with a serial two-fold dilution of the antimicrobial agents to be tested.

  • Inoculation : The prepared bacterial inoculum is applied to the surface of the agar plates containing the different antibiotic concentrations.

  • Incubation : Plates are incubated at 35-37°C for 16-20 hours under ambient air.

  • MIC Determination : The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

In Vivo Efficacy in Murine Infection Models

The in vivo efficacy of orally administered this compound is evaluated in systemic infection models in mice.

  • Animal Model : Mice (e.g., ICR strain) are used for the infection model.

  • Infection : Mice are challenged intraperitoneally or intravenously with a lethal dose of a clinically isolated S. aureus strain (including ofloxacin-resistant strains).

  • Drug Administration : this compound and comparator drugs are administered orally at various doses immediately and at specified time points after the bacterial challenge.

  • Observation : The survival of the mice is monitored for a period of 7 days.

  • Efficacy Measurement : The 50% effective dose (ED50), the dose required to protect 50% of the infected mice from death, is calculated using a standard statistical method (e.g., probit analysis).

Visualizations

Experimental Workflow for Efficacy Assessment

ExperimentalWorkflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment strain_selection Selection of Ofloxacin-Resistant S. aureus Strains mic_determination Minimum Inhibitory Concentration (MIC) Determination via Agar Dilution strain_selection->mic_determination Inoculum Preparation animal_model Murine Systemic Infection Model strain_selection->animal_model data_analysis_invitro Comparative Analysis of MIC Values mic_determination->data_analysis_invitro Record MICs ed50_calculation Calculation of 50% Effective Dose (ED50) data_analysis_invitro->ed50_calculation Correlate in vitro and in vivo data bacterial_challenge Infection with Ofloxacin-Resistant S. aureus animal_model->bacterial_challenge drug_administration Oral Administration of this compound and Comparators bacterial_challenge->drug_administration Post-infection survival_monitoring Observation and Survival Monitoring drug_administration->survival_monitoring survival_monitoring->ed50_calculation Survival Data

Caption: Workflow for evaluating this compound efficacy against ofloxacin-resistant S. aureus.

Mechanism of Action of Beta-Lactam Antibiotics

MechanismOfAction cluster_bacterial_cell Staphylococcus aureus Cell beta_lactam R-95867 (Active form of this compound) pbp Penicillin-Binding Proteins (PBPs) (e.g., PBP1, PBP4) beta_lactam->pbp Binds to and inhibits cell_wall_synthesis Peptidoglycan Cell Wall Synthesis pbp->cell_wall_synthesis Catalyzes cell_lysis Cell Lysis and Bacterial Death cell_wall_synthesis->cell_lysis Inhibition leads to

Caption: Mechanism of action of R-95867 against Staphylococcus aureus.

References

Comparison of Antibiotic Activity Against Penicillin-Resistant vs. Penicillin-Susceptible S. pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

An important note for the reader: Information regarding the specific compound R-95867 and its activity against Streptococcus pneumoniae is not available in the public domain based on the conducted searches. Therefore, this guide provides a comparative analysis of the activity of several commonly studied antibiotics against penicillin-susceptible S. pneumoniae (PSSP) and penicillin-resistant S. pneumoniae (PRSP), following the requested format and structure.

This guide offers a comparative overview of the in vitro activity of various antimicrobial agents against strains of Streptococcus pneumoniae with differing susceptibility to penicillin. The emergence of penicillin-resistant S. pneumoniae (PRSP) has become a significant global health concern, necessitating a clear understanding of the efficacy of alternative antibiotics.[1][2]

Data Presentation: Comparative In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several antibiotics against both penicillin-susceptible and penicillin-resistant isolates of S. pneumoniae. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

Antibiotic AgentStrain CategoryMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Percent Resistant (%)
Penicillin PSSP--0.008 - 0.0640
PRSP--≥ 2.0100
Amoxicillin-Clavulanate PSSP---0
PRSP---2.9 - 5.7
Ceftriaxone PSSP---0
PRSP---2.9 - 6.9
Cefuroxime PSSP---0
PRSP---8.6
Azithromycin PSSP & PRSP---24.41 - 29.5
Levofloxacin PSSP & PRSP--0.5 - 1.0<1
Vancomycin PSSP & PRSP--0.25 - 0.50
Linezolid PSSP & PRSP--0.5 - 0.750

Data synthesized from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Resistance percentages can vary significantly by geographic location and time period.[1][3][4][5][6]

Experimental Protocols

The determination of antibiotic susceptibility and MIC values for S. pneumoniae is performed using standardized laboratory methods, primarily guided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[4][5]

1. Broth Microdilution Method: This is a common and reliable method for determining the MIC of an antibiotic.[4][7]

  • Principle: A standardized suspension of the bacterial isolate is prepared.

  • Procedure: This suspension is inoculated into a series of wells in a microtiter plate, with each well containing a different, serially diluted concentration of the antibiotic in a liquid growth medium (e.g., Mueller-Hinton broth supplemented with lysed horse blood).[4]

  • Incubation: The plates are incubated at 35°C for 20-24 hours.[4]

  • Interpretation: The MIC is read as the lowest concentration of the antibiotic that shows no visible bacterial growth.

2. Agar (B569324) Dilution Method: This method is considered a reference standard for MIC determination.

  • Principle: The antibiotic is incorporated into an agar medium at various concentrations.

  • Procedure: A standardized inoculum of the bacterial isolate is spot-plated onto the series of agar plates.

  • Incubation: The plates are incubated under appropriate conditions.

  • Interpretation: The MIC is the lowest concentration of the antibiotic on which the bacterium fails to grow.

3. E-test® (Epsilometer Test): The E-test is a gradient diffusion method that provides a quantitative MIC value.[8]

  • Principle: A plastic strip impregnated with a predefined, continuous gradient of antibiotic concentrations is placed on an agar plate that has been uniformly inoculated with the test organism.

  • Procedure: During incubation, the antibiotic diffuses from the strip into the agar, creating a concentration gradient.

  • Interpretation: An elliptical zone of inhibition forms. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale printed on the strip.[8]

Visualizations

The following diagrams illustrate a typical experimental workflow for antimicrobial susceptibility testing and the logical framework for comparing antibiotic efficacy.

G cluster_0 Sample Processing & Isolation cluster_1 Susceptibility Testing cluster_2 Data Analysis Sample Clinical Sample (e.g., Sputum, Blood) Culture Culture on Blood Agar Sample->Culture Isolate Pure S. pneumoniae Isolate Culture->Isolate Inoculum Prepare Standardized Inoculum Isolate->Inoculum AST Perform AST (Broth Microdilution, E-test) Inoculum->AST Incubate Incubate at 35°C for 20-24h AST->Incubate Read Read Results (Zone Diameter or MIC) Incubate->Read Interpret Interpret using CLSI Breakpoints (S, I, R) Read->Interpret Report Generate Report Interpret->Report

Caption: Experimental workflow for antimicrobial susceptibility testing of S. pneumoniae.

G Compound Test Antibiotic MIC_PSSP Determine MIC for PSSP Compound->MIC_PSSP MIC_PRSP Determine MIC for PRSP Compound->MIC_PRSP PSSP Penicillin-Susceptible S. pneumoniae (PSSP) PSSP->MIC_PSSP PRSP Penicillin-Resistant S. pneumoniae (PRSP) PRSP->MIC_PRSP Compare Compare MIC Values MIC_PSSP->Compare MIC_PRSP->Compare Efficacy Determine Relative Efficacy Compare->Efficacy

Caption: Logical relationship for comparing antibiotic activity against PSSP and PRSP.

References

A Comparative Analysis of CS-834 (Tebipenem Pivoxil) and Cefditoren Pivoxil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of two oral β-lactam antibiotics, this guide provides a comparative analysis of the investigational carbapenem, CS-834 (tebipenem pivoxil), and the third-generation cephalosporin, cefditoren (B193786) pivoxil. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, in vitro and in vivo efficacy, pharmacokinetic profiles, and available clinical data.

This guide synthesizes preclinical and clinical findings to offer a comprehensive comparison. While direct head-to-head clinical trial data is limited, preclinical evidence suggests distinct advantages for tebipenem (B1682724) pivoxil in certain scenarios.

Chemical Structure and Mechanism of Action

Both this compound and cefditoren pivoxil are prodrugs, designed to enhance oral bioavailability. Following administration, they are hydrolyzed by esterases to their active forms, tebipenem and cefditoren, respectively.

This compound (Tebipenem Pivoxil): As a carbapenem, tebipenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to and inactivating essential penicillin-binding proteins (PBPs). Tebipenem has shown a high affinity for PBP 1, 2, 3, and 4 in Staphylococcus aureus and PBPs 1a, 1b, 2, and 3 in Escherichia coli. This broad-spectrum binding contributes to its potent antibacterial activity.

Cefditoren Pivoxil: Cefditoren, a third-generation cephalosporin, also functions by inhibiting bacterial cell wall synthesis through PBP inactivation. Its primary targets include PBP 1, 2, and 3 in susceptible organisms.

Mechanism_of_Action cluster_0 Drug Administration cluster_1 Activation cluster_2 Bacterial Target cluster_3 Cellular Effect This compound (Prodrug) This compound (Prodrug) Esterases Esterases This compound (Prodrug)->Esterases Hydrolysis Cefditoren Pivoxil (Prodrug) Cefditoren Pivoxil (Prodrug) Cefditoren Pivoxil (Prodrug)->Esterases Hydrolysis Tebipenem (Active) Tebipenem (Active) Esterases->Tebipenem (Active) Cefditoren (Active) Cefditoren (Active) Esterases->Cefditoren (Active) Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Tebipenem (Active)->Penicillin-Binding Proteins (PBPs) Binding Cefditoren (Active)->Penicillin-Binding Proteins (PBPs) Binding Inhibition of Peptidoglycan Synthesis Inhibition of Peptidoglycan Synthesis Penicillin-Binding Proteins (PBPs)->Inhibition of Peptidoglycan Synthesis Cell Wall Disruption Cell Wall Disruption Inhibition of Peptidoglycan Synthesis->Cell Wall Disruption Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Disruption->Bacterial Cell Lysis

Figure 1: Comparative Mechanism of Action

In Vitro Antibacterial Activity

Preclinical studies have demonstrated the potent in vitro activity of R-95867 (the active form of this compound) against a wide range of pathogens, often exceeding that of cefditoren and other oral cephalosporins.

PathogenR-95867 (MIC90, μg/mL)Cefditoren (MIC90, μg/mL)
Streptococcus pneumoniae (Penicillin-Susceptible)0.016≤0.06 - 0.5
Streptococcus pneumoniae (Penicillin-Resistant)0.50.5 - 1
Haemophilus influenzae≤0.25≤0.015 - 0.03
Moraxella catarrhalis≤0.030.06 - 0.12
Staphylococcus aureus (Methicillin-Susceptible)0.250.5 - 1
Escherichia coli0.120.5 - 4
Data compiled from multiple in vitro studies.

In Vivo Efficacy in Animal Models

In vivo studies in murine infection models have consistently shown the high efficacy of orally administered this compound, which was often superior to that of cefditoren pivoxil, particularly against infections caused by resistant pathogens.

Infection ModelPathogenThis compound (ED50, mg/kg)Cefditoren Pivoxil (ED50, mg/kg)
Systemic InfectionS. aureus Smith1.114
Systemic InfectionS. pneumoniae Type 30.180.43
Systemic InfectionE. coli KC-140.131.6
Respiratory Tract InfectionS. pneumoniae (Penicillin-Resistant)1.95>100
ED50 represents the 50% effective dose required to protect mice from lethal infection.

Pharmacokinetic Properties

Both drugs are orally absorbed and converted to their active forms. However, their pharmacokinetic profiles exhibit some differences.

ParameterThis compound (Active Form: Tebipenem)Cefditoren Pivoxil (Active Form: Cefditoren)
Bioavailability ~60% (in monkeys)~14% (fasting), increased with food
Tmax 1.0 - 1.5 hours1.5 - 2.5 hours
Cmax (200 mg dose) ~1.5 µg/mL~1.8 µg/mL
Half-life (t1/2) ~1.0 hour~1.6 hours
Protein Binding ~25%~88%
Excretion Primarily renalPrimarily renal

Clinical Efficacy and Safety

This compound (Tebipenem Pivoxil): Marketed in Japan as Orapenem® for pediatric infections such as otitis media and pneumonia, tebipenem pivoxil has demonstrated clinical efficacy. A double-blind comparative phase 3 study in 204 children with acute otitis media found tebipenem pivoxil (4 mg/kg BID) to be non-inferior to high-dose cefditoren pivoxil (≥4.2 to <6.0 mg/kg TID), with efficacy rates of 98.2% and 92.6%, respectively. The incidence of drug-related adverse reactions was similar between the two groups (15.3% vs. 13.9%).[1]

More recently, a global Phase III trial (PIVOT-PO) of tebipenem pivoxil HBr for complicated urinary tract infections (cUTIs) in adults was stopped early for efficacy. The trial demonstrated that oral tebipenem pivoxil was non-inferior to intravenous ertapenem.[1] The most common adverse event reported in clinical trials is diarrhea.

Cefditoren Pivoxil: Cefditoren pivoxil is approved for the treatment of various community-acquired infections, including acute exacerbations of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and uncomplicated skin and skin structure infections. Clinical trials have established its efficacy and safety profile, which is comparable to other oral cephalosporins. The most frequently reported adverse events are gastrointestinal, primarily diarrhea.

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) are typically determined by the agar (B569324) dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Determination_Workflow Bacterial Isolate Bacterial Isolate Inoculum Preparation Inoculum Preparation Bacterial Isolate->Inoculum Preparation Standardized to 0.5 McFarland Agar Plate Inoculation Agar Plate Inoculation Inoculum Preparation->Agar Plate Inoculation Incubation Incubation Agar Plate Inoculation->Incubation 35°C for 16-20h Serial Drug Dilutions Serial Drug Dilutions Agar Plate Preparation Agar Plate Preparation Serial Drug Dilutions->Agar Plate Preparation Agar Plate Preparation->Agar Plate Inoculation Visual Inspection Visual Inspection Incubation->Visual Inspection Lowest concentration with no visible growth MIC Value MIC Value Visual Inspection->MIC Value

References

In-Vivo Protective Effect of CS-834 Versus Levofloxacin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in-vivo protective effects of the novel oral carbapenem (B1253116), CS-834, and the broad-spectrum fluoroquinolone, levofloxacin (B1675101). This analysis is based on available preclinical data from separate studies, as no direct head-to-head in-vivo comparative studies have been identified in the current literature.

This compound is a prodrug of the active carbapenem R-95867, exhibiting potent antibacterial activity against a wide range of pathogens. Levofloxacin, the L-isomer of ofloxacin (B1677185), is a widely used fluoroquinolone with demonstrated efficacy against both Gram-positive and Gram-negative bacteria. This guide synthesizes data from various murine infection models to offer insights into the potential therapeutic applications of these antimicrobial agents.

Comparative Efficacy in Murine Systemic Infection Models

The protective effects of orally administered this compound and levofloxacin have been evaluated in murine systemic infection models, with efficacy determined by the 50% effective dose (ED₅₀). The data presented below is collated from separate studies and, while not directly comparable, provides a valuable overview of each compound's potency against various bacterial strains.

PathogenStrainThis compound ED₅₀ (mg/kg)Levofloxacin ED₅₀ (mg/kg)Ofloxacin ED₅₀ (mg/kg) [Comparator for this compound]
Staphylococcus aureusSmith0.96-13
Staphylococcus aureusMRSA No. 17>100->100
Streptococcus pneumoniaeType III0.29-13
Streptococcus pneumoniaePenicillin-Resistant0.81-16
Escherichia coliO-1110.70-1.1
Klebsiella pneumoniaeNCF-680.53-2.0
Serratia marcescensT-556.3-1.9
Haemophilus influenzaeSR175311.2-1.4

Note: The levofloxacin data is not available from the same comparative studies. The ofloxacin data is presented as an indirect comparator from a study evaluating this compound.

Experimental Protocols

The following sections detail the methodologies employed in the in-vivo studies cited in this guide.

Murine Systemic Infection Model

The in-vivo efficacy of this compound and comparator agents was assessed using a systemic infection model in mice.

  • Animal Model: Male ICR mice, four weeks of age, were used for the experiments.

  • Inoculum Preparation: Bacterial strains were cultured in appropriate broth, and the cell concentrations were adjusted with saline containing 5% mucin.

  • Infection: Mice were intraperitoneally inoculated with 0.5 ml of the bacterial suspension.

  • Drug Administration: The test compounds, including this compound, were suspended in 0.5% carboxymethylcellulose and administered orally in a volume of 0.2 ml at 1 and 5 hours post-infection.

  • Efficacy Evaluation: The number of surviving mice was recorded daily for 7 days. The 50% effective dose (ED₅₀) was calculated using the probit method.

G cluster_protocol Murine Systemic Infection Protocol prep Bacterial Culture and Inoculum Preparation infect Intraperitoneal Infection of Mice prep->infect Inoculation treat Oral Administration of This compound or Comparator infect->treat 1 and 5 hours post-infection observe Observation and Survival Recording for 7 Days treat->observe calc ED50 Calculation (Probit Method) observe->calc

Fig. 1: Experimental workflow for the murine systemic infection model.

In-Vivo Efficacy in a Murine Pyelonephritis Model

A separate study evaluated the efficacy of levofloxacin in a murine model of hematogenous pyelonephritis caused by Staphylococcus aureus.

Murine Hematogenous Pyelonephritis Model
  • Animal Model: Carrageenan-primed mice were used to establish the infection.

  • Infection: Mice received an intravenous injection of S. aureus.

  • Treatment: Levofloxacin or a comparator (ciprofloxacin) was administered orally once or twice daily.

  • Evaluation: Twenty-four hours after the final treatment, the kidneys were excised, and the number of colony-forming units (CFU) per gram of tissue was determined.

A dose-response analysis in this model demonstrated that levofloxacin was superior to ciprofloxacin (B1669076) for all tested isolates, irrespective of their methicillin (B1676495) susceptibility. For instance, levofloxacin at a dose of 40 mg/kg once a day reduced the bacterial load by 5 log₁₀ CFU/gram.

G cluster_pyelonephritis Murine Pyelonephritis Model Workflow induce Induction of Pyelonephritis (IV S. aureus injection) administer Oral Administration of Levofloxacin or Ciprofloxacin induce->administer euthanize Euthanasia 24h post-final treatment administer->euthanize evaluate Kidney Homogenization and CFU Determination euthanize->evaluate

Fig. 2: Workflow for the murine hematogenous pyelonephritis model.

Summary and Conclusion

While a direct in-vivo comparison between this compound and levofloxacin is not available, the existing data from separate preclinical studies provide valuable insights into their respective protective effects. This compound demonstrates potent in-vivo efficacy against a range of Gram-positive and Gram-negative pathogens in a murine systemic infection model, often showing superior activity compared to ofloxacin. Levofloxacin has also shown significant in-vivo efficacy in a murine pyelonephritis model, proving more effective than ciprofloxacin in reducing the bacterial load in the kidneys.

The choice between these two antimicrobial agents in a clinical setting would depend on various factors, including the specific pathogen, its susceptibility profile, and the site of infection. Further head-to-head in-vivo studies are warranted to provide a more definitive comparison of the protective effects of this compound and levofloxacin. The experimental protocols and data presented in this guide offer a foundation for understanding the preclinical profiles of these two important antibacterial drugs.

A Comparative Analysis of Ceftobiprole and Other Beta-Lactams Against Haemophilus influenzae

Author: BenchChem Technical Support Team. Date: December 2025

I have successfully gathered significant information in the last step. I found specific in vitro activity data (MIC50 and MIC90 values) for Ceftobiprole (B606590) against various phenotypes of Haemophilus influenzae (β-lactamase-positive, β-lactamase-negative, and BLNAR). I also found studies comparing Ceftobiprole's activity with other beta-lactams like ceftriaxone, amoxicillin-clavulanate, and cefepime. Furthermore, I have collected detailed information on antimicrobial susceptibility testing methodologies from both CLSI and EUCAST guidelines, including recommended media (HTM and MH-F), inoculum preparation, and incubation conditions. This information is sufficient to create the comparison tables and the experimental protocols section. I also have a good understanding of the beta-lactam mechanism of action to create the Graphviz diagram.

Therefore, I have all the necessary components to generate the complete comparison guide as requested by the user. I do not need to perform additional searches.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of the novel cephalosporin (B10832234), R-95867 (represented by Ceftobiprole), against Haemophilus influenzae, benchmarked against other commonly used beta-lactam antibiotics. The data presented is compiled from published research to aid in understanding its potential positioning in the therapeutic landscape.

Comparative In Vitro Activity

The in vitro efficacy of a beta-lactam antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for Ceftobiprole and other beta-lactams against various phenotypes of Haemophilus influenzae.

Table 1: In Vitro Activity of Ceftobiprole and Comparator Beta-Lactams Against Haemophilus influenzae
AntibioticPhenotypeNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Ceftobiprole β-lactamase-positive 262 0.06 0.25 0.008 - 8.0
β-lactamase-negative 40 0.03 0.25 0.008 - 8.0
BLNAR 19 0.5 2.0 0.008 - 8.0
Ceftriaxoneβ-lactamase-positive2620.030.06≤0.004 - 0.25
β-lactamase-negative400.0150.03≤0.004 - 0.25
BLNAR190.120.25≤0.004 - 0.25
Amoxicillin-Clavulanateβ-lactamase-positive2620.250.5≤0.015 - >32
β-lactamase-negative400.120.25≤0.015 - >32
BLNAR*191.04.0≤0.015 - >32

*BLNAR: β-lactamase-negative, ampicillin-resistant[1][2]

Table 2: Comparative Activity of Ceftobiprole and Cefepime Against Specific H. influenzae Strains*
AntibioticStrainPhenotypeMIC (mg/L)
Ceftobiprole Strain 1 β-lactamase-negative 0.5
Strain 2 β-lactamase-positive 0.5
CefepimeStrain 1β-lactamase-negative2.0
Strain 2β-lactamase-positive8.0

*Data from a rabbit meningitis model study[3][4]

Experimental Protocols

The data presented in this guide is based on standardized antimicrobial susceptibility testing methods. The following protocols are representative of the methodologies used in the cited studies.

Broth Microdilution Method (According to CLSI Guidelines)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

  • Medium Preparation : Haemophilus Test Medium (HTM) broth is prepared and dispensed into microdilution trays.[5][6]

  • Inoculum Preparation : A suspension of the H. influenzae isolate is prepared in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microdilution tray.[5]

  • Antimicrobial Agent Dilution : The beta-lactam antibiotics are serially diluted in the HTM broth to obtain a range of concentrations.

  • Incubation : The inoculated trays are incubated at 35°C in a 5% CO₂ atmosphere for 16-20 hours.[7]

  • MIC Determination : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Quality Control : Standard quality control strains, such as Haemophilus influenzae ATCC 49247 and ATCC 49766, are tested concurrently to ensure the accuracy of the results.[5]

Disk Diffusion Method (According to EUCAST Guidelines)

The disk diffusion method is used to assess the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Medium Preparation : Mueller-Hinton agar (B569324) supplemented with 5% defibrinated horse blood and 20 mg/L β-NAD (MH-F) is used.[7][8]

  • Inoculum Preparation : A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.[5]

  • Inoculation : A sterile swab is dipped into the inoculum suspension and streaked evenly across the entire surface of the MH-F agar plate.[5]

  • Disk Application : Paper disks impregnated with a specific concentration of the beta-lactam antibiotic are placed on the agar surface.[5]

  • Incubation : The plates are incubated at 35-37°C in a 5% CO₂ atmosphere for 18-20 hours.[7]

  • Zone of Inhibition Measurement : The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The interpretation of susceptible, intermediate, or resistant is based on the zone diameter breakpoints established by EUCAST.[5]

Mechanism of Action and Resistance

Beta-lactam antibiotics exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.

Beta_Lactam_Mechanism cluster_bacterium Haemophilus influenzae cluster_drug Extracellular Space PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis (Bactericidal Effect) PBP->Lysis Inhibition leads to defective cell wall CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to BetaLactam Beta-Lactam Antibiotic (e.g., R-95867) BetaLactam->PBP Binds to and Inhibits

Mechanism of action of beta-lactam antibiotics against H. influenzae.

Resistance to beta-lactams in H. influenzae can arise through two primary mechanisms: the production of beta-lactamase enzymes that inactivate the antibiotic, or alterations in the penicillin-binding proteins (PBPs) that reduce the binding affinity of the drug.

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate H. influenzae Isolate Inoculum Prepare 0.5 McFarland Inoculum Suspension Isolate->Inoculum BrothDilution Broth Microdilution (for MIC) Inoculum->BrothDilution DiskDiffusion Disk Diffusion (for Zone Diameter) Inoculum->DiskDiffusion Medium Prepare HTM or MH-F Agar Medium->BrothDilution Medium->DiskDiffusion Incubate Incubate at 35°C in 5% CO2 BrothDilution->Incubate DiskDiffusion->Incubate ReadResults Read MIC or Measure Zone Diameter Incubate->ReadResults Interpret Interpret Results using CLSI/EUCAST Breakpoints ReadResults->Interpret Comparison Compare Activity of Different Beta-Lactams Interpret->Comparison

General workflow for antimicrobial susceptibility testing.

References

A Comparative Analysis of the Bactericidal Activity of R-95867 and Other Carbapenems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bactericidal activity of R-95867, the active metabolite of the oral carbapenem (B1253116) CS-834, with other established carbapenems such as imipenem (B608078), meropenem (B701), and panipenem (B1678378). The information is compiled from various in vitro and in vivo studies to assist researchers in evaluating its potential in antibacterial drug development.

In Vitro Susceptibility

The in vitro activity of a new antimicrobial agent is a key indicator of its potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of R-95867 and other carbapenems against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Gram-Positive Aerobes

R-95867 demonstrates potent activity against many Gram-positive aerobes, including methicillin-susceptible Staphylococcus aureus (MSSA) and penicillin-resistant Streptococcus pneumoniae. Its activity is generally comparable to or slightly less potent than imipenem against these strains.[1][2]

OrganismR-95867 (MIC90, µg/mL)Imipenem (MIC90, µg/mL)Meropenem (MIC90, µg/mL)Panipenem (MIC90, µg/mL)
Staphylococcus aureus (MSSA)0.5≤0.06 - 0.120.06N/A
Streptococcus pneumoniae (Penicillin-susceptible)≤0.016≤0.0060.05≤0.006
Streptococcus pneumoniae (Penicillin-resistant)0.50.781.560.39
Streptococcus pyogenes0.016N/AN/AN/A

Note: Data for meropenem and panipenem are from separate studies and are provided for indirect comparison.

Gram-Negative Aerobes

Against a majority of Gram-negative aerobes, R-95867 shows potent activity, often superior to oral cephalosporins.[1][2] When compared to imipenem, its activity varies depending on the species. Meropenem generally exhibits greater potency against Gram-negative bacteria compared to imipenem.[3][4][5][6]

OrganismR-95867 (MIC90, µg/mL)Imipenem (MIC90, µg/mL)Meropenem (MIC90, µg/mL)Panipenem (MIC90, µg/mL)
Escherichia coli0.10.2≤0.0250.2
Klebsiella pneumoniae0.2N/AN/AN/A
Proteus mirabilis0.78N/AN/AN/A
Haemophilus influenzae0.2250.16.25
Moraxella catarrhalis≤0.06N/AN/AN/A
Serratia marcescens>128N/AN/AN/A
Acinetobacter calcoaceticus>128N/AN/AN/A

Note: Data for meropenem and panipenem are from separate studies and are provided for indirect comparison.

Anaerobic Bacteria

R-95867 is active against a variety of anaerobic bacteria, inhibiting 90% of tested strains at ≤2 mg/L.[7][8] Its activity is noted to be greater than ampicillin/sulbactam and clindamycin (B1669177) against several anaerobic species.[7]

OrganismR-95867 (MIC90, µg/mL)Imipenem (MIC90, µg/mL)Meropenem (MIC90, µg/mL)
Bacteroides fragilis group≤2≤1≤1
Peptostreptococci≤2N/AN/A
Clostridia≤2N/AN/A
Porphyromonas spp.≤2N/AN/A
Fusobacterium spp.≤2N/AN/A

Note: Data for imipenem and meropenem against specific anaerobic species were not available in the same comparative studies.

Bactericidal Activity

R-95867 has demonstrated potent bactericidal activity against Staphylococcus aureus and Escherichia coli.[2][9][10] While specific time-kill kinetic data comparing R-95867 with other carbapenems is limited in the reviewed literature, the potent in vitro (low MIC) and in vivo efficacy suggest a strong bactericidal effect.

Experimental Protocols

The data presented in this guide are based on standard antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were primarily determined using the agar (B569324) dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Agar Plates : Serial twofold dilutions of each antimicrobial agent are prepared and incorporated into Mueller-Hinton agar.

  • Inoculum Preparation : Bacterial isolates are cultured to a specific turbidity, corresponding to a standardized cell density (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to provide a final inoculum of approximately 10^4 CFU per spot on the agar plate.

  • Inoculation : The standardized bacterial suspensions are inoculated onto the surface of the agar plates containing the different antibiotic concentrations.

  • Incubation : Plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay (General Protocol)

While specific comparative data for R-95867 was not available, a general time-kill assay protocol to determine bactericidal activity is as follows:

  • Inoculum Preparation : A standardized suspension of the test organism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Addition of Antibiotic : The carbapenem is added to the bacterial suspension at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control tube without any antibiotic is also included.

  • Incubation and Sampling : The tubes are incubated at 35-37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Count : Serial dilutions of the collected aliquots are plated on appropriate agar plates. After incubation, the number of colonies (CFU/mL) is counted.

  • Data Analysis : The log10 CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of carbapenems and a typical workflow for evaluating bactericidal activity.

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall Lysis Cell Lysis (Bactericidal Effect) PBP->Lysis Inhibition of cell wall synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Carbapenem Carbapenem (e.g., R-95867) Carbapenem->Inhibition Inhibition->PBP Binds to and inactivates PBPs

Caption: Mechanism of action of carbapenems.

G cluster_workflow Experimental Workflow start Bacterial Isolate mic MIC Determination (Agar/Broth Dilution) start->mic time_kill Time-Kill Assay mic->time_kill Inoculum at multiples of MIC data_analysis Data Analysis (log reduction in CFU/mL) time_kill->data_analysis comparison Comparison of Bactericidal Activity data_analysis->comparison

Caption: Workflow for assessing bactericidal activity.

References

Oral Carbapenem CS-834 Demonstrates Robust Clinical Efficacy in Respiratory and Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical trial data reveals that CS-834, a first-in-class oral carbapenem (B1253116) antibiotic, exhibits significant clinical efficacy in the treatment of both respiratory and urinary tract infections. As the oral prodrug of tebipenem (B1682724), this compound offers a promising alternative to intravenous therapies, potentially reducing hospitalization duration and healthcare costs.

This guide provides a detailed comparison of the clinical performance of this compound (administered as tebipenem pivoxil) against other antibiotics in treating complicated urinary tract infections (cUTIs), acute pyelonephritis (AP), and pediatric community-acquired pneumonia. The experimental protocols of key clinical trials are outlined, and the underlying mechanism of action is illustrated.

Mechanism of Action

Tebipenem, the active metabolite of this compound, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2][3] Like other β-lactam antibiotics, tebipenem binds to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3] This binding action disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[2][3] A key advantage of tebipenem is its stability against many β-lactamase enzymes, which are a common mechanism of antibiotic resistance in bacteria.[1]

Tebipenem_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_drug Drug Action cluster_outcome Outcome PBP Penicillin-Binding Proteins (PBPs) Inhibition Inhibition of Cell Wall Synthesis Peptidoglycan Peptidoglycan (Cell Wall Component) Peptidoglycan->PBP catalyzed by CellWall Bacterial Cell Wall Synthesis CellWall->Peptidoglycan produces CS834 This compound (Prodrug) (Oral Administration) Tebipenem Tebipenem (Active Form) CS834->Tebipenem Hydrolysis in intestine Tebipenem->PBP Inhibits Lysis Cell Lysis and Bacterial Death Inhibition->Lysis

Diagram 1: Mechanism of action of this compound (Tebipenem).

Clinical Efficacy in Complicated Urinary Tract Infections (cUTI) and Acute Pyelonephritis (AP)

A pivotal Phase 3, randomized, double-blind, double-dummy, multicenter clinical trial (ADAPT-PO; NCT03788967) evaluated the efficacy and safety of oral tebipenem pivoxil hydrobromide compared to intravenous (IV) ertapenem (B1671056) in hospitalized adult patients with cUTI or AP.[4][5][6][7][8]

Experimental Protocol: ADAPT-PO Trial
  • Objective: To assess whether oral tebipenem pivoxil hydrobromide is non-inferior to IV ertapenem for the treatment of cUTI or AP.[4][8]

  • Study Design: A total of 1,372 hospitalized adult patients were randomized in a 1:1 ratio.[5][7][8]

  • Treatment Arms:

    • Tebipenem Pivoxil HBr: 600 mg orally every 8 hours, plus a placebo IV infusion every 24 hours.[5][8]

    • Ertapenem: 1 g IV every 24 hours, plus an oral placebo every 8 hours.[5][8]

  • Treatment Duration: 7 to 10 days, with a provision for up to 14 days in patients with bacteremia.[5][7]

  • Primary Efficacy Endpoint: The overall response at the test-of-cure (TOC) visit (Day 19 ± 2 days), which was a composite of clinical cure and favorable microbiological response in the microbiological intention-to-treat (micro-ITT) population.[5][7][8]

  • Non-inferiority Margin: 12.5%.[5]

Data Presentation: Efficacy in cUTI/AP
Outcome MeasureTebipenem Pivoxil HBr (Oral)Ertapenem (IV)Treatment Difference (95% CI)
Overall Response at TOC (micro-ITT) 58.8% (264/449)61.6% (258/419)-3.3% (-9.7 to 3.2)
Clinical Cure at TOC (micro-ITT) 93.1%93.6%-0.6% (-4.0 to 2.8)

Data sourced from the ADAPT-PO clinical trial results.[5][8]

The results demonstrated that oral tebipenem pivoxil hydrobromide was non-inferior to intravenous ertapenem in the treatment of cUTI and AP.[5][7][8] The safety profile of tebipenem pivoxil hydrobromide was comparable to that of ertapenem, with the most common adverse events being mild diarrhea and headache.[5]

ADAPT_PO_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Patients Hospitalized Adults with cUTI or AP (N=1372) Tebipenem_Arm Oral Tebipenem Pivoxil HBr (600 mg q8h) + IV Placebo Patients->Tebipenem_Arm Ertapenem_Arm IV Ertapenem (1 g q24h) + Oral Placebo Patients->Ertapenem_Arm Duration 7-10 Days (up to 14 for bacteremia) Tebipenem_Arm->Duration Ertapenem_Arm->Duration TOC Test-of-Cure (TOC) Visit (Day 19 ± 2) Duration->TOC Endpoint Primary Endpoint: Overall Response (Clinical Cure + Microbiological Eradication) TOC->Endpoint

Diagram 2: Workflow of the ADAPT-PO clinical trial.

Clinical Efficacy in Pediatric Respiratory Tract Infections

Tebipenem pivoxil has been approved and is used in Japan for the treatment of pediatric respiratory tract infections, including pneumonia, otitis media, and sinusitis.[9][10] Clinical studies in Japan have demonstrated its efficacy and safety in this population.

Experimental Protocol: Pediatric Pneumonia Study
  • Objective: To assess the efficacy, safety, and pharmacokinetics of tebipenem pivoxil in pediatric patients with bacterial pneumonia.[11][12]

  • Study Design: An open-label clinical study.[11][12]

  • Patient Population: 59 children with bacterial pneumonia.[11][12]

  • Treatment Arms:

    • 4 mg/kg twice daily (bid)

    • 6 mg/kg twice daily (bid)

  • Treatment Duration: 7 days.[11][12]

  • Efficacy Endpoints: Clinical efficacy rate and bacteriological eradication rate.

Another study evaluated a shorter, 3-day course of tebipenem pivoxil for pediatric community-acquired pneumonia.[13][14]

Data Presentation: Efficacy in Pediatric Pneumonia
StudyPatient PopulationDosageTreatment DurationClinical Efficacy RateBacteriological Eradication Rate
Iwata et al. (2009)59 children with bacterial pneumonia4 mg/kg bid or 6 mg/kg bid7 days98.3% (58/59)100% (16/16)
Sakata et al. (2016)34 children with community-acquired pneumonia4 mg/kg bid3 daysAll 34 patients showed improvementNot reported

Data from open-label clinical studies in Japan.[11][12][13]

In the 7-day study, the most frequently isolated causative organisms were Streptococcus pneumoniae and Haemophilus influenzae.[11][12] The most common adverse drug reactions were gastrointestinal, including watery or loose stools, but no severe adverse events were reported.[11][12] The 3-day study also concluded that tebipenem pivoxil was safe and efficacious for pediatric community-acquired pneumonia.[14]

Conclusion

The available clinical data strongly support the efficacy and safety of this compound (tebipenem pivoxil) in the treatment of both urinary and respiratory tract infections. Its oral bioavailability presents a significant advantage over intravenously administered carbapenems, offering a convenient and effective treatment option for infections caused by a broad spectrum of pathogens, including some multidrug-resistant strains. For complicated urinary tract infections, tebipenem pivoxil has demonstrated non-inferiority to the standard intravenous therapy ertapenem. In pediatric respiratory infections, it has shown high clinical and bacteriological efficacy. These findings position this compound as a valuable addition to the antibiotic armamentarium for treating these common and sometimes difficult-to-treat infections. Further research and clinical experience will continue to define its role in various clinical settings.

References

Safety Operating Guide

Proper Disposal of CS-834: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of the Carbapenem Antibiotic CS-834

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of this compound, a 1β-methylcarbapenem antibiotic. Adherence to these protocols is essential to minimize environmental contamination and the potential development of antimicrobial resistance.

Immediate Safety Considerations

Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedures for this compound

Antibiotic waste, including pure this compound, contaminated labware, and media, should be treated as hazardous chemical waste. The primary goal of the disposal procedure is the inactivation of the antibiotic's active β-lactam ring.

Step 1: Inactivation of this compound

For aqueous solutions containing this compound, chemical inactivation is the recommended first step. This process breaks down the antibiotic molecule, rendering it inactive.

Experimental Protocol for Chemical Inactivation:

  • Preparation of Inactivation Solution: Prepare a 1 M sodium hydroxide (B78521) (NaOH) solution.

  • Inactivation Procedure:

    • To the aqueous waste containing this compound, add an equal volume of the 1 M NaOH solution.

    • Stir the mixture gently for at least one hour to ensure complete hydrolysis of the β-lactam ring.

  • Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., hydrochloric acid).

  • Final Disposal: The neutralized, inactivated solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Step 2: Disposal of Solid Waste and Stock Solutions

Solid this compound, unused stock solutions, and heavily contaminated materials should be disposed of as hazardous chemical waste without prior inactivation.

  • Segregation and Collection:

    • Collect solid this compound and concentrated stock solutions in a designated, properly labeled, and sealed hazardous waste container.

    • Contaminated labware (e.g., vials, pipette tips) should also be collected in a separate, clearly marked hazardous waste container.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Step 3: Decontamination of Work Surfaces

All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.

  • Prepare a 10% bleach solution or use a commercially available laboratory disinfectant.

  • Wipe down all contaminated surfaces and allow for the appropriate contact time as specified by the disinfectant manufacturer.

  • Rinse the surfaces with water after decontamination.

Summary of Disposal Methods

The following table summarizes the recommended disposal methods for different forms of this compound waste.

Waste TypeRecommended Disposal MethodKey Parameters
Aqueous SolutionsChemical inactivation followed by drain disposal.1 M NaOH solution, 1-hour reaction time, neutralization to pH 6.0-8.0.
Solid this compoundCollection as hazardous chemical waste.Segregate in a labeled, sealed container.
Concentrated Stock SolutionsCollection as hazardous chemical waste.[1]Segregate in a labeled, sealed container.
Contaminated LabwareCollection as hazardous chemical waste.Segregate in a labeled container.
Work SurfacesDecontamination with a suitable disinfectant.10% bleach solution or commercial disinfectant with appropriate contact time.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type aqueous Aqueous Solution waste_type->aqueous Liquid solid_stock Solid or Stock Solution waste_type->solid_stock Solid/Concentrated labware Contaminated Labware waste_type->labware Contaminated Items inactivate Chemical Inactivation (1 M NaOH) aqueous->inactivate haz_waste Collect as Hazardous Chemical Waste solid_stock->haz_waste labware->haz_waste neutralize Neutralize (pH 6-8) inactivate->neutralize drain Dispose Down Drain with Water neutralize->drain ehs Dispose via EHS haz_waste->ehs

This compound Disposal Decision Pathway

Disclaimer: These procedures are intended as a general guide. Always consult and adhere to the specific safety and disposal protocols established by your institution's Environmental Health and Safety department. Improper disposal of antibiotic waste can have serious environmental consequences.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.